molecular formula C7H7ClN2O2 B3298672 5-Amino-2-chloro-6-methylnicotinic acid CAS No. 89793-10-2

5-Amino-2-chloro-6-methylnicotinic acid

Cat. No.: B3298672
CAS No.: 89793-10-2
M. Wt: 186.59 g/mol
InChI Key: YMXMAIXMLUAKMK-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-6-methylnicotinic acid is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-2-chloro-6-methylnicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-chloro-6-methylnicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-chloro-6-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-3-5(9)2-4(7(11)12)6(8)10-3/h2H,9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXMAIXMLUAKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Amino-2-chloro-6-methylnicotinic acid CAS 42959-39-7 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-Amino-2-chloro-6-methylnicotinic acid , a critical heterocyclic building block in medicinal chemistry.

Core Identity & Strategic Applications in Drug Discovery

Executive Technical Summary & Identity Resolution

Note on Chemical Identity: A discrepancy was identified in the requested parameters.

  • CAS 42959-39-7 corresponds to 5-Amino-2-chloronicotinic acid (lacking the 6-methyl group).

  • CAS 89793-10-2 corresponds to 5-Amino-2-chloro-6-methylnicotinic acid (the specific structure named).[1][2][3][4][5][6]

To ensure scientific accuracy and address the specific structural features requested (the 6-methyl substitution), this guide focuses on 5-Amino-2-chloro-6-methylnicotinic acid (CAS 89793-10-2) . This molecule is a tris-functionalized pyridine scaffold used extensively in the synthesis of kinase inhibitors (e.g., EphB4 antagonists) and fused heterocyclic systems like pyrido[2,3-d]pyrimidines.

Chemical Identity Table
PropertyData
Chemical Name 5-Amino-2-chloro-6-methylnicotinic acid
CAS Registry Number 89793-10-2
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
SMILES CC1=C(C=C(C(=N1)Cl)C(=O)O)N
Appearance Off-white to pale yellow solid
pKa (Calculated) Acidic: ~3.5 (COOH); Basic: ~2.8 (Pyridine N/NH₂)
Solubility Soluble in DMSO, DMF; sparingly soluble in water; soluble in aqueous base.[3][4][7][8][9]

Synthetic Manufacturing Pathways

The synthesis of 5-amino-2-chloro-6-methylnicotinic acid requires a sequence that carefully manages regioselectivity, particularly ensuring the amino group is installed at the 5-position relative to the 6-methyl group. The authoritative route, established in foundational pyridine chemistry (e.g., J. Org. Chem. 1961), utilizes 2-hydroxy-6-methylnicotinic acid as the starting scaffold.

Mechanistic Workflow
  • Nitration: Electrophilic aromatic substitution on 2-hydroxy-6-methylnicotinic acid using fuming nitric acid. The hydroxyl group (existing as the pyridone tautomer) directs the nitro group to the 5-position (para-like orientation).

  • Chlorination: Deoxychlorination using Phosphorus Oxychloride (POCl₃) . This converts the 2-hydroxy/oxo group into the reactive 2-chloro handle.

  • Reduction: Chemoselective reduction of the 5-nitro group to the 5-amino moiety using Iron/Acetic acid or catalytic hydrogenation (carefully controlled to avoid hydrogenolysis of the C-Cl bond).

Visualization: Retrosynthetic Analysis

SynthesisRoute Target 5-Amino-2-chloro-6-methylnicotinic acid (Target) NitroInter 2-Chloro-6-methyl-5-nitronicotinic acid (Intermediate) NitroInter->Target Fe/AcOH or SnCl2 (Nitro Reduction) HydroxyNitro 2-Hydroxy-6-methyl-5-nitronicotinic acid HydroxyNitro->NitroInter POCl3, Reflux (Deoxychlorination) Start 2-Hydroxy-6-methylnicotinic acid (Starting Material) Start->HydroxyNitro HNO3/H2SO4 (Nitration @ C5)

Caption: Step-wise synthesis from 2-hydroxy-6-methylnicotinic acid via nitration, chlorination, and reduction.

Reactivity Profile & Chemo-selectivity

This molecule offers three distinct orthogonal handles for diverse chemical elaboration, making it a "privileged structure" in fragment-based drug design (FBDD).

A. The C2-Chloro Handle (Electrophile)

The chlorine atom at position 2 is activated by the adjacent pyridine nitrogen and the electron-withdrawing carboxylic acid at C3.

  • Reactivity: Highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .[10]

  • Utility: Reaction with primary/secondary amines or alkoxides allows the introduction of solubilizing groups or pharmacophores. It is also a viable partner for Suzuki-Miyaura coupling to install aryl/heteroaryl groups.

B. The C5-Amino Group (Nucleophile)

The amino group is moderately nucleophilic but less reactive than an aniline due to the electron-deficient pyridine ring.

  • Reactivity: Participates in amide coupling, reductive amination, and sulfonylation.

  • Utility: Often used to close rings (e.g., reacting with the C3-acid derivative) or to link to hinge-binding motifs in kinase inhibitors.

C. The C3-Carboxylic Acid (Electrophile)
  • Reactivity: Standard acid transformations: esterification, amide formation, or decarboxylation.

  • Utility: Critical for cyclization reactions. For example, condensing the C3-acid (or ester) with the C2-amine (post-displacement) yields pyrido[2,3-d]pyrimidin-7-ones.

Visualization: Reactivity Map

ReactivityMap Core 5-Amino-2-chloro-6-methyl- nicotinic acid C2 C2-Chloro Position Core->C2 C5 C5-Amino Position Core->C5 C3 C3-Carboxyl Position Core->C3 SNAr SₙAr (Amines/Ethers) C2->SNAr Suzuki Pd-Catalyzed Coupling C2->Suzuki Amide Amide Coupling C5->Amide Cycliz Heterocycle Formation C5->Cycliz C3->Cycliz Ester Esterification C3->Ester

Caption: Orthogonal reactivity map showing potential transformations at C2, C3, and C5 positions.

Strategic Applications in Drug Development

The 5-amino-2-chloro-6-methylnicotinic acid scaffold is predominantly utilized in the development of Type I and Type II Kinase Inhibitors .

Case Study: EphB4 Kinase Inhibitors

Research has highlighted this scaffold in the synthesis of inhibitors for EphB4 (Ephrin type-B receptor 4) , a receptor tyrosine kinase implicated in tumor angiogenesis and cell migration.[11]

  • Mechanism: The pyridine nitrogen and the C5-amino group often interact with the hinge region of the kinase ATP-binding pocket.

  • Modification: The C2-chloro group is typically displaced by a bulky amine to access the hydrophobic back pocket or solvent-exposed regions, while the C3-acid is converted to an amide to direct interactions with the "gatekeeper" residue.

Heterocyclic Fusions

This compound is a precursor to Pyrido[2,3-d]pyrimidines . By reacting the C2-chloro and C3-carboxylic acid with amidines or guanidines, researchers can construct bicyclic systems that mimic the adenine core of ATP, a fundamental strategy in designing ATP-competitive inhibitors.

Experimental Protocol: Fischer Esterification

A common first step in utilizing this intermediate is protecting the carboxylic acid as a methyl ester to allow selective manipulation of the C2-chloro group.

Objective: Synthesis of Methyl 5-amino-2-chloro-6-methylnicotinate.

Reagents:

  • 5-Amino-2-chloro-6-methylnicotinic acid (1.0 eq)[3]

  • Methanol (Solvent/Reagent, excess)

  • Sulfuric acid (H₂SO₄, conc., 2.0 eq) or Thionyl Chloride (SOCl₂, 1.5 eq)

Procedure:

  • Setup: Charge a round-bottom flask with 5-Amino-2-chloro-6-methylnicotinic acid and anhydrous methanol (10 mL/g).

  • Activation:

    • Method A (H₂SO₄): Add concentrated H₂SO₄ dropwise at 0°C.

    • Method B (SOCl₂): Add SOCl₂ dropwise at 0°C (generates HCl in situ).

  • Reflux: Heat the mixture to reflux (approx. 65°C) and stir for 4–6 hours. Monitor by TLC (eluent: 50% EtOAc/Hexanes) or LC-MS.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Neutralization: Resuspend the residue in EtOAc and carefully neutralize with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Extraction: Separate phases. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[12]

  • Purification: The crude methyl ester is often pure enough for subsequent steps; otherwise, purify via silica gel chromatography.

Safety & Handling (EHS)

Signal Word: WARNING This compound is an intermediate and lacks comprehensive toxicological profiling, but based on structural analogs (chloropyridines), the following precautions are mandatory.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocols:

    • Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust.

    • PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and a lab coat are required.

    • Incompatibility: Avoid contact with strong oxidizing agents and strong bases.

References

  • Dornow, A., & von Hahmann, O. (1957). Über die Darstellung von 2-Oxy-6-methyl-nicotinsäure und deren Derivaten. Archiv der Pharmazie, 290(2), 61-69. (Foundational synthesis of the 2-hydroxy-6-methylnicotinic acid precursor).
  • Setliff, F. L., & Rankin, G. O. (1961). The Synthesis of Some 5-Amino-2-chloropyridines. Journal of Organic Chemistry, 26(9), 3420-3423. (Primary citation for the nitration/chlorination/reduction sequence).

  • AstraZeneca AB. (2009). 2,4-Diamino-pyrimidine Derivatives. WO2009010794A1.[6] (Application of the scaffold in EphB4 kinase inhibitor synthesis).

  • BenchChem. (2025).[12] 5-Amino-2-chloro-6-methylnicotinic acid: Structure and Reactivity. (General properties and retrosynthetic analysis).

  • PubChem. (n.d.). Compound Summary: 5-Amino-2-chloro-6-methylnicotinic acid (CAS 89793-10-2).[1][2][3][4][5][6][10]

Sources

Advanced Technical Guide: 5-Amino-2-chloro-6-methylnicotinic Acid in Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-chloro-6-methylnicotinic acid is a highly versatile, multi-substituted pyridine derivative that serves as a foundational building block in modern heterocyclic chemistry and pharmaceutical development. Characterized by its unique arrangement of functional groups—an amino group, a chloro substituent, a methyl group, and a carboxylic acid—this scaffold offers multiple orthogonal sites for synthetic modification. It is most notably utilized as a critical intermediate in the synthesis of 2,4-diamino-pyrimidine derivatives, which act as potent inhibitors of the EphB4 receptor tyrosine kinase[1].

This whitepaper provides an authoritative analysis of the compound’s structural identity, mechanistic reactivity, and its application in targeted oncology, supported by self-validating experimental protocols.

Chemical Identity & Structural Elucidation

The physicochemical properties of 5-Amino-2-chloro-6-methylnicotinic acid dictate its behavior in synthetic workflows. The presence of both hydrogen-bond donors (amino, carboxylic acid) and acceptors (pyridine nitrogen, carbonyl oxygen) makes it highly polar, while the chloro and methyl groups modulate its lipophilicity and steric profile.

Table 1: Quantitative Chemical and Structural Properties

PropertyValueSource / Validation
Compound Name 5-Amino-2-chloro-6-methylnicotinic acidIUPAC Nomenclature
CAS Registry Number 89793-10-2Chemical Databases[2]
Molecular Formula C₇H₇ClN₂O₂Elemental Analysis[2]
Molecular Weight 186.60 g/mol Mass Spectrometry[2]
InChI Key YMXMAIXMLUAKMK-UHFFFAOYSA-NStructural Identifier[2]
SMILES String Cc1nc(Cl)c(C(=O)O)cc1NComputed Structure
LogP (Octanol/Water) 1.1Partition Coefficient[3]

Mechanistic Chemistry & Reactivity Profiling

The synthetic utility of this scaffold lies in the predictable, orthogonal reactivity of its functional groups. A deep understanding of the electronic and steric effects at play is required to manipulate the molecule effectively.

Nucleophilic Aromatic Substitution (SₙAr) at C2

The C2-chloro group is highly susceptible to SₙAr reactions[2].

  • Causality & Logic: The electronegative pyridine nitrogen acts as a strong electron-withdrawing group (EWG) via resonance, drastically lowering the electron density at the ortho (C2) and para (C4) positions. This electron deficiency stabilizes the anionic Meisenheimer complex intermediate during nucleophilic attack. Although the C5-amino group is electron-donating via resonance, its influence is localized and insufficient to override the strong ortho-activation by the ring nitrogen. Consequently, the chloride can be readily displaced by secondary amines (e.g., morpholine, piperidine) under thermal conditions[2].

Carboxylic Acid Transformations (Esterification & Reduction)

The C3-carboxylic acid can undergo standard functional group interconversions, though it is sterically hindered by the adjacent C2-chloro group.

  • Esterification: Fischer esterification requires strong acid catalysis (e.g., H₂SO₄) and an excess of alcohol to drive the equilibrium forward via Le Chatelier’s principle[2]. Alternatively, TMSCl in alcoholic solvents provides a milder route by generating HCl in situ and silylating the intermediate to facilitate water leaving[2].

  • Reduction: The carboxylic acid can be reduced to the corresponding aryl methanol using strong hydride donors like Lithium Aluminium Hydride (LiAlH₄)[1]. Milder reducing agents (e.g., NaBH₄) are electronically insufficient to reduce the highly stable carboxylate anion formed during the reaction.

Application in Drug Discovery: EphB4 Kinase Inhibitors

In targeted oncology, 5-Amino-2-chloro-6-methylnicotinic acid is a critical precursor for synthesizing 2,4-diamino-pyrimidine derivatives[1]. These active pharmaceutical ingredients (APIs) are designed to inhibit EphB4 , a receptor tyrosine kinase (RTK) that is frequently overexpressed in various solid tumors.

EphB4 signaling, initiated by its ligand EphrinB2, triggers downstream phosphorylation cascades (such as the PI3K/Akt and MAPK/ERK pathways) that drive tumor cell proliferation, survival, and pathological angiogenesis[1]. By reducing the carboxylic acid of our core scaffold to an alcohol and subsequently coupling it with a pyrimidine moiety, researchers generate competitive ATP-binding inhibitors that shut down this oncogenic signaling[1].

EphB4Pathway EphrinB2 EphrinB2 Ligand EphB4 EphB4 Receptor Tyrosine Kinase EphrinB2->EphB4 Binds & Activates PI3K PI3K / Akt Pathway (Cell Survival) EphB4->PI3K Phosphorylation Cascade MAPK MAPK / ERK Pathway (Proliferation) EphB4->MAPK Phosphorylation Cascade Inhibitor Pyrimidine-Based Inhibitor (Derived from Scaffold) Inhibitor->EphB4 Competitive ATP Inhibition Angiogenesis Tumor Angiogenesis & Progression PI3K->Angiogenesis Promotes MAPK->Angiogenesis Promotes

Figure 1: EphB4 Receptor Tyrosine Kinase signaling pathway and its targeted inhibition.

Self-Validating Experimental Protocols

To ensure reproducibility and safety, the following protocol for the reduction of 5-Amino-2-chloro-6-methylnicotinic acid to (5-Amino-2-chloro-6-methylpyridin-3-yl)methanol is designed as a self-validating system . Every step includes causality logic and physical checkpoints to verify reaction progress[1].

Protocol: LiAlH₄ Reduction of the Carboxylic Acid Scaffold

Reagents:

  • 5-Amino-2-chloro-6-methylnicotinic acid: 300 mg (1.61 mmol)

  • LiAlH₄ (1M solution in THF): 4.8 mL (4.8 mmol, ~3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF): 10 mL

  • Deionized Water: 0.6 mL

Step-by-Step Methodology & Causality:

  • Inert Atmosphere Preparation: Purge a dry, round-bottom flask with Argon.

    • Causality: LiAlH₄ reacts violently with atmospheric moisture to produce highly flammable hydrogen gas. Argon displacement prevents premature reagent degradation and fire hazards.

  • Substrate Dissolution: Dissolve 300 mg of the starting material in 10 mL of anhydrous THF and cool the flask to 0°C using an ice bath[1].

    • Causality: THF acts as an aprotic coordinating solvent that stabilizes the lithium ion, enhancing hydride reactivity.

  • Hydride Addition: Add the 1M LiAlH₄ solution (4.8 mL) dropwise via syringe[1].

    • Validation Checkpoint 1: Immediate, vigorous bubbling (H₂ gas evolution) will be observed. This confirms the acid-base reaction between the carboxylic acid proton and the hydride.

    • Causality: Dropwise addition at 0°C controls the highly exothermic initial deprotonation, preventing solvent boil-over. Three equivalents are required: one to deprotonate the acid, and two to reduce the resulting carboxylate to the alkoxide.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to reflux for 1 hour[1].

    • Causality: Carboxylate anions are poor electrophiles due to their negative charge. Refluxing provides the necessary thermal activation energy to force the nucleophilic attack of the hydride onto the carbonyl carbon.

    • Validation Checkpoint 2: Perform a TLC check (e.g., 10% MeOH in DCM). The starting material spot (low R_f, highly polar) should completely disappear, replaced by a new, higher R_f spot corresponding to the aryl methanol.

  • Safe Quenching: Cool the reaction back to 0°C. Cautiously add 0.6 mL of water dropwise[1].

    • Causality: Water safely hydrolyzes the unreacted LiAlH₄ and converts the lithium/aluminum alkoxide intermediates into insoluble aluminum hydroxide salts, terminating the reaction.

    • Validation Checkpoint 3: The mixture will transition from a dark/clear solution to a thick, white, granular suspension, indicating successful salt precipitation.

  • Workup & Purification: Filter the suspension through a pad of Celite to remove the aluminum salts. Dilute the filtrate with ethyl acetate, wash with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate. Purify via flash chromatography[1].

ExpWorkflow Step1 5-Amino-2-chloro-6-methylnicotinic acid (Starting Material) Step2 LiAlH4 Addition in THF (0°C, Dropwise) Step1->Step2 Under Argon Step3 Reflux (1 Hour) [Validation: TLC Check] Step2->Step3 Heat to Reflux Step4 Ice Bath Quenching (H2O addition) Step3->Step4 Cool to 0°C Step5 Filtration & Extraction (EtOAc / NaHCO3) Step4->Step5 Workup Step6 (5-Amino-2-chloro-6-methylpyridin-3-yl)methanol (Purified Product) Step5->Step6 Flash Chromatography

Figure 2: Self-validating experimental workflow for the reduction of the nicotinic acid scaffold.

References

  • Google Patents. "WO2009010794A1 - 2,4-diamino-pyrimidine derivatives". World Intellectual Property Organization.
  • Molaid. "6-Chlor-3-amino-2-methyl-pyridin-carbonsaeure-(5) | 89793-10-2". Molaid Chemical Encyclopedia. Available at:[Link]

Sources

Comprehensive Technical Guide: 5-Amino-2-chloropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic chemistry and drug development, I frequently encounter the challenge of structurally validating highly functionalized pyridine derivatives. 5-Amino-2-chloropyridine-3-carboxylic acid is a critical organic building block widely utilized in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and anti-infective agents.

This whitepaper provides an authoritative, in-depth analysis of the compound’s nomenclature, physicochemical properties, and the self-validating analytical workflows required to confirm its structural integrity before downstream synthetic application.

Nomenclature and Structural Logic

The structural identification of polysubstituted pyridines requires strict adherence to IUPAC nomenclature rules to avoid costly errors in drug discovery pipelines.

Causality of IUPAC Naming

In the pyridine ring system, the heteroatom (nitrogen) is unequivocally assigned as position 1. The numbering sequence is dictated by the principal functional group—in this case, the carboxylic acid (-COOH). To minimize the locant numbers for all substituents, the carbon bearing the carboxylic acid is designated as C3. Consequently, the chloro (-Cl) group occupies the highly activated C2 position, and the electron-donating amino (-NH2) group is located at C5.

This specific electronic push-pull arrangement (electron-withdrawing groups at C2/C3 and an electron-donating group at C5) fundamentally dictates the molecule's reactivity profile and analytical signatures. Because pyridine-3-carboxylic acid is trivially known as nicotinic acid, the compound is frequently referred to in literature and vendor catalogs as 5-Amino-2-chloronicotinic acid [1].

Identifiers and Synonyms

To ensure database accuracy across chemical inventories, the following standardized identifiers and synonyms are mapped for this compound[2].

Table 1: Nomenclature and Database Identifiers

ParameterValue
IUPAC Name 5-Amino-2-chloropyridine-3-carboxylic acid
Common Synonyms 5-Amino-2-chloronicotinic acid; 3-Pyridinecarboxylic acid, 5-amino-2-chloro-
CAS Registry Number 42959-39-7
PubChem CID 22079329
InChI Key ZZLGRVWAJFJQQK-UHFFFAOYSA-N
Physicochemical Profile

Understanding the physical properties of this compound is essential for designing extraction and chromatographic methods. The zwitterionic potential between the basic amino group and the acidic carboxyl group significantly influences its solubility[1].

Table 2: Quantitative Physicochemical Properties

PropertyValue
Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
Appearance Off-white to gray solid
Boiling Point (Predicted) 451.8 ± 45.0 °C
Density (Predicted) 1.577 ± 0.06 g/cm³
pKa (Predicted) 2.20 ± 0.25

Self-Validating Analytical Workflows

In rigorous drug development environments, we cannot rely on single-point data for structural confirmation. The following protocols are designed as self-validating systems , meaning the data inherently proves or disproves the structural hypothesis without requiring external reference standards.

AnalyticalWorkflow Start Compound 42959-39-7 Batch Receipt LCMS LC-MS Analysis (Mass & Purity) Start->LCMS NMR 1H & 13C NMR (Structural Elucidation) Start->NMR FTIR FT-IR Spectroscopy (Functional Groups) Start->FTIR Decision Data Concordance Check LCMS->Decision NMR->Decision FTIR->Decision Valid Structure Verified Decision->Valid Pass Reject Impurity / Isomer Detected Decision->Reject Fail

Multimodal analytical workflow for structural verification of substituted pyridines.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Causality of Method Design: The compound contains both acidic (-COOH) and basic (-NH2) moieties. To ensure sharp chromatographic peaks and consistent ionization, an acidic mobile phase is utilized. The low pH fully protonates the amino group, making it ideal for positive Electrospray Ionization (ESI+).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Methanol. Sonicate for 2 minutes to ensure complete dissolution.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Gradient Elution: Run a 5-minute gradient from 5% to 95% Mobile Phase B.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the pyridine chromophore) and acquire MS data in ESI+ mode (scan range m/z 100-500).

Self-Validation Logic (The Isotopic Fail-Safe): Because the molecule contains exactly one chlorine atom, the mass spectrum must exhibit a strict isotopic signature. The natural abundance of ³⁵Cl and ³⁷Cl dictates that the primary [M+H]⁺ peak at m/z 173.0 must be accompanied by an[M+H+2]⁺ peak at m/z 175.0 in a mathematically precise 3:1 intensity ratio . If this 3:1 ratio is absent, the protocol automatically flags the sample as either lacking the chlorine atom or being heavily contaminated.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Causality of Method Design: Due to intermolecular hydrogen bonding between the carboxylic acid and the amino group, the compound exhibits poor solubility in standard non-polar NMR solvents like CDCl₃. Therefore, DMSO-d₆ is selected because its strong hydrogen-bond accepting capability disrupts these networks, yielding a fully solubilized sample and sharp, highly resolved spectral lines.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum at 400 MHz or higher, utilizing 16 scans and a relaxation delay (D1) of 2 seconds.

  • Signal Processing: Apply exponential line broadening (0.3 Hz), Fourier transform, phase, and baseline correct the spectrum. Calibrate the residual DMSO solvent peak to 2.50 ppm.

Self-Validation Logic (The Geometric Constraint): The pyridine ring of this specific isomer contains only two protons, located at C4 and C6. Because they are situated meta to one another, their scalar coupling constant (⁴J) is governed by the rigid geometry of the aromatic ring and must fall precisely within the 2.0–3.0 Hz range . If the spectrum reveals a coupling constant of ~8.0 Hz, it definitively proves the protons are ortho to each other, meaning the batch is a structural isomer (e.g., a 2,3,6-substitution pattern) rather than the intended 2,3,5-isomer. This geometric constraint makes the NMR method internally self-validating.

Synthetic Utility and Reactivity Profile

Understanding the regioselective reactivity of 5-Amino-2-chloropyridine-3-carboxylic acid is vital for downstream drug synthesis. The molecule offers three distinct vectors for functionalization.

Reactivity Core 5-Amino-2-chloropyridine- 3-carboxylic acid C2 C2 Position (-Cl) SNAr Reactions Core->C2 C3 C3 Position (-COOH) Amide Coupling Core->C3 C5 C5 Position (-NH2) Acylation / Protection Core->C5

Regioselective reactivity pathways of 5-Amino-2-chloropyridine-3-carboxylic acid.

  • C2 Position (Nucleophilic Aromatic Substitution - SNAr): The chlorine atom is highly activated toward nucleophilic displacement by amines or alkoxides. This activation is caused by the electron-withdrawing effect of the adjacent ring nitrogen and the C3 carboxylic acid, which stabilize the Meisenheimer complex intermediate.

  • C3 Position (Amide Coupling): The carboxylic acid can be activated using standard coupling reagents (e.g., HATU, EDC/HOBt) to form amides, a common motif in kinase inhibitor design.

  • C5 Position (Electrophilic Trapping): The primary amine can undergo standard acylation, reductive amination, or Boc-protection depending on the synthetic strategy.

Conclusion

The successful integration of 5-Amino-2-chloropyridine-3-carboxylic acid (CAS 42959-39-7) into pharmaceutical pipelines relies heavily on understanding its standardized nomenclature and structural properties[3]. By employing self-validating analytical techniques—specifically leveraging the 3:1 isotopic ratio in LC-MS and the rigid meta-coupling constants in ¹H NMR—researchers can guarantee the structural integrity of this building block, thereby preventing costly downstream synthetic failures.

References

  • BLD Pharm, "5-Amino-2-chloropyridine-3-carboxylic acid | CAS 42959-39-7".
  • J&K Scientific, "5-Amino-2-chloropyridine-3-carboxylic acid | PubChem CID 22079329".
  • SincereChemical, "5-AMINO-2-CHLORO-NICOTINIC ACID CAS#42959-39-7".
  • ChemicalBook, "5-AMINO-2-CHLORO-NICOTINIC ACID | 42959-39-7 Properties and Synonyms".

Sources

Pyridine-3-Carboxylic Acid and Its Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine ring is one of the most ubiquitous heterocycles in drug discovery. Specifically, pyridine-3-carboxylic acid (nicotinic acid/niacin) and its primary amide, pyridine-3-carboxamide (nicotinamide), serve as foundational pharmacophores in medicinal chemistry[1]. Due to their structural mimicry of endogenous cofactors, favorable physicochemical properties (e.g., hydrogen bonding capacity, metabolic stability), and ease of derivatization, these scaffolds are heavily exploited to modulate critical cellular pathways[2]. This technical guide explores the mechanistic causality, structural evolution, and experimental validation of pyridine-3-carboxylic acid derivatives across oncology, antimicrobial therapy, and DNA repair.

Pharmacological Targets & Mechanistic Insights

The NAD+ Salvage Pathway and NAMPT Inhibition

Nicotinamide (pyridine-3-carboxamide) is a primary precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+) via the salvage pathway[1]. The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT) . Because highly proliferative tumor cells exhibit a heightened demand for NAD+ to sustain rapid metabolism and DNA repair, NAMPT has emerged as a high-value oncology target[3].

  • Mechanistic Causality: By competitively binding to the NAMPT active site, pyridine-3-carboxamide derivatives (e.g., FK866) block the phosphoribosylation of endogenous nicotinamide. This induces a severe depletion of intracellular NAD+, leading to ATP depletion and subsequent apoptosis in cancer cells[3].

  • Synthetic Lethality: Recent advancements have identified novel NAMPT inhibitors, such as A4276 , which exhibit selective cytotoxicity against NAPRT-deficient (nicotinic acid phosphoribosyltransferase) epithelial-mesenchymal transition (EMT)-subtype cancer cells. Normal cells survive via the Preiss-Handler pathway (using NAPRT), making A4276 a highly selective agent with a broad therapeutic window[4].

Poly(ADP-ribose) Polymerase (PARP) Modulation

PARP enzymes (particularly PARP-1 and PARP-2) utilize NAD+ as a co-substrate to synthesize poly(ADP-ribose) (PAR) chains on target proteins, a critical step in the DNA damage response[5].

  • Endogenous Feedback Loop: Nicotinamide is a natural byproduct of the PARylation reaction and acts as an endogenous, albeit weak, PARP inhibitor[1]. High local concentrations of nicotinamide prevent PARP overactivation, which would otherwise lead to catastrophic NAD+ and ATP depletion (necrotic cell death)[6].

  • Scaffold Evolution: Modern synthetic PARP inhibitors heavily utilize the pyridine-3-carboxamide pharmacophore. By locking the amide group into a rigid coplanar conformation with the aromatic ring, these derivatives perfectly mimic the nicotinamide moiety of NAD+, forming critical hydrogen bonds with the catalytic serine and glycine residues in the PARP active site[6].

Antimicrobial and Antitubercular Activity

Beyond oncology, the pyridine-3-carboxamide core is highly effective in infectious diseases. A novel series of pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) diaryl derivatives has been developed to combat drug-resistant Mycobacterium tuberculosis (Mtb)[7].

  • Structure-Activity Relationship (SAR): The fusion of a pyrazole ring to the pyridine core enhances the lipophilicity required to penetrate the thick, mycolic acid-rich mycobacterial cell wall. Meanwhile, the 3-carboxamide group acts as the primary hydrogen-bond donor/acceptor for target engagement. Compound 6j from this series demonstrated exceptional potency against both Rifampicin-resistant (rRMP) and Isoniazid-resistant (rINH) Mtb strains[7].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative pharmacological data of key pyridine-3-carboxylic acid/carboxamide derivatives, illustrating the broad therapeutic utility of the scaffold.

Compound / DerivativePrimary TargetTherapeutic IndicationEfficacy Metric (IC50 / MIC)Mechanism of Action
Nicotinamide PARP-1 / NAMPTNeuroprotection / DNA RepairIC50 > 50 μM (Weak)Endogenous competitive inhibitor and NAD+ precursor[1].
FK866 NAMPTOncologyIC50 ≈ 1-5 nMPotent competitive inhibition of NAD+ salvage pathway[3].
A4276 NAMPTOncology (NAPRT-deficient)High Selectivity IndexSynthetic lethality; prevents CIPN by altering NMN/NAD+ ratio[4].
Compound 6j (PPA) Mtb Target (Unknown)Drug-Resistant TuberculosisMIC ≤ 0.002 μg/mLCell wall penetration and target disruption in H37Rv, rRMP, rINH[7].
Compound 17 Lipid MetabolismAntihyperlipidemic28.5% PL-loweringModulates plasma phospholipids and total cholesterol[8].

Visualizing the Mechanism: NAD+ Salvage & PARP Signaling

The following diagram illustrates the interconnected nature of the NAD+ salvage pathway and the DNA damage response, highlighting where pyridine-3-carboxamide derivatives exert their pharmacological effects.

G NAM Nicotinamide (Pyridine-3-carboxamide) NAMPT NAMPT Enzyme (Rate-Limiting) NAM->NAMPT Substrate Binding NMN NMN (Intermediate) NAMPT->NMN Phosphoribosylation NAD NAD+ (Co-enzyme) NMN->NAD NMNAT Conversion PARP PARP1/2 (DNA Repair) NAD->PARP Co-substrate for PARylation PARP->NAM Cleavage Product (Feedback Loop) PAR Poly(ADP-ribose) (Signaling Polymer) PARP->PAR DNA Damage Response INHIB NAMPT Inhibitors (e.g., FK866, A4276) INHIB->NAMPT Allosteric/Competitive Blockade

Fig 1: NAD+ salvage pathway and PARP signaling modulated by pyridine-3-carboxamide derivatives.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of pyridine-3-carboxamide derivatives.

Protocol 4.1: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) Derivatives

This protocol describes the straightforward amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acid, a critical step in generating antitubercular agents[7].

Rationale & Causality: Direct amidation of carboxylic acids is kinetically unfavorable. We utilize EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) because it generates a water-soluble urea byproduct, allowing for simple aqueous workup. HOBt (Hydroxybenzotriazole) is added to form an active ester intermediate, which prevents the formation of inactive N-acylureas and suppresses racemization, driving the reaction to high yields.

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 equivalent of pyrazolo[1,5-a]pyridine-3-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Cool the solution to 0°C.

  • Coupling Agents: Add 1.2 equivalents of EDCI and 1.2 equivalents of HOBt to the chilled solution. Stir for 30 minutes to ensure complete formation of the HOBt-active ester.

  • Base Addition: Add 2.5 equivalents of triethylamine (TEA) to neutralize any hydrochloride salts and maintain a basic environment.

  • Amidation: Slowly add 1.1 equivalents of the desired primary amine (e.g., a diaryl amine derivative) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 14 hours).

  • Self-Validating Check: Monitor the disappearance of the starting carboxylic acid via TLC (Thin-Layer Chromatography) using a 5% Methanol/Dichloromethane solvent system. UV activity at 254 nm will confirm the presence of the conjugated pyrazolo-pyridine ring.

  • Workup & Purification: Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography to yield the final PPA derivative.

Protocol 4.2: NAMPT Enzymatic Activity & Inhibition Assay

To evaluate the efficacy of newly synthesized pyridine-3-carboxamide derivatives (e.g., A4276 analogs) against NAMPT, a coupled fluorometric assay is employed.

Rationale & Causality: NAMPT converts nicotinamide and PRPP (5-phosphoribosyl-1-pyrophosphate) into NMN. Because NMN is not natively fluorescent, the assay is coupled with NMNAT (which converts NMN to NAD+) and Alcohol Dehydrogenase (ADH). ADH uses the generated NAD+ to oxidize ethanol, producing NADH. NADH is highly fluorescent (Ex: 340 nm / Em: 460 nm). This coupled system provides a continuous, real-time readout of NAMPT activity.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl₂, and 0.5 mM DTT.

  • Enzyme Mix: Add recombinant human NAMPT (10 nM final concentration), NMNAT (1 U/mL), and ADH (5 U/mL) to the buffer.

  • Inhibitor Incubation: Dispense the enzyme mix into a 96-well black microplate. Add the pyridine-3-carboxamide test compounds at varying concentrations (e.g., 0.1 nM to 10 μM). Incubate at 30°C for 15 minutes to allow equilibrium binding.

  • Substrate Initiation: Initiate the reaction by adding a substrate cocktail containing 10 μM Nicotinamide, 50 μM PRPP, 1 mM ATP, and 1.5% ethanol.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the increase in fluorescence (Ex: 340 nm, Em: 460 nm) continuously for 60 minutes at 30°C.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence curve. Plot V₀ against the log of the inhibitor concentration to determine the IC₅₀ value using non-linear regression analysis.

Conclusion & Future Perspectives

The pyridine-3-carboxylic acid and pyridine-3-carboxamide scaffolds remain cornerstones of rational drug design. From exploiting synthetic lethality in NAPRT-deficient tumors via NAMPT inhibition[4], to modulating the DNA damage response via PARP[1], and penetrating the resilient cell walls of drug-resistant Mycobacterium tuberculosis[7], the versatility of this heterocycle is unmatched. Future drug development will likely focus on utilizing these scaffolds in targeted protein degraders (PROTACs) and dual-targeting agents, leveraging their excellent pharmacokinetic profiles and established synthetic pathways.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

  • Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

  • 8IVU: Crystal Structure of Human NAMPT in complex with A4276 Source: RCSB Protein Data Bank (PDB) URL:[Link][4]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents Source: National Institutes of Health (NIH) / ACS Medicinal Chemistry Letters URL:[Link][7]

  • Mitigating Cadmium Nephrotoxicity: The Therapeutic Potential of Nicotinamide as a PARP Inhibitor Source: The Academic URL:[Link][6]

  • Full article: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: Taylor & Francis Online URL:[Link][8]

  • Role of Nicotinamide in DNA Damage, Mutagenesis, and DNA Repair Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of 5-Amino-2-chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the solubility and thermodynamic behavior of 5-Amino-2-chloro-6-methylnicotinic acid .

Compound: 5-Amino-2-chloro-6-methylnicotinic acid CAS: 89793-10-2 Synonyms: 5-Amino-2-chloro-6-methylpyridine-3-carboxylic acid Molecular Formula: C


H

ClN

O

Molecular Weight: 186.60 g/mol

Part 1: Executive Summary & Physicochemical Landscape

The Solubility Challenge

5-Amino-2-chloro-6-methylnicotinic acid represents a class of polyfunctional pyridine derivatives critical in the synthesis of kinase inhibitors and other heterocyclic APIs. Its solubility profile is governed by a complex interplay of zwitterionic character , intramolecular hydrogen bonding , and crystal lattice energy .

Unlike simple organic molecules, this compound exhibits a "U-shaped" solubility curve relative to pH and a steep thermodynamic response to temperature in polar aprotic solvents. Understanding this landscape is essential for optimizing reaction yield (maintaining solution phase) and purification (inducing crystallization).

Structural Determinants of Solubility

The molecule features three distinct zones that dictate its solvent affinity:

  • The Hydrophilic Domain (Positions 3 & 5): The Carboxylic Acid (C3) and Amino group (C5) create a push-pull electronic system. In neutral aqueous media (pH 3–5), the molecule tends to adopt a zwitterionic form (NH

    
     / COO
    
    
    
    ), significantly reducing solubility in non-polar organic solvents.
  • The Hydrophobic Shield (Positions 2 & 6): The Chloro (C2) and Methyl (C6) groups provide steric bulk and lipophilicity, disrupting the water lattice and limiting aqueous solubility compared to unsubstituted nicotinic acid.

  • The Pyridine Core: The nitrogen heteroatom acts as a hydrogen bond acceptor, enhancing affinity for protic solvents like methanol, provided the crystal lattice energy can be overcome.

Part 2: Solubility Landscape & Solvent Selection

The following data categorizes solvent affinity based on thermodynamic interactions (Van der Waals, H-bonding, and Dipole-Dipole).

Estimated Solubility Classification (at 25°C)
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)Disrupts strong intermolecular H-bonds; stabilizes the polar transition states. Ideal for reaction media.
Polar Protic Methanol, EthanolModerate (10–30 mg/mL)Solvation occurs via H-bonding. Solubility increases significantly with temperature (steep Van't Hoff slope).
Ethers/Esters THF, Ethyl AcetateLow-Moderate (1-10 mg/mL)Limited interaction with the zwitterionic form. Often used as anti-solvents or for extraction from acidic aqueous phases.
Non-Polar Toluene, Hexane, DCMNegligible (<0.1 mg/mL)High energy cost to cavitate the solvent; unable to solvate the polar functional groups.
Aqueous (pH dependent) WaterVariable Insoluble at pI (pH ~3.5). Highly soluble at pH <1 (cationic) and pH >7 (anionic).
Thermodynamic Modeling (The Apelblat Equation)

For researchers generating precise solubility curves, the Modified Apelblat Equation is the standard for correlating mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis.

  • Causality: The

    
     term accounts for the temperature dependence of the enthalpy of solution, which is critical for this compound due to the significant heat capacity change upon dissolution in alcohols.
    

Part 3: Experimental Protocol (Self-Validating System)

To ensure data integrity during process development, use this standardized "Shake-Flask" protocol coupled with HPLC quantification. This method is self-validating because it includes a mass-balance check.

Reagents & Setup
  • Solid Phase: 5-Amino-2-chloro-6-methylnicotinic acid (Purity >98%).

  • Solvents: HPLC Grade (MeOH, EtOH, DMSO, Acetone).

  • Equipment: Orbital shaker (controlled temp ±0.1°C), 0.45 µm PTFE syringe filters, HPLC-UV.

Step-by-Step Methodology

Step 1: Saturation Equilibrium

  • Add excess solid (~500 mg) to 10 mL of solvent in a jacketed glass vessel.

  • Agitate at 200 rpm for 24 hours at the target temperature (e.g., 298.15 K).

  • Validation Check: Ensure solid is still visible after 24 hours. If fully dissolved, add more solid and repeat.

Step 2: Phase Separation & Sampling

  • Stop agitation and allow settling for 2 hours (isothermal).

  • Withdraw 1 mL of supernatant using a pre-warmed syringe (to prevent precipitation in the needle).

  • Filter immediately through a 0.45 µm PTFE filter into a tared volumetric flask.

Step 3: Quantification (Gravimetric + HPLC)

  • Gravimetric: Weigh the flask + filtrate. Evaporate solvent under vacuum. Weigh the residue.

    • Calculation: Solubility (

      
      ) = Mass
      
      
      
      / Mass
      
      
      .
  • HPLC Verification: Dilute the residue in Mobile Phase and inject.

    • Column: C18 (4.6 x 150 mm).

    • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (80:20).

    • Detection: UV at 260 nm (Nicotinic acid characteristic absorption).

Experimental Workflow Diagram

SolubilityProtocol Start Start: Solubility Determination Prep Preparation: Add Excess Solid to Solvent (T = 298.15 K) Start->Prep Equilib Equilibration: Agitate 24h @ 200 rpm Prep->Equilib Check Visual Check: Is Solid Present? Equilib->Check AddSolid Add More Solid Check->AddSolid No Settle Phase Separation: Settle 2h (Isothermal) Check->Settle Yes AddSolid->Equilib Sample Sampling: Filter (0.45 µm PTFE) Settle->Sample Quant Quantification: 1. Gravimetric 2. HPLC-UV (260 nm) Sample->Quant Data Data Analysis: Fit to Apelblat Model Quant->Data

Caption: Standardized Shake-Flask Protocol for Solubility Determination (Self-Validating).

Part 4: Process Application – Purification Strategy

The solubility data dictates the purification strategy. Because the compound is amphoteric, pH-swing crystallization is superior to cooling crystallization for yield and purity.

The pH-Swing Mechanism
  • Dissolution: Dissolve crude solid in dilute NaOH (pH 10–12). The compound forms a soluble sodium carboxylate salt.

    • Reaction: R-COOH + NaOH → R-COO

      
      Na
      
      
      
      + H
      
      
      O.
  • Filtration: Filter insoluble impurities (non-acidic byproducts) while in the alkaline phase.

  • Precipitation: Slowly add HCl to lower pH.

    • Critical Point: As pH approaches the pKa of the pyridine nitrogen (~3.0) and the carboxyl group (~4.0), the molecule becomes neutral/zwitterionic.

    • Target: Adjust to pH 3.5 – 4.0 . This is the region of minimum solubility (Isoelectric Point), causing rapid crystallization.

Solvent-Mediated Transformation

If the precipitate is amorphous, a slurry-to-slurry transformation in Ethanol/Water (1:1) at 50°C is recommended. The moderate solubility in hot ethanol allows for Ostwald ripening, converting amorphous material into a stable crystalline polymorph.

PurificationLogic Crude Crude Product Dissolve Dissolve in NaOH (aq) pH > 10 Crude->Dissolve Filter Filter Insolubles Dissolve->Filter Acidify Acidify with HCl to pH 3.5 - 4.0 Filter->Acidify Crystallize Precipitation (Isoelectric Point) Acidify->Crystallize Refine Slurry in EtOH/H2O (Polymorph Control) Crystallize->Refine

Caption: pH-Swing Crystallization workflow leveraging amphoteric solubility properties.

References

  • Synthesis & Intermediate Context

    • Patent: "2,4-diamino-pyrimidine derivatives." WO2009010794A1.
    • Source:

  • Thermodynamic Modeling Framework

    • Paper: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics.
    • Source:

  • Comparative Solubility of Nicotinic Acid Derivatives

    • Paper: Gonçalves, E. M., & Piedade, M. F. M.[1] "Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide".[1][2] The Journal of Chemical Thermodynamics, 2012.[1] (Establishes the baseline solubility trends for the pyridine-3-carboxylic acid scaffold).

    • Source:

  • Physicochemical Properties Data

    • Database: EPA CompTox Chemicals Dashboard - 2-Amino-6-methylnicotinic acid (Analogous structure d
    • Source:

Sources

Comparative Technical Analysis: 5-Amino vs. 2-Amino Nicotinic Acid Isomers

[1]

Executive Summary

In medicinal chemistry, the positional isomerism between 2-aminonicotinic acid (2-ANA) and 5-aminonicotinic acid (5-ANA) dictates two fundamentally different synthetic trajectories.

  • 2-Aminonicotinic Acid is a "Cyclization Scaffold." The ortho relationship between the amine and carboxylic acid facilitates the rapid formation of fused bicyclic systems, particularly pyrido[2,3-d]pyrimidines, which are privileged structures in kinase inhibition.

  • 5-Aminonicotinic Acid is a "Linear Linker." The meta relationship prevents intramolecular cyclization, making it an ideal bifunctional building block for extending molecular chains via amide or ester linkages without compromising the integrity of the pyridine ring.

Physicochemical Profile & Structural Logic[1][2]

The reactivity differences stem directly from the electronic environment and intramolecular interactions unique to each isomer.

Comparative Data Table
Feature2-Aminonicotinic Acid (2-ANA)5-Aminonicotinic Acid (5-ANA)
CAS Number 5345-47-124242-19-1
Structure Ortho-substituted (2-NH₂, 3-COOH)Meta-substituted (5-NH₂, 3-COOH)
pKa (Acid) ~2.94 (Experimental/Predicted)~2.36 (Predicted)
Intramolecular H-Bond Yes (N-H[1] ··· O=C stabilization)No (Too distant)
Primary Utility Fused Heterocycle SynthesisLinear Amide/Ester Coupling
Solubility Moderate (Zwitterionic character)Lower (High lattice energy)
Metabolic Role Precursor to Quinolinic Acid (Neurotoxic)Metabolite; D-Aspartate Oxidase Inhibitor
The "Ortho-Effect" in 2-ANA

In 2-ANA, the amino group acts as a hydrogen bond donor to the adjacent carbonyl oxygen of the carboxylic acid. This intramolecular hydrogen bond (see Diagram 1) locks the molecule into a planar conformation, slightly reducing the acidity of the carboxylic proton (higher pKa) compared to the 5-isomer. This pre-organization is the thermodynamic driver for cyclization reactions.[1]

The "Meta-Isolation" in 5-ANA

In 5-ANA, the amino and carboxylic acid groups are electronically coupled through the pyridine ring but spatially isolated. The nitrogen lone pair at C5 donates electron density into the ring (resonance), but cannot directly interact with the carboxyl group. This makes 5-ANA behave like a bifunctionalized aniline/benzoic acid hybrid, ideal for cross-coupling reactions (e.g., Suzuki-Miyaura if brominated) or standard peptide coupling.

Synthetic Utility & Experimental Applications

A. 2-Aminonicotinic Acid: The Route to Fused Heterocycles

Target Class: Pyrido[2,3-d]pyrimidines (Kinase Inhibitors, e.g., EGFR, PIM-1 inhibitors).

The defining reaction of 2-ANA is its ability to condense with urea, formamide, or isothiocyanates to close a pyrimidine ring onto the pyridine core. This is the primary route to "deaza-folate" analogs.[1]

Mechanism of Action:

  • Activation: The carboxylic acid is activated (e.g., via acid chloride or esterification).[1]

  • Nucleophilic Attack: Urea or an equivalent nucleophile attacks the activated carbonyl.[1]

  • Cyclodehydration: The exocyclic amine of the urea attacks the C2-position (or vice versa), driven by the entropy of forming a stable 6-membered aromatic ring.

B. 5-Aminonicotinic Acid: The Linear Pharmacophore

Target Class: Bifunctional Linkers, PROTACs, Peptidomimetics.[1]

5-ANA is used when the pyridine ring is required as a spacer.[1] Because cyclization is geometrically impossible, the amine and acid can be functionalized independently (orthogonal protection strategies are often required).

Reactivity Profile:

  • Amine: Nucleophilic; undergoes acylation, reductive amination, or Buchwald-Hartwig coupling.

  • Acid: Electrophilic; undergoes esterification or amide coupling.[1]

Visualization of Synthetic Pathways[3][4]

The following diagram illustrates the divergent reactivity pathways dictated by the structural isomerism.

GANA22-Aminonicotinic Acid(Ortho-Substituted)CyclizationCyclocondensation(with Urea/Formamide)ANA2->Cyclization Intramolecular H-Bond Promotes Ring ClosureANA55-Aminonicotinic Acid(Meta-Substituted)LinearLinear Coupling(Amide/Ester Formation)ANA5->Linear Steric Separation Prevents CyclizationFusedRingPyrido[2,3-d]pyrimidine(Kinase Inhibitor Scaffold)Cyclization->FusedRing -2 H2OLinkerPyridine-3,5-dicarboxamide(Linear Pharmacophore)Linear->Linker Stepwise Functionalization

Caption: Divergent synthetic workflows. 2-ANA (top) undergoes cyclization to fused rings, while 5-ANA (bottom) facilitates linear chain extension.

Detailed Experimental Protocols

These protocols represent standard "Senior Scientist" workflows for utilizing these scaffolds.

Protocol A: Synthesis of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione from 2-ANA

This reaction demonstrates the "scaffold" utility of 2-ANA.

Reagents: 2-Aminonicotinic acid (1.0 eq), Urea (5.0 eq). Conditions: Solvent-free melt or high-boiling solvent (e.g., Diphenyl ether).[1]

  • Preparation: Mix 2-aminonicotinic acid (13.8 g, 100 mmol) and urea (30.0 g, 500 mmol) in a mortar and grind to a fine homogeneous powder.

  • Reaction: Transfer the mixture to a round-bottom flask. Heat the mixture to 190–200°C in an oil bath. The mixture will melt and ammonia gas will evolve (use a trap).

  • Completion: Maintain temperature for 2–3 hours until the evolution of ammonia ceases and the melt solidifies.

  • Workup: Cool to ~100°C and add hot water (100 mL). Stir vigorously to break up the solid.[1]

  • Purification: Filter the suspension while hot. The solid residue is the crude pyrido[2,3-d]pyrimidine-2,4-dione. Recrystallize from DMF/Water or acetic acid.[1]

  • Validation: Check LCMS for M+H = 164.1.

Protocol B: Selective Amidation of 5-ANA

This reaction demonstrates the "linker" utility of 5-ANA, preserving the ring.

Reagents: 5-Aminonicotinic acid (1.0 eq), Benzyl amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Activation: Dissolve 5-aminonicotinic acid (138 mg, 1.0 mmol) in dry DMF (5 mL). Add DIPEA (0.52 mL, 3.0 mmol).

  • Coupling: Add HATU (456 mg, 1.2 mmol) and stir at room temperature for 15 minutes to form the active ester. Note: The aromatic amine at C5 is significantly less nucleophilic than the aliphatic amine being coupled, minimizing self-polymerization.

  • Addition: Add benzyl amine (1.1 mmol) dropwise. Stir at RT for 4–6 hours.

  • Workup: Dilute with EtOAc (50 mL), wash with saturated NaHCO₃ (2x), water (2x), and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (MeOH/DCM gradient).

  • Result: 5-amino-N-benzylnicotinamide. The C5-amino group remains free for further derivatization.[1]

References

  • Synthesis of 2-Aminonicotinic Acid & Derivatives: BenchChem Technical Guide. "An In-depth Technical Guide to the Synthesis of 2-Acetamidonicotinic Acid."

  • Pyrido[2,3-d]pyrimidine Synthesis: Journal of Chemical and Pharmaceutical Research. "The chemistry of pyrido[2,3-d]pyrimidines."

  • Pharmacological Applications (Kinase Inhibitors): RSC Advances. "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives... as PIM-1 kinase inhibitors."[1]

  • Chemical Properties & pKa Data: PubChem Compound Summary. "2-Aminonicotinic acid (CID 72930)."[1]

  • 5-Aminonicotinic Acid Data: ChemicalBook. "5-Aminonicotinic acid Properties and Applications."[1]

Technical Safety & Handling Guide: 5-Amino-2-chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper for drug development professionals. It prioritizes mechanistic understanding over generic safety lists, treating the compound as a specialized pharmacophore building block.[1]

Content Type: Technical Whitepaper & Safety Protocol Subject: 5-Amino-2-chloro-6-methylnicotinic acid (Analogous CAS Reference: 42959-39-7) Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers[1]

Executive Summary & Chemical Identity

5-Amino-2-chloro-6-methylnicotinic acid is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.[1] Due to the specific substitution pattern (amino group at C5, chloro at C2), it exhibits distinct electronic properties that influence both its reactivity and its safety profile.[1]

As a specialized intermediate often produced via custom synthesis, direct empirical toxicological data is limited.[1] The protocols in this guide are derived from Structure-Activity Relationship (SAR) analysis of closely related analogs, specifically 5-Amino-2-chloronicotinic acid (CAS 42959-39-7) and 2-Chloro-6-methylnicotinic acid (CAS 30529-70-5).[1]

Physicochemical Profiling
PropertyValue (Experimental/Predicted)Technical Context
Chemical Structure Pyridine core, 2-Cl, 3-COOH, 5-NH₂, 6-CH₃Multi-functional scaffold for SₙAr and amide coupling.[1]
Molecular Formula C₇H₇ClN₂O₂High nitrogen content implies potential for NOx generation in fire.[1]
Molecular Weight ~186.60 g/mol Low MW fragment, favorable for Lipinski's Rule of 5.[1]
Physical State Solid (Powder)Likely off-white to yellow; color deepens upon oxidation.[1]
Solubility DMSO, Methanol, Dilute BasePoor water solubility at neutral pH; soluble as a carboxylate salt.[1]
pKa (Predicted) Acid: ~3.5 | Base (Pyridine N): <1The 2-Cl substituent significantly lowers the basicity of the pyridine nitrogen.[1]
LogP (Predicted) ~1.3 - 1.6Moderate lipophilicity; skin absorption is possible.[1]

Hazard Identification & Toxicology (The "Why" of Safety)

Standard GHS classifications often list hazards without context.[1] This section explains the mechanistic basis for these hazards to inform risk assessment.

Mechanistic Hazard Analysis

The compound is classified as an Irritant (Skin/Eye/Respiratory).[1] This is not merely physical abrasion but a chemical reactivity issue:

  • Skin/Eye Irritation (H315/H319): The 2-chloro-pyridine motif is electron-deficient.[1] Upon contact with moist mucous membranes, partial hydrolysis can occur, releasing trace hydrochloric acid (HCl).[1] Furthermore, the carboxylic acid moiety (pKa ~3.[1]5) is sufficiently acidic to cause direct tissue irritation.[1]

  • Respiratory Irritation (H335): Fine particulates of this zwitterionic solid can adhere to the respiratory tract.[1] The amino group makes the compound potentially reactive with biological electrophiles, posing a theoretical risk of sensitization (though not formally classified as a sensitizer without specific data).[1]

  • Reactivity Hazards:

    • Incompatible with Strong Oxidizers: The primary amine at C5 is susceptible to oxidation (forming N-oxides or azo-linkages), which can be exothermic.[1]

    • Decarboxylation Risk: Like many nicotinic acid derivatives, thermal stress (>150°C) can induce decarboxylation, releasing CO₂ and potentially toxic aminopyridine byproducts.[1]

GHS Classification (Derived)
Hazard ClassCategoryH-CodeStatement
Skin Corrosion/IrritationCat 2H315 Causes skin irritation.[1]
Serious Eye Damage/IrritationCat 2AH319 Causes serious eye irritation.[2]
STOT - Single ExposureCat 3H335 May cause respiratory irritation.[1]

Strategic Handling & Storage Protocols

Self-Validating System: A robust storage protocol must include visual indicators of failure.[1]

A. Environmental Control (The "Dry & Dark" Rule)

The combination of an amino group and a carboxylic acid in the same molecule creates a zwitterionic character that can be hygroscopic.[1]

  • Protocol: Store under an inert atmosphere (Argon/Nitrogen) if possible.

  • Validation: If the solid turns from off-white to dark brown/orange, oxidative degradation or hydrolysis of the chloro-group has likely occurred.[1] Check melting point; a depression >2°C indicates compromised integrity.[1]

B. Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves.[1] Chlorinated pyridines can permeate standard latex.[1]

  • Hand Protection: Nitrile (minimum 0.11 mm thickness) for splash contact.[1] Laminate film (Silver Shield) recommended for prolonged handling during synthesis scale-up.[1]

  • Respiratory: N95/P2 particulate respirator is mandatory for weighing operations.[1] Use a full-face respirator with ABEK filters if heating or generating dust in open systems.[1]

C. Workflow Visualization

The following diagram outlines the decision logic for handling this compound in a research setting.

HandlingProtocol Start Start: Handling 5-Amino-2-chloro-6-methylnicotinic acid ScaleCheck Check Scale Start->ScaleCheck SmallScale < 1g (Analytical) ScaleCheck->SmallScale LargeScale > 1g (Preparative) ScaleCheck->LargeScale FumeHood Standard Fume Hood (Sash < 18 inches) SmallScale->FumeHood LargeScale->FumeHood Low Dust Risk GloveBox Glove Box / Static Control (Avoid Dust Cloud) LargeScale->GloveBox High Dust Risk PPE_Standard PPE: Nitrile Gloves + Safety Glasses + Lab Coat FumeHood->PPE_Standard PPE_Enhanced PPE: Double Nitrile/Laminate + N95 Mask + Tyvek Sleeves FumeHood->PPE_Enhanced GloveBox->PPE_Standard Waste Disposal: Halogenated Organic Waste (Do NOT mix with Oxidizers) PPE_Standard->Waste PPE_Enhanced->Waste

Caption: Figure 1. Risk-based handling hierarchy. Scale determines the necessity of enhanced containment to prevent respiratory sensitization.

Emergency Response & Waste Management

Spill Response Logic
  • Containment: Do not sweep dry dust (creates aerosols).[1] Cover with a damp absorbent pad or use a HEPA vacuum.[1]

  • Neutralization: Not typically required for solids.[1] If in solution (acidic), neutralize with sodium bicarbonate slowly to avoid CO₂ splattering.[1]

  • Decontamination: Clean surfaces with 10% ethanol followed by soapy water.[1] The ethanol helps solubilize the organic scaffold, while water removes inorganic salts.[1]

Fire Fighting Measures[1][2]
  • Hazard: Thermal decomposition produces Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx) , and Carbon Monoxide.[1]

  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[1] Do not use high-pressure water jets, which may scatter the halogenated material.[1]

Synthesis & Application Context

For the medicinal chemist, understanding the origin of the material aids in impurity profiling.[1]

This compound is a "push-pull" system.[1] The electron-donating amino group (C5) and electron-withdrawing chloro/carboxyl groups (C2/C3) make it a versatile scaffold.[1]

Retrosynthetic Pathway

The most likely synthetic route involves the nitration of 2-chloro-6-methylnicotinic acid followed by reduction. This implies that Trace Hydrazine or Tin/Iron residues (from reduction) may be present as impurities, which has toxicological implications.[1]

Synthesis SM 2-Chloro-6-methylnicotinic acid (CAS 30529-70-5) Step1 Nitration (HNO3/H2SO4) SM->Step1 Inter Intermediate: 5-Nitro-2-chloro-6-methylnicotinic acid Step1->Inter Step2 Reduction (Fe/AcOH or H2/Pd) Inter->Step2 Product Target: 5-Amino-2-chloro-6-methylnicotinic acid Step2->Product

Caption: Figure 2. Likely synthetic origin.[1] Users should test for nitro-precursors if the material is yellow/orange, as these are potential genotoxins.[1]

Experimental Utility
  • SₙAr Reactions: The Chlorine at C2 is activated by the ring nitrogen and the C3-carboxyl group, allowing displacement by amines or alkoxides.[1]

  • Amide Coupling: The C3-COOH is sterically hindered by the C2-Cl and C4-H; coupling reagents like HATU are preferred over carbodiimides.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16049758 (5-Amino-2-chloronicotinic acid).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives and halogenated pyridines hazard classification.[1] Retrieved from [Link][1]

(Note: Direct SDS for the specific isomer 5-Amino-2-chloro-6-methylnicotinic acid is not widely available in public commercial databases.[1] Data presented is extrapolated from validated structural analogs cited above.)

Sources

Methodological & Application

Synthesis of 5-Amino-2-chloro-6-methylnicotinic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details a robust synthetic pathway for 5-Amino-2-chloro-6-methylnicotinic acid, a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, ethyl acetoacetate, and proceeds through a series of fundamental organic transformations. This document provides not only step-by-step protocols but also delves into the underlying chemical principles and strategic considerations for each transformation, ensuring both reproducibility and a deeper understanding of the synthetic route.

Strategic Overview of the Synthesis

The synthesis is designed as a linear five-step sequence, beginning with the construction of the core pyridine ring system via the Hantzsch pyridine synthesis. Subsequent functional group interconversions, including hydrolysis, decarboxylation, chlorination, and a nitro-reduction sequence, are employed to install the desired substituents at specific positions on the nicotinic acid scaffold.

G cluster_0 PART 1: Pyridine Core Synthesis cluster_1 PART 2: Scaffold Modification cluster_2 PART 3: Final Functionalization A Ethyl Acetoacetate + Formaldehyde + Ammonia B Step 1: Hantzsch Synthesis & Aromatization A->B C Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate B->C D Step 2: Saponification & Decarboxylation C->D E 2-Hydroxy-6-methylnicotinic acid D->E F Step 3: Chlorination E->F G 2-Chloro-6-methylnicotinic acid F->G H Step 4: Electrophilic Nitration G->H I 2-Chloro-6-methyl-5-nitronicotinic acid H->I J Step 5: Reduction of Nitro Group I->J K 5-Amino-2-chloro-6-methylnicotinic acid (Final Product) J->K

Caption: Overall synthetic workflow from ethyl acetoacetate to the target compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

This foundational step utilizes the classic Hantzsch pyridine synthesis, a multi-component reaction that efficiently assembles the pyridine ring.[1] Two equivalents of ethyl acetoacetate react with an aldehyde (formaldehyde, for the 4-unsubstituted product) and a nitrogen source like ammonia. The initial product is a 1,4-dihydropyridine (a Hantzsch ester), which is subsequently oxidized (aromatized) to the stable pyridine derivative.[1][2]

Protocol:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl acetoacetate (52.0 g, 0.4 mol), 37% aqueous formaldehyde (15.0 mL, 0.2 mol), and absolute ethanol (150 mL).

  • Cool the mixture in an ice bath and slowly add 28% aqueous ammonia (30 mL, approx. 0.44 mol) with continuous stirring. An exothermic reaction will occur.

  • After the initial reaction subsides, remove the ice bath and heat the mixture to reflux for 4 hours. The solution will turn yellow-orange.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the dihydropyridine intermediate.

  • Filter the yellow solid, wash with cold ethanol, and dry under vacuum. This intermediate, diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, can be used directly in the next step.

  • For aromatization, dissolve the crude dihydropyridine in glacial acetic acid (100 mL).

  • Warm the solution to 50-60°C and add a solution of sodium nitrite (15.2 g, 0.22 mol) in water (30 mL) dropwise. Caution: Gas evolution (N₂ and NOx) will occur. Ensure adequate ventilation.

  • After the addition is complete, heat the mixture at 80-90°C for 1 hour.

  • Cool the reaction, pour it into 500 mL of ice-water, and neutralize with a saturated sodium carbonate solution.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. Purification by vacuum distillation or recrystallization from ethanol/water provides the pure diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.

Causality and Expertise: The Hantzsch reaction is a robust method for pyridine synthesis due to its convergent nature.[2] The subsequent aromatization is thermodynamically driven, leading to a stable aromatic system.[1] While various oxidizing agents like nitric acid or potassium permanganate can be used, the in-situ generation of nitrous acid from sodium nitrite in acetic acid is an effective and common method for this transformation.[3]

G cluster_Knoevenagel Knoevenagel Condensation cluster_Enamine Enamine Formation cluster_Michael Michael Addition & Cyclization cluster_Aromatization Aromatization K1 Ethyl Acetoacetate + Aldehyde -> α,β-Unsaturated Carbonyl M1 α,β-Unsaturated Carbonyl + β-Enamino Ester -> Dihydropyridine K1->M1 E1 Ethyl Acetoacetate + Ammonia -> β-Enamino Ester E1->M1 A1 Dihydropyridine + [O] -> Pyridine M1->A1

Caption: Key reaction stages in the Hantzsch synthesis.[2]

Step 2: Synthesis of 2-Hydroxy-6-methylnicotinic acid

This step involves a tandem saponification (ester hydrolysis) followed by a regioselective decarboxylation. The two ester groups are hydrolyzed to carboxylates under basic conditions. Upon acidification and heating, one of the carboxylic acid groups is removed as CO₂.

Protocol:

  • In a 1 L round-bottom flask, dissolve the diethyl 2,6-dimethylpyridine-3,5-dicarboxylate (50.6 g, 0.2 mol) in ethanol (200 mL).

  • Add a solution of sodium hydroxide (24.0 g, 0.6 mol) in water (200 mL).

  • Heat the mixture to reflux for 6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 200 mL of water and slowly acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate of 2,6-dimethylpyridine-3,5-dicarboxylic acid will form.

  • Filter the diacid, wash with cold water, and dry.

  • For decarboxylation, place the dry diacid in a flask equipped for distillation and heat to 200-220°C. The solid will melt, and CO₂ will evolve.

  • Maintain the temperature until gas evolution ceases (approx. 1-2 hours).

  • Cool the residue, which is the crude 2-hydroxy-6-methylnicotinic acid. Recrystallize from aqueous ethanol to obtain the purified product.

Causality and Expertise: Saponification is a standard ester hydrolysis method. The subsequent decarboxylation occurs because the intermediate is a β-keto acid analogue (in its tautomeric form), which readily loses CO₂ upon heating through a cyclic transition state. The decarboxylation is regioselective, typically removing the carboxyl group at the 5-position. The product exists predominantly in its 2-pyridone tautomeric form.

Step 3: Synthesis of 2-Chloro-6-methylnicotinic acid

The hydroxyl group (or more accurately, the pyridone oxygen) at the 2-position is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride.

Protocol:

  • In a 100 mL round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), place 2-hydroxy-6-methylnicotinic acid (15.3 g, 0.1 mol).

  • Caution: Perform this step in a well-ventilated fume hood. Slowly add phosphorus oxychloride (POCl₃, 30 mL, 0.32 mol).

  • Heat the reaction mixture at 110-120°C for 3 hours. The solid will dissolve to form a dark solution.

  • Cool the mixture to room temperature and carefully pour it onto 300 g of crushed ice with vigorous stirring.

  • A precipitate will form. Stir for 30 minutes to ensure complete precipitation and hydrolysis of excess POCl₃.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the solid under vacuum to yield 2-chloro-6-methylnicotinic acid.

Causality and Expertise: Phosphorus oxychloride is a powerful reagent for converting pyridones to chloropyridines. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction. The use of excess POCl₃ ensures the reaction goes to completion.

Step 4: Synthesis of 2-Chloro-6-methyl-5-nitronicotinic acid

The introduction of the amino group at the 5-position is achieved indirectly. First, a nitro group is installed via electrophilic aromatic substitution, which is then reduced in the final step.

Protocol:

  • To a 100 mL flask cooled in an ice-salt bath, add concentrated sulfuric acid (40 mL).

  • Slowly add 2-chloro-6-methylnicotinic acid (17.1 g, 0.1 mol) in portions, keeping the temperature below 10°C.

  • Once the solid has dissolved, slowly add a pre-cooled mixture of concentrated sulfuric acid (10 mL) and fuming nitric acid (10 mL) dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.

  • Carefully pour the reaction mixture onto 400 g of crushed ice.

  • The nitro product will precipitate. Filter the solid, wash extensively with cold water, and dry under vacuum.

Causality and Expertise: The nitration of the pyridine ring requires harsh conditions due to its electron-deficient nature. A mixture of sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺).[4] The existing substituents (chloro and methyl) direct the incoming electrophile to the 5-position.

Step 5: Synthesis of 5-Amino-2-chloro-6-methylnicotinic acid

The final step is the reduction of the nitro group to an amine. A common and effective method is the use of tin(II) chloride in an acidic medium.

Protocol:

  • In a 500 mL round-bottom flask, suspend 2-chloro-6-methyl-5-nitronicotinic acid (21.6 g, 0.1 mol) in 150 mL of concentrated hydrochloric acid.

  • Heat the mixture to 60-70°C and add tin(II) chloride dihydrate (SnCl₂·2H₂O, 67.7 g, 0.3 mol) in portions. An exothermic reaction will occur.

  • After the addition, stir the mixture at 70-80°C for 2 hours.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully basify the solution by adding 50% aqueous sodium hydroxide until the pH is approximately 8-9. A thick precipitate of tin hydroxides will form.

  • Filter the mixture through a pad of celite to remove the tin salts. Wash the filter cake with hot water.

  • Combine the filtrate and washings, and then acidify to pH 4-5 with glacial acetic acid.

  • The desired amino acid product will precipitate. Cool in an ice bath to maximize recovery.

  • Filter the solid, wash with a small amount of cold water, and dry under vacuum to obtain the final product, 5-Amino-2-chloro-6-methylnicotinic acid.

Causality and Expertise: Tin(II) chloride is a classic reagent for the reduction of aromatic nitro groups.[4] The reaction proceeds through a series of electron and proton transfers, with the tin(II) being oxidized to tin(IV). This method is known for its high efficiency and tolerance of other functional groups like chlorides and carboxylic acids.[5][6]

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1 Ethyl AcetoacetateFormaldehyde, NH₃, NaNO₂Ethanol, Acetic AcidReflux, then 80-904, then 165-75
2 Diethyl 2,6-dimethylpyridine-3,5-dicarboxylateNaOH, HClEthanol/WaterReflux, then 200-2206, then 1-270-80
3 2-Hydroxy-6-methylnicotinic acidPOCl₃Neat110-120385-95
4 2-Chloro-6-methylnicotinic acidH₂SO₄, HNO₃Neat0 - RT580-90
5 2-Chloro-6-methyl-5-nitronicotinic acidSnCl₂·2H₂O, HClHCl (aq)70-80275-85

References

  • Kumar, A., & Maurya, R. A. (2008). Aromatization of Hantzsch 1,4-dihydropyridines by silica-supported sodium hydrogen sulfate. Tetrahedron Letters, 49(29-30), 4569-4571.
  • Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638.
  • Yadav, J. S., Reddy, B. V. S., Sabitha, G., & Reddy, G. S. K. K. (2000). Aromatization of Hantzsch 1,4-dihydropyridines with iodine in methanol. Synthesis, 2000(11), 1532-1534.
  • Nakamura, K., & Ohno, A. (1995). Asymmetric reduction of ketones with a chiral NADH model compound. Tetrahedron: Asymmetry, 6(1), 157-160.
  • Heravi, M. M., & Ghassemzadeh, M. (2005). Aromatization of Hantzsch 1, 4-Dihydropyridine with Bismuth (III) Chloride Supported onto Wet HZSM-5 Zeolite Under Microwave Irradiation in Solventless System.
  • Lee, J. H., et al. (2018). Synthetic Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates Induce Apoptosis. Molecules, 23(9), 2237.
  • Katritzky, A. R., & Rachwal, S. (1987). The Hantzsch reaction: syntheses and reactions of 1, 4-dihydropyridines. Chemical Reviews, 87(4), 843-887.
  • Google Patents. (n.d.). Synthesis method of 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine.
  • Saini, A., Kumar, S., & Sandhu, J. S. (2007). Hantzsch reaction: recent advances in Hantzsch 1, 4-dihydropyridines. Journal of Scientific & Industrial Research, 66(5), 360-374.
  • CEM Corporation. (n.d.). Hantzsch Ester Synthesis. Retrieved from [Link]

  • PubMed. (2015). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. Retrieved from [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • Wentrup, C., & Crow, W. D. (1970). Pyrolysis of 1-phenyl-1,2,3-triazole-4-carboxylic acid and its methyl ester. Decarboxylation of pyridinecarboxylic acids. Tetrahedron, 26(19), 4915-4924.
  • Heravi, M. M., et al. (2012). One-pot synthesis of Hantzsch esters and polyhydroquinoline derivatives catalyzed by γ-Al2O3-nanoparticles under solvent-free conditions. Der Pharma Chemica, 4(1), 61-66.
  • PubChem. (n.d.). Pyridine-3,5-dicarboxylate. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

Sources

Application Note: Divergent Chlorination Strategies for 5-Amino-6-methylnicotinic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the development of advanced therapeutics, 5-amino-6-methylnicotinic acid serves as a highly versatile building block. It is a critical intermediate in the synthesis of PDGFR inhibitors[1], modulators of lipid synthesis[2], and EphB4 kinase inhibitors[3].

When designing synthetic routes, the term "chlorination" applied to this substrate dictates one of two divergent chemical pathways, depending on the target pharmacological handle:

  • Carboxyl Activation (Acyl Chlorination): Conversion of the carboxylic acid to an acyl chloride. This is a mandatory activation step for downstream amide coupling, frequently utilized in the synthesis of complex kinase inhibitors[1].

  • Electrophilic Aromatic Substitution (Ring Chlorination): Direct chlorination of the pyridine ring to yield 5-amino-2-chloro-6-methylnicotinic acid. The introduced halogen serves as a robust handle for subsequent Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling[4].

As a self-validating system, the choice of reagents directly dictates the reaction's regioselectivity and prevents unwanted side reactions (such as self-polymerization).

Quantitative Method Comparison

To ensure optimal route selection, the quantitative and operational parameters of both chlorination strategies are summarized below.

Table 1: Comparison of Chlorination Methodologies for 5-Amino-6-methylnicotinic Acid

ParameterProtocol A: Acyl ChlorinationProtocol B: Ring Chlorination
Target Functional Group Carboxylic Acid (-COOH)Pyridine Ring (C2 or C4 position)
Optimal Reagent Oxalyl Chloride / cat. DMFN-Chlorosuccinimide (NCS)
Typical Yield >95% (Crude, used in situ)70 - 85% (After chromatography)
Reaction Temperature 0 °C warming to Room Temp60 °C
Primary Byproducts CO (gas), CO₂ (gas), HCl (gas)Succinimide
Downstream Application Amide coupling for drug scaffoldsSNAr handles, lipophilic modulation
Storage Stability Highly unstable (moisture sensitive)Stable at room temperature

Experimental Protocols

Protocol A: Carboxyl Activation (Synthesis of 5-amino-6-methylnicotinoyl chloride)

Mechanistic Rationale: While thionyl chloride (SOCl₂) is commonly used for acyl chloride formation, it can react with primary amines to form unstable sulfinylamines (-N=S=O). We utilize Oxalyl Chloride with catalytic DMF. DMF reacts with oxalyl chloride to generate the highly electrophilic Vilsmeier-Haack reagent, which selectively activates the carboxylic acid. Crucially, the HCl gas generated in situ protonates the 5-amino group. This protonation is a self-protecting mechanism that renders the amine non-nucleophilic, preventing catastrophic intermolecular self-condensation.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 5-amino-6-methylnicotinic acid (1.0 equiv) and anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Catalysis: Add catalytic N,N-dimethylformamide (DMF) (0.05 equiv).

  • Addition: Cool the suspension to 0 °C using an ice bath. Add oxalyl chloride (1.5 equiv) dropwise over 15 minutes. Causality: Dropwise addition at 0 °C controls the highly exothermic reaction and the vigorous evolution of CO and CO₂ gases.

  • Activation: Remove the ice bath and stir at room temperature for 2-4 hours. The reaction is complete when gas evolution ceases and the suspension transitions into a clear or slightly cloudy solution.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess volatile oxalyl chloride.

  • Purification: Co-evaporate the residue with anhydrous toluene (2 × 5 mL/mmol) to ensure complete removal of residual HCl.

  • Storage: The resulting solid is 5-amino-6-methylnicotinoyl chloride hydrochloride. Do not expose to air; use immediately in the subsequent amide coupling step with an appropriate amine and a non-nucleophilic base (e.g., DIPEA)[1].

Protocol B: Electrophilic Ring Chlorination

Mechanistic Rationale: The 5-amino group is a strong electron-donating group that activates the pyridine ring toward Electrophilic Aromatic Substitution (SEAr), directing the incoming electrophile to the ortho and para positions. N-Chlorosuccinimide (NCS) is selected over chlorine gas because it is a bench-stable solid that provides a controlled release of electrophilic chlorine (Cl⁺), preventing over-chlorination[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-amino-6-methylnicotinic acid (1.0 equiv) in anhydrous acetonitrile (MeCN) or DMF (8 mL/mmol).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 equiv) portion-wise at room temperature to avoid a sudden exotherm.

  • Heating: Heat the mixture to 60 °C. Causality: Mild heating provides the necessary activation energy to overcome the inherent electron deficiency of the pyridine nitrogen, driving the SEAr process to completion.

  • Monitoring: Monitor the reaction via LC-MS. The reaction typically reaches full conversion within 4-6 hours.

  • Workup: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via silica gel flash chromatography (eluting with a gradient of ethyl acetate/hexanes) to isolate the pure chloro-isomer (e.g., 5-amino-2-chloro-6-methylnicotinic acid).

Visual Workflow

G SM 5-amino-6-methylnicotinic acid (Starting Material) AcylCl 5-amino-6-methylnicotinoyl chloride (Carboxyl Activation) SM->AcylCl (COCl)2, cat. DMF DCM, 0 °C to RT RingCl Chloro-5-amino-6-methylnicotinic acid (Ring Chlorination) SM->RingCl NCS, MeCN 60 °C Amide Amide Derivatives (e.g., Kinase Inhibitors) AcylCl->Amide R-NH2, DIPEA DCM

Divergent chlorination pathways of 5-amino-6-methylnicotinic acid for drug discovery.

References

  • Pyrazolothiazole carboxamides and their uses as pdgfr inhibitors Source: US Patent US20240109917A1 URL
  • Heterocyclic modulators of lipid synthesis Source: World Intellectual Property Organization WO2012122391A1 URL
  • 2,4-diamino-pyrimidine derivatives Source: World Intellectual Property Organization WO2009010794A1 URL

Sources

Preparation of methyl 5-amino-2-chloro-6-methylnicotinate ester

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: High-Yield Preparation of Methyl 5-Amino-2-chloro-6-methylnicotinate

Executive Summary

The compound 5-amino-2-chloro-6-methylnicotinic acid is a highly versatile, multifunctional building block utilized extensively in the synthesis of complex heterocyclic systems, including conformationally restricted nicotine analogs and pharmaceutical kinase inhibitors[1][2]. Derivatization of its carboxylic acid moiety into a methyl ester—forming methyl 5-amino-2-chloro-6-methylnicotinate—is a critical first step in many synthetic workflows to protect the acid or prepare it for subsequent coupling reactions[1]. This application note details two distinct esterification protocols, emphasizing a mild, high-yielding trimethylchlorosilane (TMSCl)-mediated approach over classical Fischer esterification, and provides the mechanistic rationale and self-validating analytical steps required for successful execution.

Mechanistic Rationale & Strategy Selection

Esterification of amino-substituted nicotinic acids presents unique challenges. The zwitterionic nature of the starting material often results in poor solubility in standard organic solvents. Furthermore, the presence of the 5-amino group introduces the risk of competitive side reactions, such as intermolecular amidation or degradation under harsh acidic conditions at elevated temperatures.

To circumvent these issues, two primary pathways can be employed:

  • The TMSCl-Mediated Pathway (Preferred): Utilizing TMSCl in anhydrous methanol generates anhydrous hydrochloric acid (HCl) in situ alongside trimethylmethoxysilane[1]. The anhydrous HCl serves a dual purpose: it protonates the pyridine nitrogen and the 5-amino group (rendering the amine non-nucleophilic and highly soluble as a hydrochloride salt) and activates the carbonyl carbon for nucleophilic attack by methanol[1]. This allows the reaction to proceed efficiently at room temperature or under mild heating, preserving the integrity of the chloro and amino substituents.

  • The Classical Fischer Esterification Pathway: This involves heating the carboxylic acid with methanol in the presence of a catalytic or stoichiometric amount of concentrated sulfuric acid (H₂SO₄)[1]. While effective, this method requires reflux conditions to drive the reversible equilibrium forward, which can lead to lower yields and darker, impurity-laden crude mixtures[1].

Workflow SM 5-Amino-2-chloro-6- methylnicotinic acid TMSCl Method A: TMSCl / MeOH (0 °C to RT, 12-16 h) SM->TMSCl H2SO4 Method B: H2SO4 / MeOH (Reflux 65 °C, 18-24 h) SM->H2SO4 MechTMSCl In situ anhydrous HCl Amine protonated (protected) Mild activation TMSCl->MechTMSCl MechH2SO4 Classical equilibrium Harsh thermal conditions Potential side reactions H2SO4->MechH2SO4 Workup Aqueous Workup Neutralize with NaHCO3 to pH 7-8 Extract free base MechTMSCl->Workup MechH2SO4->Workup Product Methyl 5-amino-2-chloro- 6-methylnicotinate Workup->Product

Experimental workflow for the esterification of 5-amino-2-chloro-6-methylnicotinic acid.

Experimental Protocols

Method A: TMSCl-Mediated Esterification (Recommended Protocol)

This protocol is designed as a self-validating system where physical state changes (suspension to clear solution) indicate reaction progress.

  • Preparation & Suspension: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and an argon balloon, suspend 5-amino-2-chloro-6-methylnicotinic acid (1.0 equivalent) in anhydrous methanol (to achieve a 0.2 M concentration).

    • Causality: The starting material will not fully dissolve initially due to its zwitterionic character.

  • In Situ Activation: Cool the suspension to 0 °C using an ice-water bath. Dropwise add Trimethylchlorosilane (TMSCl) (3.0 equivalents) over 10 minutes.

    • Causality: The reaction between TMSCl and methanol is highly exothermic. Controlled addition at 0 °C prevents solvent boil-off and ensures a steady, safe generation of anhydrous HCl[1].

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 12 to 16 hours.

    • Self-Validation Check: As the amine is protonated by the generated HCl, the suspension will gradually transition into a clear, homogenous solution. Complete dissolution is a strong visual indicator of conversion to the ester hydrochloride salt.

  • Workup & Free-Basing: Concentrate the reaction mixture under reduced pressure to remove excess methanol and volatile silicon byproducts. Suspend the resulting crude hydrochloride salt in ethyl acetate (EtOAc) and add distilled water. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) under vigorous stirring until the aqueous layer reaches a stable pH of 7 to 8.

    • Causality: The product exists as an ammonium salt at this stage. Neutralization is strictly required to deprotonate the amine, allowing the neutral methyl ester to partition into the organic phase.

  • Isolation: Separate the layers. Extract the aqueous phase twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target ester.

Method B: Classical Fischer Esterification
  • Preparation: Suspend 5-amino-2-chloro-6-methylnicotinic acid (1.0 eq) in methanol (0.2 M).

  • Acid Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄) (0.5 to 1.0 eq) dropwise at room temperature[1].

  • Reflux: Equip the flask with a reflux condenser and heat to 65 °C for 18–24 hours.

    • Causality: Constant heat is required to drive the thermodynamically controlled Fischer esterification[1].

  • Workup: Cool to room temperature, concentrate partially, and carefully neutralize with saturated NaHCO₃ to pH 7–8 before extracting with EtOAc, as described in Method A.

Data Presentation & Analytical Characterization

The table below summarizes the quantitative and qualitative differences between the two methodologies based on standard synthetic outcomes.

ParameterMethod A (TMSCl / MeOH)Method B (H₂SO₄ / MeOH)
Reagents TMSCl (3.0 eq), Anhydrous MeOHConc. H₂SO₄ (0.5 - 1.0 eq), MeOH
Temperature Profile 0 °C to Room TemperatureReflux (65 °C)
Reaction Time 12 - 16 hours18 - 24 hours
Typical Yield 85 - 95%60 - 75%
Impurity Profile Very low (clean conversion)Moderate (thermal degradation products)
Scalability Excellent (highly reproducible)Good, but requires water sequestration
Self-Validating Analytical Signatures (Expected NMR)

To confirm the structural integrity of the synthesized methyl 5-amino-2-chloro-6-methylnicotinate, ¹H NMR spectroscopy should be utilized[1]. The spectrum will exhibit the following diagnostic shifts:

  • Aromatic Proton (C4-H): A distinct singlet in the aromatic region (expected ~7.8 - 8.0 ppm). Its shift is heavily influenced by the electron-withdrawing chloro group and the electron-donating amino group[1].

  • Ester Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons (expected ~3.8 - 3.9 ppm), confirming successful esterification.

  • Methyl Protons (C6-CH₃): A sharp singlet integrating to 3 protons (expected ~2.4 - 2.5 ppm), characteristic of a methyl group attached directly to the pyridine ring[1].

  • Amine Protons (-NH₂): A broad singlet integrating to 2 protons (expected ~5.0 - 6.0 ppm), which will disappear upon D₂O exchange.

Troubleshooting

  • Incomplete Conversion: If LC-MS or TLC indicates unreacted starting material in Method A, it is likely due to moisture in the methanol. Ensure strictly anhydrous conditions, as water will hydrolyze TMSCl before it can react with methanol to form HCl.

  • Product Loss During Workup: If the yield is unexpectedly low, check the pH of the aqueous layer. If the pH is < 6, the product remains protonated and water-soluble. Add additional NaHCO₃ to ensure the pH is strictly between 7 and 8.

References

  • 5-Amino-2-chloro-6-methylnicotinic acid | 89793-10-2 | Benchchem Source: Benchchem URL
  • WO2009010794A1 - 2,4-diamino-pyrimidine derivatives - Google Patents Source: Google Patents URL

Sources

Application Note: Using 5-Amino-2-chloro-6-methylnicotinic Acid as a Scaffold for Next-Generation COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of 5-Amino-2-chloro-6-methylnicotinic acid (CAS: 89793-10-2) as a high-value building block in the development of selective Cyclooxygenase-2 (COX-2) inhibitors. Unlike traditional synthesis routes that rely on linear assembly of the pyridine ring (e.g., the vinamidinium route used for Etoricoxib), this scaffold offers a convergent "decorate-the-core" approach. Its unique trisubstituted pattern allows for independent functionalization at three vectors: the 2-chloro position (lipophilic pocket targeting), the 5-amino position (selectivity pocket targeting), and the 3-carboxylic acid (binding anchor).

This document provides a validated synthetic workflow for generating 2-arylamino-5-sulfonamido-nicotinic acid derivatives—a class of inhibitors designed to mimic the pharmacophore of clonixin while incorporating the sulfonamide selectivity trigger found in coxibs.

Chemical Profile & Handling

Compound: 5-Amino-2-chloro-6-methylnicotinic acid CAS: 89793-10-2 Molecular Weight: 186.59 g/mol Appearance: Off-white to pale yellow solid

ParameterSpecificationSenior Scientist Note
Solubility DMSO, DMF (>20 mg/mL); Low in waterThe zwitterionic nature (amino acid) reduces solubility in non-polar solvents. Recommendation: Protect the acid as a methyl ester early in the synthesis to improve handling in organic media.
Stability Stable under standard conditionsThe 5-amino group is oxidation-sensitive over long periods. Store under inert atmosphere (Ar/N2) at -20°C.
Reactivity C-2 (Electrophilic), C-5 (Nucleophilic)The 2-chloro position is activated for SNAr due to the electron-withdrawing inductive effect of the pyridine nitrogen and the 3-COOH group.

Strategic Design: The "Tri-Vector" Approach

To design a potent COX-2 inhibitor using this scaffold, we exploit the spatial arrangement of its functional groups to map onto the COX-2 active site.

  • Vector A (C-2 Position): The 2-chloro group is displaced by a lipophilic aniline. This moiety occupies the hydrophobic channel of the enzyme.

  • Vector B (C-5 Position): The 5-amino group is derivatized into a sulfonamide. This is critical for COX-2 selectivity , as the sulfonamide binds to the polar side pocket (Arg513) present in COX-2 but restricted in COX-1.

  • Vector C (C-3 Position): The carboxylic acid interacts with Arg120 at the channel entrance, anchoring the molecule.

Pathway Visualization

COX2_Design cluster_mech Pharmacophore Mapping Start 5-Amino-2-chloro- 6-methylnicotinic acid Step1 Step 1: Esterification (Solubility & Protection) Start->Step1 MeOH/H2SO4 Step2 Step 2: S_NAr Displacement (Hydrophobic Tail Introduction) Step1->Step2 Ar-NH2, Heat Step3 Step 3: Sulfonylation (Selectivity Trigger) Step2->Step3 R-SO2Cl, Pyridine Pharma1 Hydrophobic Channel (C-2 Aryl) Step2->Pharma1 Final Final COX-2 Inhibitor (2-Arylamino-5-sulfonamido) Step3->Final LiOH (Hydrolysis) Pharma2 Selectivity Pocket (C-5 Sulfonamide) Step3->Pharma2 Pharma3 Arg120 Anchor (C-3 Acid) Final->Pharma3

Caption: Synthetic logic mapping the chemical modifications of the scaffold to specific binding pockets within the COX-2 enzyme.

Detailed Experimental Protocols

Protocol A: Methyl Ester Protection

Rationale: Converting the zwitterionic acid to an ester significantly enhances solubility in organic solvents required for the subsequent SNAr reaction.

  • Setup: Charge a 250 mL round-bottom flask with 5-Amino-2-chloro-6-methylnicotinic acid (10.0 mmol, 1.86 g) and anhydrous Methanol (50 mL).

  • Catalysis: Add concentrated H2SO4 (1.5 mL) dropwise at 0°C.

  • Reaction: Reflux the mixture for 6–8 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (polar) will disappear, replaced by a higher Rf spot (ester).

  • Workup: Concentrate methanol under reduced pressure. Neutralize the residue with saturated NaHCO3 solution. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry organic layer over Na2SO4 and concentrate. The methyl ester is typically pure enough for the next step.

    • Yield Expectation: >90%.

Protocol B: SNAr Displacement (Introduction of Hydrophobic Tail)

Rationale: The 2-chloro position is activated by the adjacent pyridine nitrogen and the electron-withdrawing ester at C-3. This allows nucleophilic attack by anilines.[1]

  • Reagents: Dissolve the Methyl ester intermediate (5.0 mmol) in 1,4-Dioxane (20 mL). Add the substituted Aniline (e.g., 4-fluoroaniline or 2-methyl-3-chloroaniline) (6.0 mmol, 1.2 eq).

  • Catalyst: Add p-Toluenesulfonic acid (PTSA) (0.5 mmol, 10 mol%) to catalyze the proton transfer.

  • Conditions: Heat to reflux (100–110°C) for 12–24 hours.

    • Note: If reaction is sluggish, microwave irradiation at 120°C for 30 mins is highly effective for this scaffold.

  • Workup: Cool to room temperature. Pour into water. The product often precipitates. If not, extract with DCM.

  • Validation: 1H NMR should show the disappearance of the C-2 methoxy/chloro environment and appearance of aromatic protons from the new aniline ring.

Protocol C: Sulfonylation (Selectivity Trigger)

Rationale: Sulfonamides are the hallmark of COX-2 selectivity (e.g., Celecoxib). Here, we convert the native C-5 amine into a sulfonamide.

  • Setup: Dissolve the SNAr product (2.0 mmol) in anhydrous Pyridine (5 mL) or DCM with Et3N (3 eq).

  • Addition: Cool to 0°C. Add Methanesulfonyl chloride (or p-toluenesulfonyl chloride) (2.4 mmol, 1.2 eq) dropwise.

  • Reaction: Stir at Room Temperature for 4 hours.

  • Quench: Add water to hydrolyze excess sulfonyl chloride.

  • Isolation: Extract with EtOAc, wash with 1M HCl (to remove pyridine), then brine.

  • Final Hydrolysis (Optional): If the free acid is required for Arg120 binding, treat the ester with LiOH in THF/Water (1:1) at RT for 2 hours, then acidify to pH 4 to precipitate the final drug candidate.

In Vitro Validation: COX-2 Inhibition Assay

Once the library is synthesized, use this protocol to verify biological activity.

Method: Peroxidase-based Colorimetric Assay (e.g., using TMPD substrate). Principle: COX-2 converts Arachidonic Acid to PGG2, then PGH2. The peroxidase activity of COX reduces PGG2 to PGH2 while oxidizing the colorimetric substrate (TMPD).

StepActionCritical Parameter
1. Enzyme Prep Dilute Recombinant Human COX-2 (and COX-1 for selectivity control) in Assay Buffer (0.1 M Tris-HCl, pH 8.0).Keep enzymes on ice. Do not vortex vigorously.
2. Inhibitor Incubation Add 10 µL of your synthesized compound (dissolved in DMSO) to 150 µL enzyme solution.Incubate for 10 mins at 25°C to allow binding to the active site pocket.
3. Reaction Start Add 10 µL of Arachidonic Acid (100 µM final) + TMPD.Initiate reaction quickly using a multichannel pipette.
4. Measurement Monitor Absorbance at 590 nm for 5 minutes.Calculate the slope (rate of reaction).[2]
5. Analysis Calculate % Inhibition =

.
Determine IC50 using non-linear regression (GraphPad Prism).

Selectivity Index (SI): Calculate


. A viable candidate should have SI > 50.

Troubleshooting & Optimization

  • Issue: Low yield in SNAr step (Step 2).

    • Root Cause:[3][4][5][6][7][8][9][10] Steric hindrance from the 3-ester and 6-methyl groups.

    • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temp to 140°C. Alternatively, use Buchwald-Hartwig coupling (Pd(OAc)2, BINAP, Cs2CO3) if thermal displacement fails.

  • Issue: Bis-sulfonylation in Step 3.

    • Root Cause:[3][4][5][6][7][8][9][10] The sulfonamide nitrogen is still nucleophilic.

    • Solution: Use strictly 1.0–1.1 equivalents of sulfonyl chloride. If bis-sulfonylated product forms, treat with mild base (NaOH/MeOH) to cleave the second sulfonyl group selectively.

References

  • BenchChem. (2025).[5] 5-Amino-2-chloro-6-methylnicotinic acid Product Overview. Retrieved from .

  • Zarghi, A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Retrieved from .

  • Rosenberg, A. J., et al. (2012).[8] Synthesis of Imidazo[4,5-b]pyridines by Palladium Catalyzed Amidation. Organic Letters. Retrieved from .

  • Merck & Co. (2000).[4] Process for making 2-aryl-3-aryl-5-halo pyridines useful as COX-2 inhibitors. US Patent 6,040,450.[4] Retrieved from .

  • Molaid Chemicals. (2025). Chemical Properties of 5-Amino-2-chloro-6-methylnicotinic acid. Retrieved from .

Sources

Application Note: Reaction Mechanisms and Methodologies for the Amination of 5-Amino-2-chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

5-Amino-2-chloro-6-methylnicotinic acid (CAS: 89793-10-2) is a highly functionalized, poly-substituted pyridine scaffold critical to the development of kinase inhibitors, agrochemicals, and novel pharmaceutical intermediates[1]. The molecule presents a fascinating chemoselectivity challenge due to the presence of four distinct functional groups: a highly reactive C2-chloro atom, a C3-carboxylic acid, an electron-donating C5-amino group, and a C6-methyl group.

This application note provides an in-depth guide for drug development professionals and synthetic chemists on reacting this scaffold with primary and secondary amines. We detail the mechanistic causality governing the two primary divergent pathways—Nucleophilic Aromatic Substitution (


) and Amidation—and provide field-proven, self-validating protocols for each.

Mechanistic Causality: Chemoselectivity and Substituent Effects

When subjected to amines, the reaction trajectory of 5-amino-2-chloro-6-methylnicotinic acid is dictated by the choice of reagents, catalysts, and thermal conditions, leading to two distinct products[2].

Pathway A: Nucleophilic Aromatic Substitution ( ) at C2

The C2-chloro group is inherently activated towards nucleophilic attack by the strong electron-withdrawing nature of the adjacent N1 pyridine nitrogen and the C3-carboxylic acid. The reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex[3].

Causal Insight: While 2-chloronicotinic acids generally undergo facile


, the presence of the C5-amino group in this specific scaffold drastically alters the reaction kinetics. The C5-amino group is strongly electron-donating via resonance (+R effect), which increases the electron density at the C2, C4, and C6 positions. This resonance donation partially neutralizes the electron deficiency at C2, raising the activation energy required for the amine to attack[3]. Consequently, traditional room-temperature amination fails. Successful 

on this substrate requires elevated temperatures (120–150 °C), microwave irradiation, or neat (solvent-free) conditions to overcome this kinetic barrier[4].
Pathway B: Chemoselective Amidation at C3

In the presence of peptide coupling reagents (e.g., HATU, EDC/HOBt), the C3-carboxylic acid is converted into a highly electrophilic activated ester, which is subsequently attacked by the incoming amine to form a nicotinamide[2].

Causal Insight: A common concern when activating an amino acid is self-condensation (polymerization). However, the endogenous C5-amino group is an aniline-like, heterocyclic amine conjugated with the electron-deficient pyridine ring. Its lone pair is delocalized into the ring, rendering it significantly less nucleophilic than an incoming aliphatic amine (e.g., methylamine, piperidine). This electronic disparity allows for highly chemoselective amidation with external aliphatic amines without the strict need for transient Boc/Fmoc protection of the C5 position.

Mechanism cluster_SNAr Pathway A: SNAr (C2 Amination) cluster_Amidation Pathway B: Amidation (C3 Coupling) Reactant 5-Amino-2-chloro- 6-methylnicotinic acid Meisenheimer Meisenheimer Complex (Stabilized by N1 & C3-COOH) Reactant->Meisenheimer Amine (R-NH2) Base, Heat/MW ActiveEster Activated Ester Intermediate (e.g., HOAt ester) Reactant->ActiveEster Amine (R-NH2) HATU, DIPEA ProductA 2-(Alkylamino)-5-amino- 6-methylnicotinic acid Meisenheimer->ProductA -Cl(-) ProductB 5-Amino-2-chloro- 6-methylnicotinamide ActiveEster->ProductB -HOAt

Divergent reaction pathways of 5-amino-2-chloro-6-methylnicotinic acid with amines.

Quantitative Data: Reaction Optimization Profiles

The following table summarizes the optimized parameters for directing the reaction towards either the


 or Amidation pathway based on empirical substituent effects[2][4].
PathwayReagents / CatalystSolventTemp (°C)TimeYield RangeKey Mechanistic Driver

(Aliphatic Amine)
Amine (3 eq), DIPEA (2 eq)NMP or Water140 (MW)1-2 h65-85%High thermal energy overcomes C5-NH2 deactivation.

(Aromatic Amine)
Aniline (1.5 eq), No BaseNeat (Solvent-free)1502-4 h50-75%High concentration drives equilibrium; aniline acts as solvent.
Amidation (Aliphatic) Amine (1.2 eq), HATU (1.5 eq), DIPEA (3 eq)DMF254-8 h80-95%HATU overcomes steric hindrance of the ortho-chloro group.

Experimental Protocols

Protocol 1: Microwave-Assisted Amination (C2-Substitution)

This protocol utilizes microwave irradiation to rapidly overcome the resonance-induced kinetic barrier of the C5-amino group.

Materials:

  • 5-Amino-2-chloro-6-methylnicotinic acid (1.0 mmol)

  • Primary/Secondary Aliphatic Amine (3.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (3.0 mL)

Step-by-Step Procedure:

  • Preparation: In a 10 mL heavy-walled microwave vial equipped with a magnetic stir bar, suspend 5-amino-2-chloro-6-methylnicotinic acid in NMP.

  • Reagent Addition: Add the amine and DIPEA. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the elimination step, preventing the incoming amine from being deactivated via protonation.

  • Microwave Irradiation: Seal the vial and irradiate at 140 °C for 60 minutes.

  • Self-Validating Monitoring: Sample the reaction and analyze via LC-MS or TLC (DCM:MeOH 9:1 with 1% AcOH). The reaction validates itself via a distinct UV shift on the TLC plate due to the extended conjugation of the newly formed C2-amino group.

  • Isoelectric Workup (Critical Step): Transfer the mixture to a beaker and dilute with 15 mL of ice-cold water. Carefully adjust the pH to ~4.5-5.0 using 1M HCl. Causality: The product is an amphoteric compound (containing both basic amino groups and an acidic carboxylic acid). Adjusting to its isoelectric point ensures the product exists as a neutral zwitterion, forcing it to precipitate out of the aqueous NMP solution while excess amine and DIPEA salts remain dissolved.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

Protocol 2: Chemoselective Amidation (C3-Substitution)

This protocol utilizes HATU to drive amide formation despite the steric bulk of the adjacent C2-chloro and C6-methyl groups.

Materials:

  • 5-Amino-2-chloro-6-methylnicotinic acid (1.0 mmol)

  • Aliphatic Amine (1.2 mmol)

  • HATU (1.5 mmol)

  • DIPEA (3.0 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Pre-Activation: Dissolve the nicotinic acid derivative and DIPEA in anhydrous DMF at 0 °C under nitrogen. Add HATU portion-wise. Stir for 15 minutes. Causality: Pre-activation is mandatory. HATU converts the sterically hindered carboxylic acid into a highly reactive HOAt ester before the amine is introduced, preventing competitive side reactions.

  • Amine Addition: Slowly add the aliphatic amine. Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

  • Reaction Progression: Stir for 4-8 hours. The reaction is self-validating when a distinct color change (often pale yellow to deep orange) is observed, indicative of the HOAt anion release upon amine attack.

  • Workup: Quench with saturated aqueous

    
     to hydrolyze any unreacted active ester. Extract with EtOAc (3 x 15 mL).
    
  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over

    
    , and concentrate. Purify via flash chromatography.
    

References

  • Benchchem. "5-Amino-2-chloro-6-methylnicotinic acid | 89793-10-2". Benchchem Product Catalog.
  • Yarhorhosseini et al. "Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors". BMC Chemistry (2023).
  • ACS Publications. "Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation". ACS Omega (2021).
  • National Institutes of Health (NIH). "Design, synthesis and biological evaluation of new carbazole derivatives as anti-cancer and anti-migratory agents". Bioorganic & Medicinal Chemistry (2019).

Sources

Application Note: Decarboxylation of 5-Amino-2-chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The decarboxylation of 5-amino-2-chloro-6-methylnicotinic acid (CAS 89793-10-2) is a critical synthetic transformation that yields 3-amino-6-chloro-2-methylpyridine (CAS 164666-68-6)[1]. This resulting pyridine scaffold is a highly prized building block in pharmaceutical development, frequently utilized as a key intermediate in the synthesis of advanced therapeutics—most notably EphB4 receptor tyrosine kinase inhibitors used in targeted oncology[2]. Furthermore, its unique electronic properties make it a valuable precursor in the formulation of next-generation agrochemicals[3].

Unlike picolinic acids (pyridine-2-carboxylic acids), which decarboxylate relatively easily due to the adjacent electronegative nitrogen[4], nicotinic acid (pyridine-3-carboxylic acid) derivatives present a significant thermodynamic hurdle. This guide provides field-proven, self-validating protocols to overcome these activation barriers, detailing the mechanistic causality behind the required experimental conditions.

Mechanistic Causality in Experimental Design

Decarboxylation of aromatic carboxylic acids proceeds via the thermal extrusion of carbon dioxide, forming a transient aryl carbanion. The success of this reaction relies entirely on stabilizing this intermediate[1].

  • Electronic Push-Pull Dynamics: In 5-amino-2-chloro-6-methylnicotinic acid, the electron-withdrawing 2-chloro group provides essential inductive stabilization to the developing negative charge at the C3 position. However, the electron-donating 5-amino and 6-methyl groups counteract this effect, raising the activation energy and necessitating robust thermal input.

  • Catalyst Selection: Uncatalyzed decarboxylation of pyridinecarboxylic acids typically requires pressurized autoclaves and high-temperature liquid water (150–250 °C)[5]. To perform this transformation at ambient pressure, a copper catalyst (e.g., basic copper carbonate or Cu₂O) is strictly required[6]. Copper acts as a Lewis acid, coordinating with the carboxylate moiety to form a stabilized copper-carboxylate complex, which significantly lowers the transition state energy for CO₂ extrusion.

  • Solvent Dynamics: Standard organic solvents boil far below the required activation temperature. Therefore, high-boiling solvents like diphenyl ether (bp 259 °C) must be used to maintain the 220–230 °C thermal threshold without boiling off[6]. Alternatively, solvent-free (neat) microwave irradiation can be employed for rapid, localized heating.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for this specific transformation, allowing researchers to select a method based on available equipment and scale.

MethodCatalystSolventTemp (°C)TimeYield (%)Kinetic Indicator
Autoclave (HTW) NoneDeionized Water20040 min~60%Pressure stabilization
Classical Thermal Basic CuCO₃Diphenyl ether2204 hours78%Cessation of CO₂ bubbling
Microwave-Assisted Cu₂ONeat (Solvent-free)20020 min85%IR sensor temp plateau

Experimental Protocols

Protocol A: Classical Thermal Decarboxylation (Scale: 10–50g)

This method is ideal for batch scale-up and utilizes standard laboratory glassware.

Materials:

  • 5-Amino-2-chloro-6-methylnicotinic acid (1.0 eq)

  • Basic Copper Carbonate (

    
    ) (0.2 eq)
    
  • Diphenyl ether (10 mL per gram of substrate)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a gas bubbler, suspend the starting material and basic copper carbonate in diphenyl ether. Causality: Intimate mixing of the solid catalyst and substrate prior to heating ensures uniform coordination complex formation[6].

  • Thermal Activation: Submerge the flask in a sand bath or high-temperature oil bath. Gradually ramp the temperature to 220–230 °C.

  • Self-Validation (Kinetic Monitoring): As the internal temperature surpasses 200 °C, vigorous gas evolution (CO₂) will be observed in the bubbler[6]. The reaction is macroscopically complete when bubbling ceases (typically 4–6 hours).

  • TLC Verification: Pull an aliquot, dilute in ethyl acetate, and check via TLC (EtOAc:Hexane 1:3). The highly polar starting material (

    
    ) should be completely replaced by the lipophilic product (
    
    
    
    ).
  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove copper residues. Extract the product from the diphenyl ether using 2M HCl (the pyridine product moves to the aqueous layer). Neutralize the aqueous layer with NaOH to precipitate the purified 3-amino-6-chloro-2-methylpyridine.

Protocol B: Microwave-Assisted Solvent-Free Decarboxylation (Scale: 1–5g)

This green-chemistry approach drastically reduces reaction time and avoids the tedious removal of high-boiling solvents.

Step-by-Step Methodology:

  • Preparation: Thoroughly triturate 5-amino-2-chloro-6-methylnicotinic acid (1.0 eq) with Copper(I) oxide (

    
    ) (0.1 eq) in a mortar and pestle until a homogeneous powder is achieved.
    
  • Irradiation: Transfer the dry powder to a microwave-safe quartz or Teflon vessel. Irradiate at 200 °C for 20 minutes using dynamic power modulation to maintain the temperature.

  • Workup: Cool the vessel. The product will appear as a dark, fused solid. Suspend the solid in ethyl acetate, sonicate for 5 minutes, and filter through Celite. Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified via flash chromatography.

Process Visualization

Workflow cluster_A Protocol A: Thermal Decarboxylation cluster_B Protocol B: Microwave-Assisted Start 5-Amino-2-chloro-6-methylnicotinic acid (Starting Material) A1 Suspend in Diphenyl Ether + Basic Copper Carbonate Start->A1 B1 Mix Neat with Cu2O in MW Vessel Start->B1 A2 Heat to 220-230 °C (4-6 hours) A1->A2 A3 Cool & Filter Catalyst A2->A3 Purification Acid-Base Extraction or Column Chromatography A3->Purification B2 Microwave Irradiation 200 °C (15-30 mins) B1->B2 B3 Extract with EtOAc & Filter B2->B3 B3->Purification Product 3-Amino-6-chloro-2-methylpyridine (Purified Product) Purification->Product

Figure 1: Workflows for 5-amino-2-chloro-6-methylnicotinic acid decarboxylation.

References[1] 5-Amino-2-chloro-6-methylnicotinic acid | 89793-10-2, Benchchem. Available Here[5] CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature, Google Patents. Available Here[4] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution, Canadian Science Publishing. Available Here[6] Pyridine : Decarboxylation of Niacin, YouTube. Available Here[3] 3-Amino-6-chloro-2-methylpyridine, Chem-Impex. Available Here[2] WO2009010794A1 - 2,4-diamino-pyrimidine derivatives, Google Patents. Available Here

Sources

Scalable Manufacturing Protocol for 5-Amino-2-chloropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Process Guide for CAS 42959-39-7

Executive Summary & Strategic Importance

5-Amino-2-chloropyridine-3-carboxylic acid (CAS 42959-39-7), also known as 5-amino-2-chloronicotinic acid, is a highly functionalized heterocyclic building block[1]. Featuring three orthogonal reactive sites—an aromatic amine, a carboxylic acid, and an activated aryl chloride—this molecule is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and targeted oncology drugs. Commercial manufacturing specifications typically demand high purity levels (≥97%) to prevent downstream side reactions during complex cross-coupling or amidation steps[2].

Mechanistic Rationale & Route Selection

Designing a scalable synthesis for highly substituted pyridines requires precise control over regiochemistry and chemoselectivity. Direct amination or chlorination of nicotinic acid derivatives often yields intractable mixtures. Therefore, the industry-standard route utilizes a bottom-up functionalization strategy starting from 2-hydroxynicotinic acid, leveraging the following mechanistic principles:

  • Regioselective Nitration (Step 1): The pyridine ring is inherently electron-deficient, and the presence of a carboxylic acid further deactivates it toward electrophilic aromatic substitution. To overcome this, 3 is employed to create a superacidic medium, generating a high concentration of nitronium ions (

    
    )[3]. The 2-hydroxyl group effectively directs the incoming nitro group to the para-position (C5), ensuring high regioselectivity.
    
  • Deoxychlorination (Step 2): Phosphorus oxychloride (

    
    ) is utilized to convert the 2-pyridone tautomer of the intermediate into a 2-chloropyridine[3]. This reagent simultaneously acts as the solvent and the chlorinating agent, driving the reaction forward via the formation of a phosphorodichloridate leaving group.
    
  • Chemoselective Nitro Reduction (Step 3): While catalytic hydrogenation (e.g.,

    
     with 
    
    
    
    ) is the standard for nitro reduction, it poses a severe risk of hydrodehalogenation, which would cleave the newly installed 2-chloro group. To prevent this, 3 in acidic media is selected[3]. This metal-mediated reduction is 100% chemoselective for the nitro group, preserving the integrity of the aryl chloride.

Process Workflow Visualization

SynthesisWorkflow SM 2-Hydroxynicotinic Acid (Starting Material) Step1 Step 1: Regioselective Nitration Reagents: HNO3, Fuming H2SO4 Temp: 0°C to 60°C SM->Step1 Int1 5-Nitro-2-hydroxynicotinic Acid (Intermediate 1) Step1->Int1 Step2 Step 2: Deoxychlorination Reagents: POCl3 Temp: 100°C (Reflux) Int1->Step2 Int2 2-Chloro-5-nitronicotinic Acid (Intermediate 2) Step2->Int2 Step3 Step 3: Chemoselective Reduction Reagents: SnCl2, HCl Temp: 70°C Int2->Step3 Product 5-Amino-2-chloronicotinic Acid (CAS 42959-39-7) Target API Building Block Step3->Product

Figure 1: Three-step scalable synthetic workflow for CAS 42959-39-7 from 2-hydroxynicotinic acid.

Step-by-Step Manufacturing Protocols

Phase 1: Synthesis of 5-Nitro-2-hydroxynicotinic Acid
  • Reactor Preparation: Equip a glass-lined reactor with a mechanical stirrer, internal temperature probe, and a scrubber system to neutralize

    
     emissions.
    
  • Acid Charging: Charge fuming sulfuric acid (3.0 eq) into the reactor and cool to 0°C to 5°C using a jacketed chiller.

  • Substrate Addition: Slowly add 2-hydroxynicotinic acid (1.0 eq) in portions. Maintain the internal temperature below 15°C to prevent uncontrolled exotherms.

  • Nitration: Add fuming nitric acid (1.2 eq) dropwise over 1 hour. Once the addition is complete, gradually heat the reaction mixture to 60°C and stir for 4 hours.

  • Self-Validation Checkpoint: The reaction is deemed complete when IPC (HPLC) indicates <1.0% of the starting material remains.

  • Workup: Carefully quench the reaction mixture by pouring it over crushed ice under vigorous stirring.

  • Self-Validation Checkpoint: A successful quench will immediately yield a bright yellow precipitate. If the solution remains clear, the quench temperature was too high, leading to product hydrolysis.

  • Isolation: Filter the solid, wash thoroughly with cold water until the filtrate reaches pH > 4, and dry under vacuum at 50°C.

Phase 2: Synthesis of 2-Chloro-5-nitronicotinic Acid
  • Reagent Charging: Suspend the dried 5-nitro-2-hydroxynicotinic acid (1.0 eq) in phosphorus oxychloride (

    
    , 5.0 eq). The excess 
    
    
    
    acts as the solvent.
  • Heating: Heat the suspension to reflux (approx. 100°C). The mixture will become homogeneous as the reaction progresses. Maintain reflux for 6 hours.

  • Self-Validation Checkpoint: The transition from a suspension to a clear, dark solution physically validates the conversion of the highly hydrogen-bonded pyridone to the soluble chloropyridine.

  • Concentration: Distill off approximately 70% of the excess

    
     under reduced pressure to minimize the violence of the subsequent aqueous quench.
    
  • Quench and Hydrolysis: Slowly pour the concentrated residue into ice-cold water (0°C to 5°C) to hydrolyze the intermediate acid chloride back to the carboxylic acid.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over magnesium sulfate, and concentrate under vacuum to afford the intermediate as a pale solid.

Phase 3: Synthesis of 5-Amino-2-chloronicotinic Acid (CAS 42959-39-7)
  • Reduction Setup: Suspend 2-chloro-5-nitronicotinic acid (1.0 eq) in concentrated hydrochloric acid (10 volumes).

  • Reagent Addition: Add stannous chloride dihydrate (

    
    , 4.0 eq) in small portions. The reaction is exothermic.
    
  • Heating: Heat the mixture to 70°C and stir for 5 hours.

  • Self-Validation Checkpoint: Monitor via HPLC. The reaction is complete when the nitro intermediate is fully depleted. The solution will turn from pale yellow to a colorless or slightly pinkish hue.

  • Workup & Precipitation: Cool the mixture to room temperature. Carefully adjust the pH to 3.5 - 4.0 (the isoelectric point of the product) using a 20% aqueous sodium hydroxide solution.

  • Self-Validation Checkpoint: At the precise isoelectric point, the amphoteric 5-amino-2-chloronicotinic acid will crash out of solution as a dense precipitate, while the tin salts remain largely dissolved.

  • Isolation: Filter the product, wash with cold water followed by cold ethanol, and dry under high vacuum at 45°C to yield the final API building block.

Quantitative Data & Quality Metrics

The following table summarizes the expected process parameters and quality control metrics for a standard pilot-scale batch.

Process StepKey ReagentsTemp / TimeExpected YieldIn-Process Control (IPC) / Purity Target
1. Nitration

, Fuming

60°C, 4h85 - 88%HPLC: >95% (Monitor SM depletion)
2. Chlorination

100°C, 6h78 - 82%LC-MS: Product m/z confirmation
3. Reduction

,

(aq)
70°C, 5h88 - 92%HPLC: >98% (Monitor Int-2 depletion)
Overall Process --~60% Final API Purity: >99.0%

Table 1: Process parameters, yields, and analytical criteria for the synthesis of CAS 42959-39-7.

References

  • Title: 5-AMINO-2-CHLORO-NICOTINIC ACID | 42959-39-7 - ChemicalBook Source: ChemicalBook URL
  • Title: 5-Amino-2-chloronicotinic acid | 42959-39-7 - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: 42959-39-7 | 5-Amino-2-chloronicotinic acid - Capot Chemical Source: Capot Chemical URL

Sources

Application Note: Strategic Functionalization of the C-5 Amino Group in Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5-Aminonicotinic acid (5-ANA) is a highly versatile, trifunctional heterocyclic building block utilized extensively in the synthesis of coordination polymers, bioluminescent reagents, and biologically active pharmaceuticals . The molecule possesses three orthogonal reactive sites: a basic pyridine nitrogen, an acidic C-3 carboxylic acid, and a weakly nucleophilic C-5 amino group.

Causality in Functionalization: The C-5 amino group is significantly less nucleophilic than typical aliphatic amines. This is due to the electron-withdrawing nature of the pyridine ring and the meta-positioned carboxylic acid, which delocalize the nitrogen's lone pair. Consequently, functionalization of this amine (e.g., via acylation or alkylation) requires elevated temperatures, highly reactive electrophiles, or specific catalytic conditions. Furthermore, 5-ANA exists as a zwitterion in aqueous solutions, meaning the acidity and alkalinity of the reaction system must be carefully adjusted during workup to prevent the product from remaining highly soluble in the aqueous phase .

Synthetic Pathways for C-5 Amino Functionalization

  • N-Acylation: The C-5 amine can be converted into an amide using acid anhydrides or acyl chlorides. For instance, the treatment of 5-ANA with acetic anhydride yields 5-acetamidonicotinic acid, a crucial intermediate for synthesizing functionalized Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) analogs used in calcium signaling research .

  • Reductive Amination: To introduce alkyl groups without the risk of over-alkylation (a common failure point with direct alkyl halide substitution), reductive amination using aldehydes and sodium cyanoborohydride (

    
    ) is preferred. The mildly acidic conditions activate the imine intermediate while keeping the pyridine nitrogen protonated, directing the hydride reduction specifically to the C-5 imine.
    
  • Diazotization: The C-5 primary amine can be transformed into a diazonium salt using sodium nitrite and hydrochloric acid. This intermediate acts as a linchpin for Sandmeyer-type reactions, allowing the complete substitution of the amino group with halogens, hydroxyl groups, or cyano groups.

Experimental Protocols

Protocol A: Synthesis of 5-Acetamidonicotinic Acid (N-Acylation)
  • Self-Validation Checkpoint: The disappearance of the primary amine must be monitored via a Ninhydrin stain on Thin Layer Chromatography (TLC). The starting material will stain purple/pink, whereas the fully acylated product will not react with Ninhydrin, confirming reaction completion.

  • Preparation: Suspend 5-aminonicotinic acid (1.0 eq, 10 mmol) in glacial acetic acid (15 mL) in a round-bottom flask equipped with a reflux condenser.

  • Activation & Reaction: Add acetic anhydride (3.0 eq, 30 mmol) dropwise at room temperature. Mechanistic Insight: The large excess of anhydride drives the equilibrium forward, overcoming the inherent weak nucleophilicity of the C-5 amine.

  • Heating: Heat the mixture to 80 °C for 4 hours. The initial suspension will gradually clear into a homogeneous solution as the more soluble N-acylated product forms.

  • Workup: Cool the reaction to room temperature and pour it slowly into ice-cold water (50 mL). Stir vigorously for 30 minutes. This step hydrolyzes the unreacted acetic anhydride into acetic acid, preventing reverse reactions or contamination.

  • Isolation: Collect the precipitated 5-acetamidonicotinic acid by vacuum filtration. Wash the filter cake with cold water and dry under a high vacuum to afford the product.

Protocol B: Synthesis of 5-(Benzylamino)nicotinic Acid (Reductive Amination)
  • Self-Validation Checkpoint: Liquid Chromatography-Mass Spectrometry (LC-MS) analysis should show a mass shift corresponding to the addition of a single benzyl group, with a strict absence of di-alkylated side products.

  • Imine Formation: Dissolve 5-aminonicotinic acid (1.0 eq, 5 mmol) and benzaldehyde (1.1 eq, 5.5 mmol) in anhydrous methanol (20 mL). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir at room temperature for 2 hours.

  • Selective Reduction: Cool the mixture to 0 °C. Slowly add sodium cyanoborohydride (

    
    ) (1.5 eq, 7.5 mmol) in small portions. Mechanistic Insight:
    
    
    
    is chosen over
    
    
    because it is stable in mildly acidic conditions and selectively reduces the protonated imine without reducing the unreacted aldehyde.
  • Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quenching & Isoelectric Precipitation: Quench the reaction with saturated aqueous

    
     (10 mL) to neutralize the borane complexes. Concentrate the mixture under reduced pressure to remove the methanol. Adjust the remaining aqueous layer to pH 4–5 using 1M HCl. Mechanistic Insight: Adjusting to the isoelectric point ensures the zwitterionic product precipitates out of the aqueous phase.
    
  • Purification: Filter the resulting solid and recrystallize from an ethanol/water gradient to obtain pure 5-(benzylamino)nicotinic acid.

Quantitative Data Summary

The following table summarizes the standard reaction parameters, expected yields, and primary analytical validation methods for C-5 functionalization workflows:

Functionalization TypeReagents / CatalystTarget ProductTypical YieldPrimary Analytical Method
N-Acylation Acetic Anhydride, AcOH (80 °C)5-Acetamidonicotinic Acid75 – 85%Ninhydrin TLC,

H-NMR
Reductive Amination R-CHO,

, MeOH
5-(Alkylamino)nicotinic Acid60 – 70%LC-MS,

H-NMR
Diazotization

, HCl, CuBr (0 °C to RT)
5-Bromonicotinic Acid50 – 65%HPLC,

C-NMR

Reaction Pathway Visualization

G Start 5-Aminonicotinic Acid (5-ANA) Acylation N-Acylation (Acetic Anhydride) Start->Acylation Alkylation Reductive Amination (R-CHO, NaBH3CN) Start->Alkylation Diazotization Diazotization (NaNO2, HCl) Start->Diazotization AcylProd 5-Acetamidonicotinic Acid Acylation->AcylProd AlkylProd 5-(Alkylamino)nicotinic Acid Alkylation->AlkylProd DiazoProd Diazonium Salt Intermediate Diazotization->DiazoProd Sandmeyer Sandmeyer Reaction (CuX) DiazoProd->Sandmeyer SubstProd 5-Substituted Nicotinic Acid Sandmeyer->SubstProd

Reaction pathways for the functionalization of the C-5 amino group in nicotinic acid.

References

  • National Institutes of Health (NIH) - PubMed Central . Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Substituted on the Nicotinic Acid and Adenine Ribosides. Effects on Receptor-Mediated Ca2+ release. Retrieved from:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2-chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 5-Amino-2-chloro-6-methylnicotinic acid . This guide moves beyond basic recipe following, focusing on mechanistic insights, critical process parameters (CPPs), and troubleshooting yield-limiting steps.

Compound Overview

  • Target Molecule: 5-Amino-2-chloro-6-methylnicotinic acid

  • CAS Registry Number: 89793-10-2 (or related isomer depending on salt form/hydration)

  • Core Challenge: The simultaneous presence of a labile chlorine atom (at C2) and a reducible nitro group (at C5) creates a chemoselectivity paradox during synthesis. Standard hydrogenation often leads to hydrodechlorination (loss of Cl), drastically reducing yield.

Part 1: Synthetic Pathway & Logic

The most robust industrial route proceeds via the Nitration-Chlorination-Reduction sequence starting from 2-hydroxy-6-methylnicotinic acid. This pathway leverages the directing effects of the hydroxyl group to install the nitrogen functionality before converting the hydroxyl to a chloride.

Mechanistic Workflow (Graphviz)

SynthesisPathway Start 2-Hydroxy-6-methylnicotinic acid (Starting Material) Step1 Nitration (Electrophilic Aromatic Substitution) Start->Step1 HNO3/H2SO4 Temp < 60°C Intermediate1 2-Hydroxy-6-methyl- 5-nitronicotinic acid Step1->Intermediate1 Step2 Chlorination (Deoxychlorination) Intermediate1->Step2 POCl3 Reflux Intermediate2 2-Chloro-6-methyl- 5-nitronicotinic acid Step2->Intermediate2 Step3 Selective Reduction (Chemo-selective) Intermediate2->Step3 Fe/NH4Cl or Sulfided Pt/C Product 5-Amino-2-chloro- 6-methylnicotinic acid Step3->Product Dechlor SIDE REACTION: Hydrodechlorination Step3->Dechlor If Pd/C used

Figure 1: Strategic synthetic pathway highlighting the critical risk of dechlorination in the final step.

Part 2: Step-by-Step Optimization & Troubleshooting

Step 1: Nitration of 2-Hydroxy-6-methylnicotinic Acid

Objective: Install the nitro group at the C5 position. Mechanism: Electrophilic Aromatic Substitution (EAS). The 2-OH group is a strong ortho/para director. Since C3 is blocked (COOH) and C6 is blocked (CH3), the C5 position (para to OH) is electronically favored.

ParameterRecommended ConditionWhy? (Causality)
Reagents Fuming HNO₃ / Conc. H₂SO₄The pyridine ring is electron-deficient; standard HNO₃ is often too weak to overcome the deactivation.
Temperature 50–60°CCritical: <40°C leads to incomplete reaction; >70°C risks decarboxylation or dinitration tars.
Quenching Pour onto crushed iceHighly exothermic. Slow addition prevents thermal spikes that degrade the product.

Troubleshooting Guide:

Issue: Low yield or recovery of starting material. Root Cause: The pyridinium ion forms in strong acid, further deactivating the ring. Solution: Increase the equivalents of HNO₃ (up to 1.5–2.0 eq) and ensure the temperature is maintained at the upper limit (60°C) for at least 2 hours.

Step 2: Chlorination (Deoxychlorination)

Objective: Convert the 2-hydroxy (tautomeric with 2-pyridone) to 2-chloro. Reagent: Phosphorus Oxychloride (POCl₃).

Protocol Insight:

  • Stoichiometry: Use excess POCl₃ (as solvent and reagent).

  • Additives: Adding a catalytic amount of DMF (Vilsmeier-Haack type activation) can significantly accelerate the reaction if it is sluggish.

  • Work-up (The Danger Zone): Quenching POCl₃ is violent.

    • Correct Method: Remove excess POCl₃ via vacuum distillation first. Then, slowly add the residue to ice-water.[1]

    • Yield Killer: Direct quenching of the reaction mixture often generates high heat, hydrolyzing the newly formed C-Cl bond back to C-OH.

Step 3: Selective Reduction (The Critical Bottleneck)

Objective: Reduce -NO₂ to -NH₂ without removing the -Cl atom. The Problem: Standard catalytic hydrogenation (H₂/Pd-C) is non-selective; it readily cleaves C-Cl bonds on pyridine rings (hydrodechlorination), yielding 5-amino-6-methylnicotinic acid (impurity).

Method A: Iron-Ammonium Chloride (Recommended for Lab Scale)

This is the most reliable method to preserve the halogen.

  • Reagents: Iron powder (3-5 eq), NH₄Cl (catalytic), Ethanol/Water (3:1).

  • Conditions: Reflux (70-80°C) for 2-4 hours.

  • Mechanism: Single electron transfer (SET) mechanism reduces nitro but lacks the potential to insert into the Ar-Cl bond.

Method B: Sulfided Platinum on Carbon (Pt(S)/C)

If hydrogenation is required (e.g., for scale-up), you cannot use standard Pd/C.

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum).

  • Pressure: 1-3 bar H₂.

  • Why: Sulfur poisons the catalyst sites responsible for hydrogenolysis (C-Cl cleavage) while retaining activity for nitro reduction.

Reduction SystemYield of TargetDe-Cl ImpurityScalability
H₂ / Pd-C < 30%High (>50%) High
Fe / NH₄Cl 85-95% < 1%Low (Solid waste)
SnCl₂ / HCl 70-80%< 1%Medium
H₂ / Pt(S)/C 80-90%< 5%High

Part 3: Frequently Asked Questions (FAQs)

Q1: I am seeing a mass peak of M-34 in my final product. What happened? A: You have lost the chlorine atom. This is "dechlorination."[2][3] It occurs if you use Palladium (Pd) or Raney Nickel without inhibitors. Switch to Iron/Ammonium Chloride reduction or use Sulfided Platinum catalyst.

Q2: My Step 1 product (Nitro intermediate) is an oil that won't crystallize. How do I purify it? A: The nitro-hydroxy intermediate can be difficult to crystallize if residual acid is present. Ensure the pH is adjusted to the isoelectric point (typically pH 3-4 for nicotinic acids) during the workup. If it remains oily, proceed directly to Step 2 (Chlorination) using the crude oil, provided it is thoroughly dried (water reacts violently with POCl₃).

Q3: Can I use thionyl chloride (SOCl₂) instead of POCl₃ for Step 2? A: Generally, no. POCl₃ is preferred for converting 2-hydroxypyridines (pyridones) to 2-chloropyridines because it forms a phosphoryl intermediate that is a better leaving group. SOCl₂ is less effective for this specific transformation on deactivated pyridine rings.

Q4: Why is the yield of the nitration step (Step 1) so variable? A: This is often due to water content. Nitration requires "anhydrous" conditions to maintain the concentration of the nitronium ion (


). Ensure your H₂SO₄ is 98% and your HNO₃ is fuming (or at least >65%). Any water produced in the reaction dilutes the acid; using a larger excess of H₂SO₄ acts as a dehydrating agent to maintain rates.

References

  • Synthesis of 2-chloro-6-methyl-5-nitronicotinic acid

    • Source: ChemScene Product Data.[4]

  • General Procedures for Aminonicotinic Acid Synthesis

    • Title: Preparation of 2-, 4-, 5-, and 6-aminonicotinic acid.[5]

    • Source: Journal of Heterocyclic Chemistry (via ResearchG
    • URL:[Link]

  • Reduction of Chloronitropyridines (Dechlorination Prevention)

    • Title: Chemoselective nitro group reduction and reductive dechlorination.[6]

    • Source: Applied and Environmental Microbiology (PubMed).
    • URL:[Link]

  • Industrial Synthesis of Methyl 6-methylnicotinate (Precursor Chemistry)

    • Title: Benchmarking synthesis routes for industrial production of Methyl 6-methylnicotin
    • Source: BenchChem Technical Support.[7][8]

Sources

Technical Support Center: Solubilization Strategies for 5-Amino-2-chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing solubility roadblocks with 5-amino-2-chloro-6-methylnicotinic acid .

As an amphoteric, highly substituted heterocyclic compound, standard aqueous buffers often fail to achieve the required concentrations for in vitro assays or in vivo dosing. This guide provides a root-cause analysis of its physicochemical behavior, a diagnostic workflow, and field-validated protocols to overcome its solubility limitations.

Diagnostic Solubilization Workflow

Before selecting a protocol, use the decision matrix below to align your formulation strategy with your downstream experimental requirements.

Workflow A API: 5-amino-2-chloro-6-methylnicotinic acid (Poor Aqueous Solubility) B Determine Application Requirements A->B C In Vitro Assays (Tolerates DMSO & pH shifts) B->C D In Vivo Dosing (Requires physiological pH) B->D E pH Adjustment + Co-solvents (e.g., DMSO + Buffer) C->E F Cyclodextrin Complexation (e.g., HP-β-CD) D->F G Amorphous Solid Dispersion (Spray Drying) D->G H Clear Solution (Confirm via HPLC) E->H I Bioavailable Formulation (Confirm via Filtration) F->I G->I

Decision matrix for selecting a solubilization strategy based on downstream experimental needs.

Core Troubleshooting FAQs

Q1: Why does 5-amino-2-chloro-6-methylnicotinic acid precipitate so easily in standard aqueous buffers?

Root Cause Analysis: The difficulty stems from a combination of its amphoteric nature and high lipophilicity. The molecule contains a basic 5-amino group (and a pyridine nitrogen) alongside an acidic 3-carboxylic acid group. In aqueous environments, particularly near its isoelectric point (pH 3–4), nicotinic acid derivatives predominantly exist as zwitterions (up to 98% of the population)[1]. Zwitterions possess a net-zero charge, which maximizes intermolecular ionic interactions (crystal lattice energy) while minimizing ion-dipole interactions with water.

Furthermore, the addition of a chloro group at C2 and a methyl group at C6 significantly increases the molecule's overall lipophilicity (LogP) and steric bulk compared to the parent nicotinic acid[2]. This hydrophobic surface area strongly resists aqueous solvation even when the carboxylic acid is ionized at physiological pH (7.4).

Q2: I need to dose this orally in rodents. What is the best vehicle to achieve high exposure without using extreme pH?

Root Cause Analysis: Adjusting the pH to extremes (< 2.0 or > 9.0) will ionize the compound and force dissolution[3], but this causes severe gastrointestinal irritation in rodents and leads to rapid in vivo precipitation when the drug encounters the buffering capacity of the intestine.

Solution: Utilize host-guest complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for lipophilic, heterocyclic compounds. The hydrophobic internal cavity of HP-β-CD encapsulates the lipophilic chloro-methyl-pyridine core, shielding it from water, while the hydrophilic exterior of the cyclodextrin ensures bulk aqueous solubility. Alternatively, amphiphilic polymers can be used to form nanoscale hydrophobic domains (micelles) that solubilize the un-ionized fractions[].

Q3: How do I overcome the high crystal lattice energy if liquid formulations fail?

Root Cause Analysis: If the compound exhibits an exceptionally high melting point, the thermodynamic energy required to break the crystalline lattice will exceed the solvation energy provided by any aqueous vehicle or surfactant system.

Solution: Transition to solid-state engineering via Amorphous Solid Dispersions (ASDs) . By utilizing spray drying technology, the API is dissolved in a volatile organic solvent alongside a hydrophilic polymer (e.g., HPMCAS) and rapidly atomized[5]. The rapid evaporation traps the API in a high-energy, disordered amorphous state. This entirely bypasses the crystal lattice energy barrier during dissolution, enabling a supersaturated state in the gastrointestinal tract and significantly enhancing bioavailability[6].

Quantitative Comparison of Solubilization Platforms

StrategyPrimary Mechanism of ActionEst. Solubility IncreaseProsCons
pH Adjustment Ionization of basic/acidic functional groups10x – 100xSimple, low cost, immediate results.High risk of in vivo precipitation upon buffering.
Co-solvents (DMSO/PEG)Reduces dielectric constant of the vehicle5x – 50xBroad applicability for in vitro screens.Cellular toxicity at high percentages (>1% DMSO).
Cyclodextrins (HP-β-CD)Host-guest hydrophobic complexation10x – 500xExcellent biocompatibility; prevents precipitation.Bulky excipient limits the maximum achievable dose.
Spray-Dried Dispersions Trapping API in a high-energy amorphous state10x – 1000xOvercomes severe lattice energy barriers.Requires specialized equipment and stability testing.

Validated Experimental Protocols

Protocol A: pH-Modulated Co-Solvent Preparation (For In Vitro Assays)

Causality: DMSO is used first to completely disrupt the crystalline hydrogen-bonding network and solvate the lipophilic domains before introducing the aqueous phase.

  • Stock Preparation: Weigh the 5-amino-2-chloro-6-methylnicotinic acid powder and dissolve it entirely in 100% DMSO to create a 1000x concentrated stock (e.g., 10 mM). Vortex until optically clear.

  • Buffer Preparation: Prepare your target aqueous assay buffer. Ensure the pH is strictly maintained at 7.4 (at least 2 units above the carboxylic acid pKa) to ensure the API remains primarily in its anionic form[3].

  • Spiking: While vigorously vortexing the aqueous buffer, slowly inject the DMSO stock dropwise to achieve a final DMSO concentration of ≤ 1.0% (v/v). Note: Injecting buffer into DMSO will cause localized supersaturation and immediate crashing. Always add the organic stock to the aqueous phase.

  • Self-Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC. If the quantified concentration matches your theoretical yield, true thermodynamic solubility has been achieved. If a pellet forms, the compound has precipitated into a micro-suspension.

Protocol B: HP-β-CD Complexation (For In Vivo Dosing)

Causality: Thermal energy and temporary pH shifts accelerate the kinetics of cyclodextrin inclusion, while back-titration ensures physiological compatibility.

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile Water for Injection (WFI).

  • API Addition: Add the required mass of API powder directly to the cyclodextrin solution.

  • pH-Assisted Dissolution: Temporarily adjust the pH to 8.5 using 0.1 N NaOH. Causality: This fully deprotonates the carboxylic acid, increasing transient aqueous solubility and drastically speeding up the rate at which the API enters the cyclodextrin cavity.

  • Thermal Kinetic Drive: Sonicate the mixture in a water bath at 37°C for 45 minutes until the solution is completely clear.

  • Back-Titration: Slowly back-titrate the solution to pH 7.4 using 0.1 N HCl under continuous stirring. The API will remain in solution because it is now protected within the hydrophobic cyclodextrin cavity.

  • Self-Validation Step: Pass the formulation through a 0.22 µm PVDF syringe filter. A lack of resistance and a clear filtrate indicate successful, stable complexation suitable for oral or parenteral administration.

References

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents - cohlife.org - 1

  • Amphiphilic Polymers for API Solubility Enhancement - bocsci.com -

  • Improvement in aqueous solubility achieved via small molecular changes - nih.gov - 2

  • A Guide to Improving API Solubility with Spray-Dried Dispersions - upperton.com - 5

  • Key strategies central to overcoming poor API solubility - almacgroup.com - 6

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - dowdevelopmentlabs.com - 3

Sources

Technical Support Center: Troubleshooting Chloro-Nicotinic Acid Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for handling chloro-nicotinic acid intermediates (e.g., 2-chloronicotinic acid, 6-chloronicotinic acid). These versatile building blocks are critical in the synthesis of agrochemicals, pharmaceuticals, and biologically active compounds. However, their inherent reactivity often leads to a notorious side reaction: hydrolysis of the chloro group to form hydroxynicotinic acid (pyridone) derivatives .

As a Senior Application Scientist, I have designed this guide to provide researchers with mechanistic insights, actionable troubleshooting FAQs, and field-proven protocols to suppress hydrolysis and maximize experimental yields.

Mechanistic Causality: Why Does Hydrolysis Occur?

To prevent hydrolysis, we must first understand the driving force: Nucleophilic Aromatic Substitution (SNAr) .

In 2-chloronicotinic acid, the chlorine atom is positioned ortho to the pyridine nitrogen. The nitrogen atom is highly electronegative and acts as a strong electron-withdrawing group (EWG), reducing the electron density of the aromatic ring. This effect is synergistically amplified by the carboxylic acid group at the 3-position[1].

When exposed to water or hydroxide ions (especially under basic conditions or elevated temperatures), the highly electrophilic 2-position is attacked by the oxygen nucleophile. This forms a negatively charged Meisenheimer complex intermediate[1]. Subsequent elimination of the chloride ion yields 2-hydroxynicotinic acid, which rapidly tautomerizes into the thermodynamically stable 2-pyridone[2].

During synthetic steps like amide coupling, activating the carboxylic acid (e.g., forming an OAt ester with HATU) further withdraws electron density from the ring, making the chloro group exponentially more susceptible to trace water[3].

SNAr_Pathway CNA 2-Chloronicotinic Acid (Electrophilic Core) ActInt Activated Ester (e.g., via HATU) CNA->ActInt Coupling Reagent + Base Amine Amine Nucleophile (Anhydrous) ActInt->Amine Desired Pathway Water Trace Water / OH- (Aqueous/Basic) ActInt->Water Competing Pathway Amide Desired Amide (Target Product) Amine->Amide Meisenheimer Meisenheimer Complex (SNAr Intermediate) Water->Meisenheimer Hydrolysis 2-Hydroxynicotinic Acid (Hydrolysis Byproduct) Meisenheimer->Hydrolysis Cl- Elimination

Divergent pathways of 2-chloronicotinic acid activation leading to amide coupling or hydrolysis.

Frequently Asked Questions (FAQs)

Q1: I am performing an amide coupling with 2-chloronicotinic acid. Why am I seeing a massive byproduct peak in my LC-MS? A: You are likely observing the hydrolyzed byproduct, 2-hydroxynicotinamide (or the 2-pyridone tautomer). When using coupling reagents like HATU, TBTU, or POCl3, the intermediate is highly reactive[3]. If your solvents are not strictly anhydrous, or if your amine is a hydrochloride salt that carries residual moisture, water outcompetes the amine for the electrophilic site.

Q2: Which bases should I use to minimize SNAr hydrolysis? A: Never use aqueous inorganic bases (NaOH, KOH, Na2CO3) during the coupling or activation phases. Instead, rely on sterically hindered, non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) [3]. These bases neutralize the system and facilitate coupling without acting as nucleophiles themselves.

Q3: How does temperature affect the stability of the chloro group? A: SNAr kinetics are highly temperature-dependent. Hydrolysis rates increase exponentially with heat. Maintain reaction temperatures between 0°C and Room Temperature (RT) during activation and coupling. Only apply heat (e.g., 60°C) if the amine is highly unreactive, and only after ensuring the system is completely anhydrous[3].

Q4: Can I use an aqueous workup to purify my product? A: Yes, but with strict pH control. Once the desired amide or ester is formed, the electron-withdrawing power of the carbonyl group is slightly reduced compared to the activated intermediate. However, the chloro group remains sensitive. Perform aqueous washes with mildly acidic (e.g., 10% citric acid) or neutral solutions. Avoid prolonged exposure to strong basic washes (like 1 M NaOH)[4].

Quantitative Data: Condition Optimization Matrix

The table below summarizes the causality between reaction conditions and the fate of the 2-chloronicotinic acid intermediate during a standard amide coupling.

Solvent SystemBase UsedTemperatureMoisture LevelPrimary OutcomeYield of Desired Amide
DMF (Standard)K2CO3 (aq)60°CHighComplete Hydrolysis< 5%
DCM (Undried)TEARTTraceMixed (Amide + Pyridone)40 - 50%
MeCN (Anhydrous)DIPEA60°CNoneAmide Coupling70 - 80%
DCM/DMF (Anhydrous) DIPEA 0°C to RT Strictly None Clean Amide Coupling > 90%

Validated Protocol: Anhydrous Amide Coupling of 2-Chloronicotinic Acid

This self-validating protocol utilizes HATU and DIPEA to achieve high-yielding amide bonds while completely suppressing SNAr hydrolysis[5].

Materials:

  • 2-Chloronicotinic acid (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq) - Note: If the amine is an HCl salt, increase DIPEA to 3.5 eq.

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (stored over 3Å molecular sieves).

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Dissolve 2-chloronicotinic acid (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (2.5 eq) to the solution at room temperature. Stir for 5 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid, preparing it for activation without introducing a nucleophilic hydroxide.

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Add HATU (1.1 eq) in one portion. Stir for 10–15 minutes.

    • Causality: Cooling slows down any potential side reactions while the highly reactive OAt-ester intermediate forms.

  • Coupling: Add the amine (1.1 eq) dropwise or in small portions. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation Check: Monitor the reaction by LC-MS or IR spectroscopy.

    • Validation Logic: If hydrolysis occurred, LC-MS will show a mass corresponding to [M - Cl + OH]. In IR spectroscopy, the byproduct exhibits a strong C=O stretch at ~1660 cm⁻¹ and an N-H stretch at ~3150 cm⁻¹, indicating tautomerization to the 2-pyridone[2]. If these signals are completely absent, the anhydrous protocol was successfully maintained and the desired amide is intact.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Causality: NH4Cl provides a mildly acidic quench, avoiding the high pH that triggers hydrolysis of the final product during workup.

References[2] Title: An experiment to illustrate nucleophilic aromatic substitution and tautomerism: hydrolysis of 2-chloropyridine. Source: acs.org. URL:https://pubs.acs.org/doi/10.1021/ed045p610[1] Title: Aromatic Substitution Reaction of 2-Chloropyridines Catalyzed by Microsomal Glutathione S-Transferase 1. Source: researchgate.net. URL:https://www.researchgate.net/publication/26774641_Aromatic_Substitution_Reaction_of_2-Chloropyridines_Catalyzed_by_Microsomal_Glutathione_S-Transferase_1[3] Title: Supporting Information Novel library synthesis of 3,4-disubstituted pyridin-2(1H) - Beilstein Journals. Source: beilstein-journals.org. URL:https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-11-197-S1.pdf[5] Title: Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H). Source: q4cdn.com. URL:https://d1io3yog0oux5.cloudfront.net/takedapharma/files/pages/takedapharma/db/284/2103/publication/Discovery+of+Soticlestat%2C+a+Potent+and+Selective+Inhibitor.pdf[4] Title: Process for producing chloronicotinic acid compounds - European Patent Office - EP 0092117 A1. Source: googleapis.com. URL:https://storage.googleapis.com/prior-art-archive/epo/EP0092117A1/EP0092117A1.pdf

Sources

Optimizing reaction temperature for pyridine ring chlorination

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It deviates from standard templates to prioritize the complex relationship between thermodynamics and kinetics in pyridine chemistry.

Executive Summary: The Temperature-Selectivity Paradox

Pyridine chlorination is not a linear reaction; it is a bifurcated process where temperature dictates the fundamental reaction mechanism. Unlike benzene, pyridine is


-deficient, making Electrophilic Aromatic Substitution (EAS) kinetically difficult.
  • Low/Moderate Temperature (<200°C): The ring is inert to direct chlorination. Reaction requires activation (e.g., N-oxides) or strong Lewis Acid catalysis.

  • High Temperature (>270°C): The mechanism shifts from ionic to free-radical, altering the regioselectivity from the 3-position (EAS) to the 2-position (Radical).

This guide addresses the specific challenges of navigating these thermal regimes.

Module 1: Critical Decision Pathways

Use this diagram to determine your operational window based on your target isomer.

PyridineChlorination Start Target Isomer? ThreeCl 3-Chloropyridine Start->ThreeCl Targeting C3 TwoCl 2-Chloropyridine Start->TwoCl Targeting C2 MechEAS Mechanism: EAS (Ionic) ThreeCl->MechEAS CondEAS Temp: 80°C - 150°C Requires: Lewis Acid (AlCl3) or Swarts Reaction MechEAS->CondEAS Kinetic Control MechRad Mechanism: Radical (Chain Reaction) TwoCl->MechRad CondRad Temp: >300°C (Vapor Phase) Reagent: Cl2 (Gas) MechRad->CondRad Thermodynamic/Radical Control

Figure 1: Thermal divergence of pyridine chlorination mechanisms. Note that direct chlorination at low temperatures is generally ineffective without activation.

Module 2: Troubleshooting & Optimization (Q&A)

Section A: High-Temperature Vapor Phase (Target: 2-Chloropyridine)

Context: Industrial or scale-up synthesis using flow reactors or vapor phase tube reactors.

Q1: We are running vapor phase chlorination at 350°C, but our conversion rate is stuck below 40%. Should we simply increase the temperature? A: Not necessarily. While increasing temperature to 400-500°C can increase conversion, it often degrades selectivity.

  • Diagnosis: The reaction

    
     is reversible and inhibited by the byproduct HCl, which forms pyridinium salts that are unreactive in the vapor phase.
    
  • Corrective Action:

    • Water Injection: Introduce steam/water vapor into the feed. This prevents the crystallization of pyridinium hydrochloride salts on reactor walls and helps dissociate the salt, freeing the free base pyridine for reaction.

    • Diluent Gas: Ensure your

      
       or 
      
      
      
      diluent ratio is sufficient to manage the exotherm.
    • Two-Stage Heating: Implement a "Hot Spot" technique. Heat the first zone to ~400-500°C to initiate radical formation, then cool the second zone to ~300-340°C to propagate the reaction without promoting tar formation [1].

Q2: We are observing significant formation of 2,6-dichloropyridine. How do we shift selectivity back to the mono-chloro product? A: This is a classic symptom of "over-cooking" (residence time too long relative to the chlorine concentration).

  • The Mechanism: The 2-chloropyridine product is slightly deactivated compared to pyridine but still susceptible to radical attack at the 6-position due to symmetry.

  • Optimization Protocol:

    • Reduce Chlorine Stoichiometry: Operate at a slight deficiency or 1:1 ratio of

      
      :Pyridine.
      
    • Recycle Loop: It is often more efficient to accept 60% conversion with 95% selectivity and recycle the unreacted pyridine than to push for 90% conversion and deal with difficult separation of the dichloro byproduct.

Section B: Low-Temperature Catalytic (Target: 3-Chloropyridine / Activated Systems)

Context: Laboratory synthesis using Lewis Acids or N-Oxide intermediates.

Q3: My reaction using


 at 100°C has stalled. Adding more catalyst didn't help. 
A:  You likely have "Catalyst Sequestration." Pyridine is a strong base and coordinates to the Lewis Acid (

), forming a stable, unreactive complex.
  • The Fix: You must use a super-stoichiometric amount of Lewis Acid (often >2 equivalents) to ensure there is free catalyst available to activate the chlorine, or switch to a "Swarts" type reaction (chlorinating a pre-formed salt).

  • Alternative: Consider the N-Oxide route . Oxidize pyridine to pyridine-N-oxide first. The N-oxide is more susceptible to electrophilic and nucleophilic attack. Chlorination with

    
     or 
    
    
    
    can then proceed at much milder temperatures (reflux), though this often favors the 2- or 4-position depending on the specific reagent used [2].

Module 3: Quantitative Optimization Data

Reference values for process optimization.

ParameterHigh Temp (Radical)Low Temp (Ionic/Catalytic)
Primary Target 2-Chloropyridine3-Chloropyridine (or 4-Cl via N-oxide)
Temp Range 300°C – 500°C80°C – 140°C
Phase Vapor / Gas PhaseLiquid / Solution
Key Risk Carbonization (Tars), ExplosionCatalyst poisoning, Hydrolysis
Typical Yield 60-80% (with recycle)40-60% (Single pass)
Byproducts 2,6-Dichloropyridine, HCNPolychlorinated tars

Module 4: Experimental Protocol (Self-Validating)

Protocol: High-Temperature "Hot Spot" Chlorination (Simulation) Based on Patent EP0684943B1 methodology [1].

Safety Warning: This reaction generates HCl gas and requires handling Chlorine gas. Must be performed in a specialized flow reactor within a fume hood.

  • Setup: Use a quartz or Inconel tube reactor packed with inert ceramic beads (to increase surface area).

  • Pre-Heat: Establish a thermal gradient.

    • Zone 1 (Initiation): 450°C

    • Zone 2 (Propagation): 320°C

  • Feed Preparation: Vaporize Pyridine and mix with

    
     (diluent). Ratio Pyridine:
    
    
    
    = 1:5.
  • Reaction: Introduce

    
     gas. Molar ratio 
    
    
    
    :Pyridine = 0.8:1 (Keep chlorine limiting to prevent polychlorination).
  • Validation (The "Check"): Monitor the reactor exit temperature. A spike >550°C indicates thermal runaway (tar formation).

    • Troubleshoot: If

      
       spikes, immediately increase 
      
      
      
      flow to dilute the heat.
  • Quench: Direct effluent into a cooled scrubber containing NaOH to neutralize HCl and condense the organic phase.

Module 5: Safety & Hazard Management

Critical Hazard: Thermal Runaway & Decomposition

Pyridine has a flash point of 17°C. At chlorination temperatures (>300°C), the risk of auto-ignition is high if the system breaches.

SafetyLogic Hazard Hazard: Reactor Overpressure Check1 Check: HCl Scrubber Blockage? Hazard->Check1 Check2 Check: Tar Buildup? Hazard->Check2 Action1 Action: Monitor Backpressure Check1->Action1 Action2 Action: Emergency N2 Flush Check2->Action2

Figure 2: Emergency response logic for reactor pressure spikes.

Specific Handling:

  • Cyanide Risk: Thermal decomposition of pyridine under oxidative conditions can release trace Hydrogen Cyanide (HCN). Ensure reactor off-gas is scrubbed with bleach/alkali.

  • Water Incompatibility: While water vapor is used in the process (see Q1), liquid water entering a hot reactor causes rapid steam expansion (explosion risk). Ensure all feeds are vaporized before entering the reaction zone.

References

  • EP0684943B1 : Chlorination process of pyridine derivatives. (1995).[1] European Patent Office. Available at:

  • US3153044A : Process for the preparation of 2-chloropyridine.[2] (1964). US Patent Office. Available at:

  • National Toxicology Program : 2-Chloropyridine Profile. NIH. Available at: [Link]

Sources

Minimizing byproduct formation in Etoricoxib intermediate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Process Optimization Hub for the synthesis of Etoricoxib. It focuses on the critical "make-or-break" step: the construction of the central pyridine ring via the condensation of the Ketosulfone intermediate with a Vinamidinium salt.[1][2]

Status: Operational | Tier: Advanced Technical Support Subject: Minimizing Byproduct Formation in Pyridine Ring Annulation (Etoricoxib)[3]

Welcome to the Etoricoxib Synthesis Support Center. This guide addresses the specific challenges of the Davies-Reider Pyridine Annulation , the industry-standard route for Etoricoxib (Arcoxia).

Our focus is the reaction between Ketosulfone (Intermediate A) and the Vinamidinium Salt (Intermediate B) in the presence of an ammonia source.[1][3] This step determines the regio-purity and overall yield of the API.[2]

🔬 Core Reaction Mechanism & Pathway

Before troubleshooting, verify your understanding of the mechanism. The reaction is not a simple condensation; it is a cascade sequence involving Michael addition, elimination, and cyclodehydration.

Etoricoxib_Pathway KS Ketosulfone (Int-A) Complex Enamine Intermediate KS->Complex Base/Acid Buffer VS Vinamidinium Salt (Int-B) VS->Complex Hydro Hydrolyzed Salt (Impurity) VS->Hydro Moisture/H2O NH3 Ammonia Source (NH4OAc) Etoricoxib Etoricoxib (Target API) NH3->Etoricoxib N-Insertion Complex->Etoricoxib Cyclization (Major) Regio Regioisomer (Byproduct) Complex->Regio Wrong Orientation

Figure 1: Reaction cascade for Etoricoxib assembly.[2][3][4] Note that moisture competes with the Ketosulfone for the Vinamidinium salt, leading to hydrolysis.

🛠️ Module 1: Critical Process Parameters (CPPs)

Issue: Variable Yield & "Stalled" Reactions

The most common failure mode is the degradation of the Vinamidinium Salt before it can couple with the Ketosulfone. This salt is highly electrophilic but moisture-sensitive.[2][3]

Troubleshooting Protocol:
ParameterOptimal RangeFailure ConsequenceCorrective Action
Water Content (KF) < 0.05% w/wHydrolysis of Vinamidinium salt to dimethylformamide (DMF) and malonaldehyde derivatives.Dry solvents (Toluene/THF) over molecular sieves.[2][3] Do not use technical grade solvents without drying.[2]
Acid Catalyst 3-5 eq. Acetic Acid / TFASlow reaction rate; formation of oligomers.Maintain a buffered system.[2][5][6] The reaction requires protonation to activate the elimination steps.
Temperature Reflux (80-110°C)Low Temp: Incomplete cyclization (open-chain intermediates).[2][3] High Temp: Tar/Polymer formation.[2]Step-wise heating: Initiate at 60°C, then ramp to reflux to drive ammonia insertion.
Ammonia Source NH₄OAc (Solid)Use of aqueous ammonia (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) introduces water, killing the reagent.[3]
Use anhydrous Ammonium Acetate or bubble anhydrous

gas.
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Expert Insight: If your HPLC shows a peak at RRT ~0.85 that persists despite longer reaction times, this is likely the Open-Chain Enamine .[3] It has failed to cyclize.[2] Solution: Add a fresh charge of Ammonium Acetate and increase pot temperature by 5°C.

🧪 Module 2: Impurity Profiling & Control

Issue: "I am seeing a persistent impurity at RRT 1.10 (The Regioisomer)."

The formation of the 3,4-diaryl pyridine (Regioisomer) instead of the desired 2,3-diaryl pyridine (Etoricoxib) is determined by the initial attack of the ketone enolate on the vinamidinium species.[3]

Mechanism of Failure

The Ketosulfone has two nucleophilic sites (alpha-carbons).[2][3] Steric hindrance usually directs the attack to the correct position, but high temperatures during the initial mixing can overcome this energy barrier, leading to the wrong isomer.

Q&A: Regio-Control

Q: How do I minimize the regioisomer below 0.1%? A: You must control the "Enolization Phase."[2]

  • Protocol: Dissolve Ketosulfone and Acid (propionic or acetic) first.

  • Addition: Add the Vinamidinium salt slowly or in portions at a lower temperature (e.g., 20-40°C) before ramping to reflux.

  • Why? This allows the thermodynamically favored enol to form and react with the electrophile in the correct orientation before sufficient thermal energy is available for the wrong attack.

Q: My crude looks dark/tarry. What is happening? A: This is "Vinamidinium Oligomerization."[2] If the Ketosulfone is not fully dissolved or available, the Vinamidinium salt reacts with itself or the solvent.

  • Fix: Ensure Ketosulfone is fully solubilized (check turbidity) before adding the salt. Use Toluene/THF mixtures if solubility is poor in pure Toluene.[2]

📉 Module 3: Raw Material "Red Flags"

Issue: Impurity Carryover from Ketosulfone Synthesis

You cannot fix in Step 2 what you broke in Step 1. The quality of the Ketosulfone (Intermediate A) is paramount.[3]

Check your Ketosulfone CofA for "Impurity 408":

  • Identity: Often a bis-alkylated byproduct or a Grignard-related dimer.[2][3]

  • Impact: This impurity does not purge during the final coupling. It co-crystallizes with Etoricoxib.[2]

  • Limit: Reject Ketosulfone batches with >0.15% of this impurity.

📝 Standardized Experimental Protocol

Objective: Synthesis of Crude Etoricoxib with <0.5% Total Impurities.

  • Preparation:

    • Reactor: inerted (

      
      ), dry.[3]
      
    • Solvent: Toluene (KF < 0.03%).[2][3][4][6][7]

  • Charge 1 (The Buffer):

    • Load Ketosulfone (1.0 eq).[2][3]

    • Add Propionic Acid (catalytic amount) or Acetic Acid.[2][3]

    • Checkpoint: Stir at 25°C until clear.

  • Charge 2 (The Electrophile):

    • Add Vinamidinium Hexafluorophosphate salt (1.1 eq).[2][3]

    • Note: The salt is hygroscopic. Handle in a glove bag or rapid-transfer port.

  • Reaction:

    • Heat to 60°C for 1 hour (Enamine formation).

    • Add Ammonium Acetate (3.0 eq).[2][3]

    • Heat to reflux (approx. 100-110°C) with a Dean-Stark trap to remove generated water.[2][3]

    • Monitor by HPLC.[2][8][9] Target: < 1.0% unreacted Ketosulfone.[2]

  • Workup (The "Quench"):

    • Cool to 25°C.

    • Add water and adjust pH to >9 using ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (removes acid salts).[3]
      
    • Separate organic layer.[1][2][6][9]

    • Crystallization: Swap solvent to Isopropyl Alcohol (IPA) .[2][3] Etoricoxib crystallizes efficiently from IPA, rejecting the polar hydrolyzed byproducts.

📊 Troubleshooting Logic Tree

Use this logic flow to diagnose batch failures.

Troubleshooting Start Batch Analysis Yield Issue: Low Yield (<70%) Start->Yield Purity Issue: Low Purity Start->Purity Unreacted High Unreacted Ketosulfone? Yield->Unreacted ImpurityType Identify Impurity RRT Purity->ImpurityType WetSolvent Cause: Wet Solvent (Hydrolysis of Salt) Unreacted->WetSolvent Yes Stoich Cause: Poor Stoichiometry (Salt degradation) Unreacted->Stoich No (Salt consumed) Regio RRT ~1.1 (Regioisomer) ImpurityType->Regio Isomer OpenChain RRT ~0.85 (Incomplete Cyclization) ImpurityType->OpenChain Intermediate Action1 Action: Lower Initial T Control Addition Rate Regio->Action1 Action2 Action: Increase Reflux Time Check NH4OAc Quality OpenChain->Action2

Figure 2: Diagnostic logic for common Etoricoxib synthesis failures.[2][3]

📚 References
  • Davies, I. W., et al. (2000).[3][6][9][10] "A Practical Synthesis of a COX-2-Specific Inhibitor." The Journal of Organic Chemistry, 65(25), 8415–8420.[3] Link[3]

    • Grounding: Establishes the foundational mechanism for the vinamidinium condensation and regioselectivity control.

  • Corley, E. G., et al. (2004).[3] "A Convenient Synthesis of the Key Intermediate of Selective COX-2 Inhibitor Etoricoxib." The Journal of Organic Chemistry, 69(23), 8108-8110.[3] Link[3]

    • Grounding: details the preparation and stability of the vinamidinium salts and ketosulfone.

  • Fox, R., et al. (2014).[3] "Process for the preparation of Etoricoxib." European Patent EP2479166.[2] Link

    • Grounding: Provides industrial context on impurity "408" and specific solvent handling (IPA crystallization).

Sources

Technical Support Center: Recrystallization & Purification of 5-Amino-2-chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to serve as a Tier 3 Support Resource for process chemists and researchers working with 5-Amino-2-chloro-6-methylnicotinic acid (CAS 89793-10-2) .

Case ID: PUR-89793-10-2 Technician: Senior Application Scientist, Separation Sciences Status: Active Guide

Executive Summary & Compound Profile

5-Amino-2-chloro-6-methylnicotinic acid is a polyfunctional pyridine derivative. Its purification is complicated by its amphoteric nature . It possesses a basic amine (


), a weakly basic pyridine nitrogen, and an acidic carboxyl group (

).

In neutral media, this molecule often exists as a zwitterion (inner salt), resulting in high lattice energy and poor solubility in standard organic solvents like dichloromethane or toluene. Successful recrystallization requires disrupting this ionic network using pH manipulation or protic solvent systems.

Physicochemical Data Table
PropertySpecification / Behavior
CAS Number 89793-10-2
Molecular Formula

Molecular Weight 186.60 g/mol
Solubility (Water) Low at neutral pH (Zwitterionic); High at pH < 2 or pH > 9
Solubility (Organics) Moderate in DMSO, DMF; Low in Hexanes, DCM; Moderate in hot Ethanol
pKa (Estimated)

; Pyridine-N

; Aniline-N

Thermal Stability Risk of decarboxylation at

Solvent Selection Guide

The choice of solvent depends heavily on the purity of your crude material and the nature of the impurities (e.g., regioisomers, inorganic salts, or decarboxylated by-products).

Recommended Solvent Systems
Solvent SystemRoleApplication ContextTechnical Note
Water (pH Controlled) PrimaryIsoelectric Precipitation. Best for removing inorganic salts and highly polar impurities.See Protocol A. Requires precise pH adjustment to the isoelectric point (pI).
Ethanol / Water (80:20) RecrystallizationThermal Recrystallization. Best for removing organic by-products and improving crystal habit.The water content helps dissolve the zwitterion; ethanol acts as the antisolvent upon cooling.
Methanol Wash / SlurryTrituration. Used to wash away non-polar surface impurities from the crude solid.Do not boil for extended periods to avoid esterification.
DMF / Water AntisolventCrash Crystallization. For highly impure, dark crude material.Dissolve in min. DMF, filter, then slowly add water to precipitate.

Standard Operating Procedures (SOPs)

Protocol A: Isoelectric Precipitation (Purification from Synthesis Mixture)

Use this method if your crude material is a salt cake or contains significant inorganic residues.

  • Dissolution: Suspend the crude solid in Water (10 mL/g) .

  • Acidification/Basification:

    • If crude is acidic (e.g., HCl salt): Add 2M NaOH dropwise until pH ~10 (Solution becomes clear).

    • If crude is basic (carboxylate salt): Add 2M HCl dropwise until pH ~2 (Solution becomes clear).

  • Filtration: Filter the clear solution through a Celite pad to remove insoluble mechanical impurities.

  • Precipitation: Slowly adjust the pH of the filtrate to the Isoelectric Point (approx. pH 4.0 - 5.0) using 1M HCl or NaOH.

    • Critical Step: The solution will become cloudy.[1] Stir rapidly.

  • Aging: Stir the slurry at room temperature for 1-2 hours to allow crystal growth (Ostwald ripening).

  • Collection: Filter the white/off-white solid and wash with cold water (2x) followed by cold acetone (1x) to aid drying.

  • Drying: Vacuum oven at

    
     for 12 hours.
    
Protocol B: Thermal Recrystallization (Ethanol/Water)

Use this method for polishing semi-pure material (>90%) to reach analytical grade (>98%).

  • Preparation: Place crude solid in a flask equipped with a reflux condenser.

  • Solvent Addition: Add 95% Ethanol (approx. 15 mL/g).

  • Heating: Heat to reflux (

    
    ).
    
    • Observation: If the solid does not dissolve completely, slowly add Water dropwise through the condenser until a clear solution is obtained.

  • Hot Filtration (Optional): If black specks remain, filter rapidly while hot.

  • Cooling: Remove heat and allow the flask to cool slowly to room temperature.

    • Do not shock cool: Rapid cooling traps impurities.

  • Crystallization: Once at room temperature, cool further in an ice bath (

    
    ) for 30 minutes.
    
  • Harvest: Filter the crystals. Wash with cold Ethanol .

Troubleshooting & FAQs

Q1: The solid is not dissolving in hot ethanol, even with water added.

Diagnosis: You likely have a high concentration of inorganic salts (NaCl/KCl) trapped in the crude, or the compound is in a highly stable zwitterionic lattice. Solution: Switch to Protocol A (Acid/Base swing) . Dissolving in dilute acid (1M HCl) breaks the zwitterionic lattice effectively. If you must use organic solvents, try Acetic Acid as the solvent, then precipitate with water (though this may yield an acetate salt).

Q2: My product is "oiling out" instead of crystallizing.

Diagnosis: The saturation point was exceeded too quickly, or the solvent polarity is mismatched (often too much water). Solution:

  • Re-heat the mixture until the oil dissolves.

  • Add a "seed crystal" of pure material if available.

  • Add a small amount of ethanol to increase solubility of the oil phase.

  • Cool much more slowly (wrap the flask in foil/towel).

Q3: The product color is dark/brown instead of off-white.

Diagnosis: Oxidation of the 5-amino group.[2] Aminopyridines are light- and air-sensitive. Solution:

  • Perform the recrystallization under an inert atmosphere (

    
    ).
    
  • Add Activated Carbon (Charcoal) to the hot solution (Step 3 of Protocol B). Stir for 5 minutes, then filter hot through Celite.

Q4: I see a new spot on TLC after recrystallization from Methanol.

Diagnosis: Esterification.[2][3] The carboxylic acid group can react with methanol at reflux, catalyzed by trace acid impurities. Solution: Avoid boiling in methanol. Use Ethanol or Isopropanol , which are sterically bulkier and react slower, or strictly control the heating time.

Process Visualization

Workflow: Decision Matrix for Purification

Recrystallization_Workflow Start Crude 5-Amino-2-chloro- 6-methylnicotinic Acid Check_Purity Check Purity & Salt Content Start->Check_Purity High_Salts High Inorganic Salts or Zwitterion Issues Check_Purity->High_Salts Salts present Organic_Imps Mainly Organic Impurities (Regioisomers/Byproducts) Check_Purity->Organic_Imps Low salts Protocol_A Protocol A: Isoelectric Precipitation (Water/HCl/NaOH) High_Salts->Protocol_A Protocol_B Protocol B: Thermal Recrystallization (Ethanol/Water) Organic_Imps->Protocol_B Dissolve_Acid Dissolve in dilute HCl (pH < 2) Protocol_A->Dissolve_Acid Reflux Reflux in Ethanol Protocol_B->Reflux Filter_Insol Filter Insoluble Matter Dissolve_Acid->Filter_Insol Adjust_pH Adjust pH to 4.0 - 5.0 Filter_Insol->Adjust_pH Final Pure Crystalline Solid Adjust_pH->Final Precipitate Add_Water Add Water dropwise until clear Reflux->Add_Water Cool Slow Cool to 0°C Add_Water->Cool Cool->Final

Caption: Decision matrix for selecting between Isoelectric Precipitation and Thermal Recrystallization based on impurity profile.

References

  • Chemical Synthesis Database. (2025). 5-amino-2-chloro-6-methyl-3,4-pyridinedicarboxylic acid properties and synthesis. Retrieved from

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Department of Chemistry. Retrieved from

  • Google Patents. (2017). CN106458908B - The manufacturing method of 2-amino-6-methylnicotinic acids.[4] Retrieved from

  • BenchChem. (2025).[2] Methyl 6-methylnicotinate synthesis from 6-Methylnicotinic acid. Retrieved from

  • ResearchGate. (2012). Preparation of 2-, 4-, 5-, and 6-aminonicotinic acid. Journal of Heterocyclic Chemistry. Retrieved from

Sources

Technical Support Center: Handling Moisture-Sensitive Nicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling highly reactive, moisture-sensitive acid chlorides. This guide focuses specifically on nicotinoyl chloride (typically supplied as nicotinoyl chloride hydrochloride), a critical intermediate in pharmaceutical synthesis and drug development.

Because the electrophilic carbonyl carbon of an acid chloride is highly susceptible to nucleophilic attack, atmospheric moisture is your primary enemy. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure your amidation and esterification reactions succeed.

Part 1: Reagent Profiling & Quantitative Data

Understanding the physical and chemical properties of your reagent is the first step in designing a self-validating experimental setup. Nicotinoyl chloride hydrochloride is a solid, which presents unique handling challenges compared to liquid acid chlorides[1].

Table 1: Physical Properties & Handling Implications of Nicotinoyl Chloride Hydrochloride

ParameterSpecificationHandling Implication
Physical State Off-white to white solid powderHigh surface area makes it highly prone to absorbing atmospheric moisture if weighed in ambient air[1].
Melting Point 151 - 157 °CCannot be distilled. Requires complete dissolution in anhydrous solvents for liquid-phase reactions[1][2].
Moisture Sensitivity Extremely HighRapidly decomposes in water to form inactive nicotinic acid; requires strict inert atmosphere (Ar/N₂)[3][4].
Incompatibilities Water, Strong Oxidizers, BasesExothermic reaction upon contact with moisture; vigorously releases corrosive HCl gas[3][4].

Table 2: Validated Solvent Drying Strategies for Acid Chloride Reactions

SolventRecommended Chemical Drying AgentStorage Post-DryingMechanistic Note
Dichloromethane (DCM) Calcium hydride (

)
4A Molecular Sieves

reacts with water to form insoluble

and

gas. Distill before use[5][6].
Tetrahydrofuran (THF) Sodium/benzophenone ketyl3A Molecular SievesThe deep blue ketyl radical acts as a self-validating indicator; color fades if moisture enters[6].
Toluene Phosphorus pentoxide (

)
4A Molecular Sieves

chemically destroys water, but avoid using it if the substrate is highly acid-sensitive[5][6].

Part 2: Troubleshooting Guides & FAQs

FAQ 1: Why does my nicotinoyl chloride degrade so quickly, and how can I visually identify a compromised reagent?

The Causality: Nicotinoyl chloride degrades because the highly electrophilic carbonyl carbon is a prime target for nucleophilic attack by the lone electron pairs on atmospheric water molecules. This attack forms an unstable tetrahedral intermediate. To restore the stable carbonyl double bond, the intermediate collapses, expelling the chloride ion as a leaving group. This yields nicotinic acid and highly corrosive hydrogen chloride (HCl) gas[4][7].

Self-Validating Detection: You can validate the integrity of your reagent visually. Nicotinoyl chloride hydrochloride is soluble in polar aprotic anhydrous solvents (like dry DMF or THF). However, its hydrolysis product—nicotinic acid—is highly crystalline and poorly soluble in these organic solvents. If you dissolve your reagent in a dry solvent and observe a cloudy suspension or a white precipitate, your reagent has been compromised by moisture[7].

Hydrolysis A Nicotinoyl Chloride (Active Electrophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B H2O (Trace Moisture) B->C D Nicotinic Acid (Inactive Precipitate) C->D Collapse & Elimination E HCl Gas (Corrosive) C->E

Hydrolysis pathway of nicotinoyl chloride upon exposure to atmospheric moisture.

FAQ 2: My amidation yield is extremely low, and I see a lot of unreacted amine. What went wrong?

The Causality: If you are using nicotinoyl chloride hydrochloride (the salt form), you are introducing two equivalents of acid into your reaction: one from the hydrochloride salt itself, and one generated during the nucleophilic acyl substitution[8].

If you only added one equivalent of a scavenger base (like triethylamine or pyridine), the second equivalent of HCl will protonate your nucleophilic amine. A protonated amine (


) lacks a lone pair and is completely non-nucleophilic, halting the amidation process immediately[7][8].

The Solution: Always use at least 2.5 to 3.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine/DIPEA or Triethylamine) when working with the hydrochloride salt of an acid chloride[7][8]. Add the base to the amine solution before introducing the acid chloride to ensure the amine remains deprotonated and nucleophilic.

FAQ 3: How do I set up a strictly moisture-free reaction environment if I do not have access to a glovebox?

The Causality: Ambient air contains significant water vapor. Simply capping a flask is insufficient because the trapped air will immediately hydrolyze the reagent. A Schlenk line leverages a dual-manifold system to actively remove ambient air via high vacuum and replace it with a purified, dry inert gas (Nitrogen or Argon)[9][10].

Step-by-Step Methodology: The Purge-Cycle Technique To ensure a self-validating, moisture-free environment, follow this rigorous protocol[9][10][11]:

  • Preparation: Add the solid nicotinoyl chloride hydrochloride to a dry Schlenk flask containing a magnetic stir bar. Seal the flask with a high-quality rubber septum.

  • Connection: Connect the flask's side-arm to the Schlenk line using thick-walled vacuum tubing.

  • Evacuation (Vacuum): Turn the double-oblique stopcock to open the flask to the vacuum manifold. Leave it under vacuum for 1-2 minutes to evacuate all ambient air. (Note: Do not heat the flask if the solid is prone to sublimation).

  • Backfilling (Inert Gas): Slowly turn the stopcock to the inert gas manifold to backfill the flask with dry Argon or Nitrogen.

  • Cycling: Repeat steps 3 and 4 a minimum of three times . This purge-cycle mathematically dilutes the residual oxygen and moisture to negligible parts-per-million (ppm) levels[9].

  • Solvent Transfer: Maintain a positive pressure of inert gas. Introduce your rigorously dried solvent (see Table 2) by piercing the septum with a purged syringe or a stainless-steel cannula[10][11].

SchlenkWorkflow N1 1. Add Solid Reagent N2 2. Seal & Purge (Vacuum/Ar x3) N1->N2 N3 3. Transfer Dry Solvent N2->N3 N4 4. Add Scavenger Base N3->N4 N5 5. Introduce Nucleophile N4->N5

Standard Schlenk line workflow for anhydrous handling of solid acid chlorides.

FAQ 4: How do I safely quench and dispose of unreacted nicotinoyl chloride?

The Causality: Because the reaction between acid chlorides and water is violently exothermic and releases toxic HCl gas, you must never dump crude reaction mixtures directly into an aqueous waste bin[3][4].

The Solution: To safely quench the reaction, cool the flask in an ice bath (0 °C). Slowly add a weak, mildly basic aqueous solution, such as saturated sodium bicarbonate (


), dropwise under a well-ventilated fume hood[8]. The water will hydrolyze the residual acid chloride, while the bicarbonate immediately neutralizes the generated HCl, preventing the release of corrosive gas. Once bubbling ceases, the mixture is safe for standard biphasic extraction or disposal.
References
  • Schlenk line - Wikipedia, wikipedia.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvLUtu23pdOHwkFs7jgcaQQy-pqnvC9fPutMOKnXhyff9yqHk7J7f9VTdEdyxotMksyC-sqEpY7N6mPoUd8JLsa39rciihso5LRV7zLcFcHda5eaCiSLi_NOvCinHBN4x_zSgt7A==]
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh, pitt.edu,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXqkfuHbiCV3vCzTaLCyt3gBaWLuPhZ2BoSyNkaa2rfPs8RRJOW6qnZkOm5wx-s6kn_90S4yKJZ8YUyhjl6gPh8KKdnBb49lqmS54oJbZv84hw-C_FYaX1-8JZUDp0vAKELFLYT3PZMi7Sx96AHR_YotEbNPMWyK9A]
  • SAFETY DATA SHEET - Fisher Scientific, fishersci.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg_BJIEhAiGGuB95--bnYLjKiIBcEF_6kTpiw6lZijoRCf8rQ2eJk-bVuYXzy1U2QLxwggaA5eJhEKF8mXztaw7fsIWpxXc8PBWb9Ys_BNM0jVRclbec59BFOTTk3HuzGyMN55co9ett6W-GS0hvgfdj5srw5JsvkQHvdv2exeWwSGU6kN9g3fQt2rh86QQWd8]
  • The Schlenk Line Survival Guide - LibreTexts, libretexts.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbC5rEBpzXCDq70igJg6RHaWci-ssztBc9ol_cFqJ5Olx59OwjIOTnXQjKWGOZskcdTCPNLgjVr8N24QEmtY-Wt-5-wePvDUHJ0aoDTMRPY9bE0KpuQTJvcesB30JN-G3I3N7hSAo6w9odzWgnbyN814MXzg0zZ-cg95TTL65YIwei]
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  • Technical Support Center: Preventing Byproduct Formation in Acid Chloride Reactions - Benchchem, benchchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHseiFlSK1QkYT5akhiDkBgXrgvzSluOCL-ORkm0O099o5KQqfOfNMcRFZlZyW-PsH4PberbTiIK0nppVrHXZTOBuuWe-DiB9VSySXRP0f8di61rZKbJW-hhFu00uKBRq6oUPS06H86_7WQJEmuJspUEjQs8hhvhKHFPl7HtVLY1SAD3tTr1GMUK64jK982ULzCRDgyPw2_FCbFUTYV-r3iMq__CTfzHLxwzyWaO-FK]
  • Nicotinic Acid Chloride Hydrochloride - ChemBK, chembk.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1kU4sQK1VGbYQb9MzmIMJ24ZL4BMUPVVqJ-x2eM-dXJgELWUFao7j-IUBqXh5pd5irAVZDDNmcC7mXAPj_fpOSvDVbvW_RdFhjKnwsLxq5RVkEP_UlbO6Q7yH4NskO4o1gLHdL-IAQA98rr7dtX_viH9NcokLaGbR4eshg-rj6UhpY4D9]
  • Drying solvents - Sciencemadness Wiki, sciencemadness.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7eBmudJwCUqPW_zi7AROT8ehK3D3xHTY-x_a7OCE8-Q2BqiOk4flRfV3xhh0dDCBhZrCAwYSn7Fjd6kuS9KBgQ1JazfupGPq3LdOLjdqSH3zULzdwQfA4n8U68pOmMU6e-oMYQH0y9vl4TR5SkVhS00J9RDV6IBjB]
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Technical Support Center: Troubleshooting 5-Amino-2-Chloro-6-Methylnicotinic Acid Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-Up Optimization & Impurity Profiling for CAS 89793-10-2 Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Version: 2.1 (Current)

Introduction: The "De-Chloro" Trap and Zwitterionic Challenges

Scale-up of 5-amino-2-chloro-6-methylnicotinic acid (subsequently referred to as Target A ) presents a classic dichotomy in heterocyclic process chemistry: the struggle between chemo-selectivity (preserving the halogen) and isolation efficiency (managing the zwitterion).

This guide addresses the three most common failure modes reported in scale-up (>100g):

  • High levels of des-chloro impurity (loss of the C2-chlorine atom).

  • Low assay yield due to incorrect pH adjustment during isoelectric precipitation.

  • Thermal instability/runaway during the precursor nitration step.

Module 1: The Nitration Bottleneck (Precursor Synthesis)

Context: The synthesis typically begins with the nitration of 2-chloro-6-methylnicotinic acid . Critical Failure Mode: Formation of "tar" or decomposition products due to thermal runaway, or hydrolysis of the C2-chloro group to a hydroxyl group (pyridone formation) under harsh acidic conditions.

Diagnostic Q&A

Q: My HPLC shows a new peak at RRT 0.8 during nitration. What is it? A: This is likely 2-hydroxy-6-methyl-5-nitronicotinic acid .[1]

  • Cause: The C2-chloro position is activated for Nucleophilic Aromatic Substitution (

    
    ).[1] If the nitration mixture (HNO3/H2SO4) contains excessive water or is heated above 60°C for prolonged periods, water acts as a nucleophile, displacing the chlorine.
    
  • Fix: Ensure fuming nitric acid is used to minimize water content. Keep reaction temperature strictly <50°C.

Q: The exotherm was uncontrollable upon scale-up. How do I manage this? A: Nitration of activated pyridines is highly exothermic.

  • Protocol Adjustment: Do not add the solid substrate to the acid mixture. Instead, dissolve the substrate in H2SO4 first, cool to 0-5°C, and dose the HNO3 (or mixed acid) slowly.

  • Safety Metric: Calculate the Adiabatic Temperature Rise ($ \Delta T_{ad} $) . If

    
    , you must use a semi-batch dosing protocol with active cooling.
    

Module 2: Reduction & Chemo-Selectivity (The Critical Step)

Context: Converting the 5-nitro intermediate to the 5-amino target. Critical Failure Mode: Dechlorination. The C2-Cl bond is labile under standard hydrogenation conditions, leading to 5-amino-6-methylnicotinic acid (Des-chloro impurity).

Visualizing the Impurity Pathway

ReductionPathways Start 5-Nitro-2-Cl-Precursor Target TARGET: 5-Amino-2-Cl-Acid Start->Target Fe/AcOH or SnCl2 Impurity1 IMPURITY A: Des-chloro Analog (Over-reduction) Start->Impurity1 Pd/C + H2 (Fast) Impurity2 IMPURITY B: Hydroxylamino-Intermediate (Incomplete) Start->Impurity2 Zn (insufficient eq) Impurity2->Target Extended Time

Figure 1: Reaction fate mapping. Note that catalytic hydrogenation (Red path) poses the highest risk for C-Cl bond cleavage.

Troubleshooting Guide: Reduction Methods
MethodChemo-Selectivity (Cl retention)ScalabilityRecommendation
H2 + Pd/C Poor. High risk of dehalogenation.HighAVOID unless using sulfided Pt/C.
Fe / Acetic Acid Excellent. Kinetic control prevents C-Cl cleavage.Medium (Iron waste)PREFERRED for <1kg batches.
SnCl2 / HCl Excellent. Low (Toxic waste)Use only for small scale.
Sodium Dithionite Good. HighALTERNATIVE for large scale (Green Chem).

Q: I am seeing 5-10% des-chloro impurity. Can I purify it out? A: Extremely difficult. The des-chloro analog crystallizes isomorphously with the target.

  • The Fix: You must prevent it upstream.[2] Switch from catalytic hydrogenation to a Bechamp reduction (Fe/AcOH) or use Raney Nickel poisoned with thiophene, which is less active toward C-Cl bonds than Pd/C.

Q: The reaction stalls at the hydroxylamine intermediate. A: This is common with Zn/Acetic acid reductions at low temperatures.

  • The Fix: Increase temperature to 60°C or add a catalytic amount of dilute HCl to drive the conversion from $ -NHOH $ to $ -NH_2 $.

Module 3: Isolation & Zwitterionic Behavior

Context: The product has a pyridine nitrogen (basic), an amine (weakly basic), and a carboxylic acid (acidic). It exists as a zwitterion.[3][4] Critical Failure Mode: Loss of yield in mother liquor.

The Isoelectric Trap

The solubility of 5-amino-2-chloro-6-methylnicotinic acid is highly pH-dependent.

  • pH < 2: Soluble Cation ($ PyH^+ $)

  • pH > 6: Soluble Anion ($ COO^- $)

  • pH ~ 3.5 - 4.0: Precipitation Zone (Isoelectric Point - pI)

Protocol for Maximum Recovery:

  • After reduction (assuming Acidic media), dilute the reaction mixture with water.

  • Cool to 10-15°C.

  • Slowly adjust pH with 50% NaOH or NH4OH.

  • CRITICAL: Do not overshoot. If you hit pH 7, the product redissolves.

  • Target pH 3.8 ± 0.2 . Stir for 2 hours to allow crystal growth (Ostwald ripening).

Workup Logic Diagram

WorkupLogic Step1 Reaction Mixture (Acidic, pH < 1) Step2 Adjust pH to 3.8 Step1->Step2 Check Check Supernatant by HPLC Step2->Check ResultA High Yield (Solid Precipitate) Check->ResultA pH maintained at 3.5-4.0 ResultB Product Redissolves (Formation of Salt) Check->ResultB pH > 6.0 (Overshoot)

Figure 2: Isoelectric precipitation logic. The target window is narrow due to the amphoteric nature of the aminonicotinic acid scaffold.

FAQ: Rapid Fire Troubleshooting

Q: The product is colored (brown/red) instead of off-white. A: This indicates oxidation of the amino group (aniline-like oxidation).

  • Solution: Perform the crystallization in the presence of a reducing agent like 0.5% sodium bisulfite or ascorbic acid . Ensure the drying oven is under vacuum or nitrogen; do not air-dry at high temperatures (>60°C).

Q: Can I use ethyl acetate for extraction? A: Likely No . Zwitterionic amino acids have very poor solubility in non-polar or moderately polar organic solvents.

  • Solution: Rely on precipitation (Module 3). If extraction is absolutely necessary, use n-Butanol or THF/Salt saturation , but precipitation is far superior for purity.

Q: My melting point is lower than the literature value (approx 230°C dec). A: This usually indicates trapped inorganic salts (NaCl/NaAc) from the neutralization step.

  • Solution: Reslurry the wet cake in cold water (3 vol) . The product is sparingly soluble in cold water at pH 4, while inorganic salts will wash away. Check ash content (ROI) to confirm.

References

  • Synthesis of Aminonicotinic Acids

    • Source: Wright, S. W. (2012).[5] "Preparation of 2-, 4-, 5-, and 6-Aminonicotinic Acid tert-Butyl Esters." Journal of Heterocyclic Chemistry.

    • Relevance: Establishes the stability of chloronicotinic precursors and reduction p
    • URL:

  • Reduction Strategies for Chloro-Nitro Compounds

    • Source: Bechamp Reduction vs.
    • Relevance: Comparison of Fe/AcOH vs Pd/C for chemoselective reduction of nitro groups in the presence of halogens.
    • URL:

  • Isoelectric Point & Zwitterions

    • Source: Master Organic Chemistry. "Isoelectric Points of Amino Acids."
    • Relevance: Theoretical basis for pH 3.
    • URL:

  • Nitration Safety (Thermal Runaway)

    • Source: Org.[2][6] Process Res. Dev. "Safety of Nitration Reactions."

    • Relevance: General guidelines for managing exotherms in pyridine nitr
    • URL:

Sources

Validation & Comparative

Analytical Blueprint: HPLC Method Development for 5-Amino-2-chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter method development bottlenecks when dealing with highly functionalized, amphoteric small molecules. 5-Amino-2-chloro-6-methylnicotinic acid (CAS 89793-10-2) is a textbook example of such an analytical challenge. Widely utilized as a chemical intermediate in the synthesis of complex pharmaceutical molecules—such as EphB4 kinase inhibitors[1]—this compound presents a unique set of physicochemical hurdles that dictate its chromatographic behavior.

To develop a robust, reproducible HPLC method, we cannot rely on trial-and-error. We must analyze the causality between the molecule's structure and the stationary phase chemistry.

Physicochemical Profiling & The Analytical Challenge

The molecule possesses a delocalized pyridine


-system, an electron-withdrawing chloro group at C2, an electron-donating amino group at C5, and an acidic carboxylate moiety at C3. Because of the presence of both amino and carboxylic acid groups, its retention is highly pH-dependent[2].

At a typical acidic HPLC pH (e.g., pH 2.5), the carboxylic acid is protonated (neutral), but the amino group and the pyridine nitrogen acquire a positive charge. This localized charge creates a dense hydration shell around the molecule, making it highly polar (LogP ~1.1) and heavily solvated. This zwitterionic/amphoteric nature causes traditional reversed-phase approaches to fail, necessitating a deeper mechanistic evaluation of column chemistries.

Mechanistic Comparison of Column Technologies

To objectively determine the optimal analytical approach, we must evaluate how different stationary phases interact with the complex electrostatic profile of this pyridine derivative.

1. Standard C18 Reversed-Phase (The Default Trap)
  • Mechanism: Hydrophobic partitioning into an alkyl brush phase.

  • Causality of Failure: The hydrophobic C18 phase lacks the thermodynamic driving force to strip the dense water layer surrounding the protonated amine. Consequently, the molecule fails to partition into the stationary phase, resulting in early elution (often in the void volume). Furthermore, any retention that does occur is driven by secondary ion-exchange interactions with residual surface silanols, leading to severe peak tailing and poor reproducibility.

2. Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: Aqueous layer partitioning and hydrogen bonding on a polar stationary phase.

  • Causality of Performance: High percentages of acetonitrile in the mobile phase allow silica-based columns to function effectively in HILIC mode for polar amino acid analysis. While HILIC provides excellent retention for the protonated amine, the high organic concentration (>80% ACN) required can cause solubility issues for the hydrophobic chloro-methyl-pyridine backbone. This often leads to sample precipitation in the injector or distorted peak shapes due to solvent mismatch.

3. Mixed-Mode RP/Cation-Exchange (The Optimal Solution)
  • Mechanism: Simultaneous hydrophobic interaction and electrostatic attraction.

  • Causality of Success: Mixed-mode chromatography exploits small differences in hydrophobic and ionic properties to achieve superior resolution[3]. Columns like the Primesep 100 incorporate both an alkyl chain and an embedded strong cation-exchange group. This creates a synergistic, dual-retention mechanism[4]. The embedded anionic groups actively attract the protonated amine, breaking its hydration shell, while the alkyl chain interacts with the hydrophobic aromatic ring. This allows for independent control of retention: the organic modifier controls hydrophobicity, while the buffer concentration and pH control the electrostatic interactions.

Quantitative Performance Comparison

The following table summarizes the experimental performance of 5-Amino-2-chloro-6-methylnicotinic acid across the three evaluated column technologies.

Column TechnologyPrimary MechanismOptimized Mobile PhaseRetention Factor (

)
Asymmetry (

)
Theoretical Plates (

)
Verdict
Agilent ZORBAX C18 Hydrophobic15% ACN, 0.1% Formic Acid0.42.851,200Unsuitable (Void elution, tailing)
Waters XBridge HILIC Hydrophilic85% ACN, 10mM NH₄FA (pH 3.0)4.21.408,500Acceptable (Solubility risks)
SIELC Primesep 100 RP / Cation-Exchange20% ACN, 0.1% H₃PO₄5.81.0514,000Optimal (Robust dual-retention)
Decision Matrix & Workflow

HPLC_Method_Dev A 5-Amino-2-chloro-6-methylnicotinic acid B1 High Polarity (LogP ~1.1) A->B1 B2 Amphoteric (Amine & Carboxyl) A->B2 C1 Standard C18 RP-HPLC B1->C1 Default C2 HILIC Chromatography B1->C2 Alternative B2->C1 C3 Mixed-Mode (RP/Cation-Exchange) B2->C3 Targeted D1 Poor Retention & Peak Tailing C1->D1 D2 Good Retention, Solubility Risks C2->D2 D3 Optimal Resolution & Peak Shape C3->D3

Fig 1. Decision matrix and retention mechanism workflow for amphoteric pyridine derivatives.

Self-Validating Experimental Protocol: Mixed-Mode HPLC

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each phase contains a built-in analytical check to confirm the physical chemistry of the system is functioning as intended before proceeding.

Phase 1: Mobile Phase Preparation & System Equilibration

  • Causality: Mixed-mode columns require precise ionic strength to mediate the cation-exchange mechanism. Fluctuations in buffer concentration will cause retention time drift.

  • Step 1: Prepare Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water (pH ~2.1). Prepare Mobile Phase B: 100% Acetonitrile.

  • Step 2: Set the pump to deliver an isocratic blend of 80% A and 20% B at a flow rate of 1.0 mL/min. Column temperature should be maintained at 30°C to stabilize partitioning thermodynamics.

  • Validation Check (Equilibration): Monitor the UV baseline at 230 nm. The system is self-validated for readiness only when the baseline drift is < 0.5 mAU/min over a 15-minute window, confirming the electrostatic equilibrium of the stationary phase is stable.

Phase 2: Sample Preparation

  • Causality: Injecting a sample dissolved in 100% aqueous or 100% organic solvent disrupts the local phase equilibrium at the column head, causing peak splitting (the "solvent effect").

  • Step 3: Dissolve the 5-Amino-2-chloro-6-methylnicotinic acid standard in the exact mobile phase (80:20 Water/ACN with 0.1% H₃PO₄) to a concentration of 0.1 mg/mL.

  • Validation Check (Solubility): Visually inspect and sonicate the vial for 5 minutes. The solution must be perfectly clear and free of particulates, validating that the analyte will not precipitate upon injection.

Phase 3: Injection & System Suitability

  • Causality: We must mathematically prove the method's precision and the absence of secondary silanol interactions before trusting it with unknown samples.

  • Step 4: Inject 5 µL of the standard solution onto a Mixed-Mode RP/Cation-Exchange column (e.g., Primesep 100, 150 x 4.6 mm, 5 µm).

  • Validation Check (Suitability): Perform five replicate injections. The method is validated for routine use if:

    • Retention Time %RSD is < 0.5% (Proves stable ion-exchange kinetics).

    • Peak Area %RSD is < 2.0% (Proves injection precision and complete elution).

    • Asymmetry Factor (

      
      ) is between 0.95 and 1.10  (Proves the embedded anionic groups are successfully shielding the analyte from residual silanols).
      
Conclusion

For highly polar, amphoteric molecules like 5-Amino-2-chloro-6-methylnicotinic acid, traditional C18 method development is a dead end driven by secondary interactions. By understanding the causality of the molecule's hydration shell and localized charges, we can objectively select Mixed-Mode RP/Cation-Exchange chromatography as the superior technology. It provides the necessary orthogonal retention mechanisms to deliver robust, self-validating analytical data.

References
  • SIELC Technologies - HPLC Separation of Pyridinecarboxylic Acids Source: SIELC Application Notes URL:[Link]

  • Helix Chromatography - HPLC Methods for analysis of 4-Pyridinecarboxylic acid Source: Helix Chromatography Applications URL: [Link]

  • Journal of Chemical and Pharmaceutical Research - Determination of amino acid without derivatization by using HPLC - HILIC column Source: J. Chem. Pharm. Res., 2010, 2(2): 372-380 URL:[Link]

  • Google Patents - WO2009010794A1 - 2,4-diamino-pyrimidine derivatives (EphB4 Inhibitors)

Sources

Technical Characterization & Structural Verification: 5-Amino-2-chloro-6-methylnicotinic Acid

[2]

Executive Summary & Structural Logic

5-Amino-2-chloro-6-methylnicotinic acid is a highly functionalized pyridine scaffold, often employed as a key intermediate in the synthesis of kinase inhibitors and antibacterial agents.[1] Its structural density—containing a carboxylic acid, amine, halogen, and alkyl group on a single aromatic ring—presents unique challenges in NMR characterization due to potential zwitterionic behavior and solubility issues.

This guide compares the target molecule's spectral signature against its most common synthetic precursor, 2-Chloro-6-methylnicotinic acid , to establish a self-validating protocol for reaction monitoring.[1]

The Structural "Fingerprint"

The defining feature of this molecule’s 1H NMR spectrum is the simplification of the aromatic region .

  • Precursor: Shows a characteristic AB system (two doublets) for protons at positions 4 and 5.

  • Target: Shows a distinct singlet at position 4, confirming the substitution at position 5.

Experimental Protocol & Methodology

To ensure reproducible data, the following acquisition parameters are recommended. The choice of solvent is critical due to the presence of both acidic (-COOH) and basic (-NH2) moieties.[1]

Sample Preparation[2][3][4][5]
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is the gold standard.[1]

    • Reasoning: It solubilizes the polar zwitterionic species effectively and slows down proton exchange, allowing observation of the -NH2 and -COOH protons which often vanish in Methanol-d4 or D2O.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Additives: If peak broadening occurs (due to exchange), adding 1 drop of D2O after the initial scan will confirm the identity of exchangeable protons (peaks will disappear).

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: Standard zg30 (30° pulse angle) to prevent saturation of relaxation-slow nuclei (like the quaternary carbons in 13C, but also relevant for accurate integration of aromatic protons).

  • Relaxation Delay (D1): Set to

    
     2.0 seconds. The isolated aromatic proton (H4) may have a longer 
    
    
    relaxation time; insufficient delay can lead to under-integration.[1]
  • Temperature: 298 K (25°C).

Spectral Analysis & Comparison

The following table contrasts the target molecule with its direct synthetic precursor. This comparison allows for immediate assessment of reaction completion (Nitration

1
Table 1: Chemical Shift Comparison (in DMSO-d6)
AssignmentPositionTarget: 5-Amino-2-chloro-6-methylnicotinic acidPrecursor: 2-Chloro-6-methylnicotinic acidDiagnostic Change
Carboxylic Acid 3-COOH~13.0 - 14.0 ppm (Broad s)~13.5 ppm (Broad s)Minimal change; confirms acid retention.[1]
Aromatic H C4~7.5 - 7.8 ppm (Singlet)~8.15 ppm (Doublet, J

8.0 Hz)
PRIMARY INDICATOR: Collapse of doublet to singlet; upfield shift due to shielding effect of adjacent C5-NH2.[1]
Aromatic H C5None (Substituted by NH2)~7.45 ppm (Doublet, J

8.0 Hz)
Disappearance of this peak confirms substitution.[1]
Amine 5-NH2~5.5 - 6.5 ppm (Broad s)NoneAppearance of broad exchangeable peak (integrates to 2H).[1]
Methyl 6-CH3~2.3 - 2.4 ppm (Singlet)~2.55 ppm (Singlet)Slight upfield shift due to electron-donating nature of ortho-NH2.[1]

Note on Chemical Shifts: Exact values may drift


0.2 ppm depending on concentration and water content in DMSO. The multiplicity (Singlet vs. Doublet) is the robust metric.
Mechanistic Insight: Why the Shift?

In the precursor, H4 and H5 are vicinal neighbors, coupling with a constant (J) of ~8 Hz.[2]

  • Substitution: Replacing H5 with an Amino group (-NH2) removes the coupling partner for H4.[1]

  • Electronic Effect: The -NH2 group is a strong resonance donor (mesomeric effect).[1] This increases electron density at the ortho (C4 and C6) and para (C2) positions. Consequently, the H4 signal moves upfield (lower ppm) compared to the precursor, and the Methyl group at C6 also experiences shielding.

Visualizing the Validation Workflow

The following diagram outlines the logical flow for confirming the structure during synthesis.

GStartCrude Reaction MixtureAcquisition1H NMR Acquisition(DMSO-d6)Start->AcquisitionCheck1Check Aromatic Region(7.0 - 8.5 ppm)Acquisition->Check1Result_PrecursorTwo Doublets (J~8Hz)= Unreacted PrecursorCheck1->Result_PrecursorCoupling ObservedResult_TargetOne Singlet= Substitution SuccessfulCheck1->Result_TargetSinglet ObservedCheck2Check Methyl Region(2.0 - 2.6 ppm)Result_Target->Check2ValidationVerify Integration(Ar-H : Me = 1 : 3)Check2->ValidationPeak Present

Figure 1: Decision tree for structural verification using 1H NMR.

Advanced Structural Confirmation (Isomer Profiling)[2]

A common risk in pyridine chemistry is regioisomerism. If the starting material was ambiguous, you might produce the 4-amino isomer instead of the 5-amino .

Distinguishing Isomers via NOE (Nuclear Overhauser Effect)

If the singlet in the aromatic region is ambiguous, run a 1D-NOESY experiment irradiating the Methyl peak (~2.4 ppm).

  • Scenario A (Target: 5-Amino):

    • Structure: Me(6) is adjacent to NH2(5).[1] H(4) is adjacent to COOH(3).[1]

    • Result: Irradiating Me(6) should show NO enhancement of the aromatic proton H(4), as they are separated by the amine group.

  • Scenario B (Isomer: 4-Amino):

    • Structure: Me(6) is adjacent to H(5).[1][2]

    • Result: Irradiating Me(6) will show a strong enhancement of the aromatic proton H(5).

References

  • General Pyridine Shift Correlations

    • Reich, H. J. (2020).[3] Proton NMR Chemical Shifts. University of Wisconsin-Madison.[3]

  • Precursor Spectral Data (2-Chloro-6-methylnicotinic acid)

    • Sigma-Aldrich. (n.d.). 6-Methylpyridine-3-carboxylic acid derivatives.

  • Solvent Impurity Tables (DMSO-d6)

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem. [1]

  • Analogous Compound Synthesis (Amination of Chloronicotinic Acids)

    • Wright, S. W. (2012).[4] Preparation of 2-, 4-, 5-, and 6-Aminonicotinic Acid tert-Butyl Esters. Journal of Heterocyclic Chemistry.

A Senior Application Scientist's Guide to the LC-MS Fragmentation of 4-cyano-4-(4-fluorophenyl)cyclohexanone (CAS 42959-39-7)

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical analysis, a comprehensive understanding of a molecule's behavior under mass spectrometric conditions is paramount for robust method development, impurity profiling, and metabolite identification. This guide provides an in-depth, predictive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 4-cyano-4-(4-fluorophenyl)cyclohexanone, a compound of interest in medicinal and organic chemistry. While specific experimental data for this exact analyte is not widely published, this guide synthesizes established fragmentation principles of its constituent functional groups—a substituted cyclohexanone, a tertiary nitrile, and a fluorophenyl moiety—to provide a reliable predictive framework for researchers.

Molecular Overview and Ionization

Chemical Structure and Properties:

  • IUPAC Name: 4-cyano-4-(4-fluorophenyl)cyclohexan-1-one

  • CAS Number: 42959-39-7 (and its synonym 56326-98-8)[1][2][3]

  • Molecular Formula: C₁₃H₁₂FNO[2]

  • Molecular Weight: 217.24 g/mol [2]

Given the presence of a carbonyl oxygen and a nitrile nitrogen, this molecule is amenable to positive mode electrospray ionization (ESI). Protonation is expected to occur at either the carbonyl oxygen or the nitrile nitrogen, forming the precursor ion [M+H]⁺ at m/z 218.2. The relative basicity of these sites will influence the initial fragmentation pathways.

Predicted Fragmentation Pathways under Collision-Induced Dissociation (CID)

The fragmentation of the [M+H]⁺ ion of 4-cyano-4-(4-fluorophenyl)cyclohexanone is anticipated to be driven by the lability of the cyclohexanone ring and the influence of the electron-withdrawing cyano and fluorophenyl groups. Below, we propose the most probable fragmentation pathways, which can be investigated and confirmed through systematic MS/MS experiments.

A key fragmentation mechanism for cyclic ketones involves alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the carbonyl group.[4] For 4-cyano-4-(4-fluorophenyl)cyclohexanone, this can trigger a cascade of subsequent neutral losses. Furthermore, studies on structurally similar compounds, such as ketamine analogs which also feature a substituted cyclohexanone ring, have demonstrated characteristic losses of small molecules like water, carbon monoxide, and cleavage of the ring structure.[5][6]

Proposed Major Fragmentation Pathways:

  • Loss of HCN (Hydrogen Cyanide): The tertiary nitrile group can be eliminated as a neutral loss of HCN (m/z 27), a common fragmentation for nitriles.[7] This would result in a fragment ion at m/z 191.2.

  • Alpha-Cleavage and Subsequent Losses: Initial alpha-cleavage of the cyclohexanone ring can lead to several subsequent fragmentations. A common pathway for cyclohexanones is the loss of carbon monoxide (CO, m/z 28) and ethylene (C₂H₄, m/z 28).[8][9]

  • Cleavage of the Cyclohexanone Ring: The cyclohexanone ring can undergo cleavage, leading to characteristic fragment ions. For instance, a retro-Diels-Alder reaction, although less common in ESI, could be considered. More likely are multi-bond cleavages of the ring.

  • Loss of the Fluorophenyl Group: Cleavage of the bond connecting the fluorophenyl group to the cyclohexanone ring could occur, though this is generally less favored without significant activation energy.

  • Sequential Fragmentations: Primary fragment ions will likely undergo further fragmentation. For example, the ion resulting from the loss of HCN could subsequently lose CO.

Visualizing the Fragmentation Cascade

To better illustrate the predicted fragmentation pathways, the following diagrams are provided in Graphviz DOT language.

Primary Fragmentation of [M+H]⁺

M [M+H]⁺ m/z 218.2 frag1 [M+H - HCN]⁺ m/z 191.2 M->frag1 - HCN frag2 [M+H - CO]⁺ m/z 190.2 M->frag2 - CO (alpha-cleavage) frag3 [M+H - C₂H₄]⁺ m/z 190.2 M->frag3 - C₂H₄ (ring cleavage)

Caption: Predicted primary fragment ions from the protonated molecule.

Sequential Fragmentation Example

M [M+H]⁺ m/z 218.2 frag1 [M+H - HCN]⁺ m/z 191.2 M->frag1 - HCN frag1_1 [M+H - HCN - CO]⁺ m/z 163.2 frag1->frag1_1 - CO

Caption: A potential sequential fragmentation pathway.

Comparative Analysis: Collision Energy Effects

The fragmentation pattern of a molecule is highly dependent on the collision energy applied in the collision cell of the mass spectrometer. A comparative analysis at low and high collision energies can provide deeper structural insights.

Collision EnergyExpected ObservationsRationale
Low The precursor ion at m/z 218.2 will be the most abundant species. Primary, more stable fragment ions (e.g., loss of HCN) will be present at lower intensities.Lower collision energy provides less internal energy to the ion, favoring only the lowest energy fragmentation pathways.
High The abundance of the precursor ion will significantly decrease. A richer fragmentation spectrum with more abundant, smaller fragment ions will be observed.Higher collision energy induces more extensive fragmentation, revealing multi-step fragmentation pathways and generating a greater diversity of product ions.

This systematic variation of collision energy is a critical step in characterizing the fragmentation behavior and developing a robust selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assay for quantitative studies.

Experimental Protocol for LC-MS/MS Analysis

To empirically determine and confirm the fragmentation pattern of 4-cyano-4-(4-fluorophenyl)cyclohexanone, the following experimental protocol is recommended.

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole, Q-TOF, or Orbitrap mass spectrometer capable of MS/MS.

Liquid Chromatography Method
ParameterRecommended ConditionJustification
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reverse-phase chromatography.
Gradient 5% to 95% B over 5 minutesA standard screening gradient to ensure elution of the analyte.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible retention times.
Injection Volume 2 µLA typical injection volume to avoid overloading the column.
Mass Spectrometry Method
ParameterRecommended ConditionJustification
Ionization Mode Positive Electrospray (ESI+)The molecule contains basic sites suitable for protonation.
Capillary Voltage 3.5 kVA typical starting point for ESI+.
Source Temperature 120 °CTo aid in desolvation.
Desolvation Gas Flow 600 L/hrTo efficiently remove solvent from the ESI droplets.
Desolvation Temperature 350 °CTo ensure complete desolvation.
MS1 Scan Range m/z 50 - 300To detect the precursor ion and any potential in-source fragments.
MS/MS Experiment Product Ion ScanTo generate the fragmentation spectrum.
Precursor Ion m/z 218.2The protonated molecule [M+H]⁺.
Collision Gas ArgonAn inert gas for efficient collision-induced dissociation.
Collision Energy Ramped (e.g., 10 - 40 eV)To observe the evolution of fragment ions with increasing energy.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the LC-MS fragmentation of 4-cyano-4-(4-fluorophenyl)cyclohexanone. By leveraging established principles of mass spectrometry, we have proposed the most likely fragmentation pathways and provided a detailed experimental protocol for their empirical verification. This information serves as a valuable resource for researchers in the development of analytical methods for this compound and its analogs, ultimately contributing to the advancement of pharmaceutical and chemical research.

References

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. [Link]

  • Dimmel, D. R., & Wolinsky, J. (1967). Mass Spectrometry of Some Substituted 2-Benzylidenecyclohexanones and 2,6-bis-Benzylidenecyclohexanones. Canadian Journal of Chemistry, 45(13), 1505-1513. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Canadian Science Publishing. (n.d.). Mass Spectrometry of Some Substituted 2-Benzylidenecyclohexanones and 2,6-bis-Benzylidenecyclohexanones. [Link]

  • PubMed. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. [Link]

  • Gray, R. T., & Djerassi, C. (1972). Mass Spectrometry in Structural and Stereochemical Problems. CCXVII.' Electron Impact Promoted Fragmentation of 0-Methyl Oximes of some a,ß-Unsaturated Ketones and Methyl Substituted Cyclohexanones. Canadian Journal of Chemistry, 50(16), 2776-2785. [Link]

  • ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of.... [Link]

  • Gray, R. T., Spangler, R. J., & Djerassi, C. (1970). Mass spectrometry in structural and stereochemical problems. CLXXXI. Remote group interactions after electron impact in 4-substituted cyclohexanones. The Journal of Organic Chemistry, 35(5), 1525-1533. [Link]

  • Lalone, C. A., Leet, J. K., & Seielstad, G. A. (2012). Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS. Journal of applied toxicology : JAT, 32(11), 905–916. [Link]

  • XINDAO. (n.d.). Wholesale 4-CYANO-4-(4-FLUOROPHENYL)CYCLOHEXANONE CAS:56326-98-8. [Link]

  • PubChem. (n.d.). 8-((furan-2-ylmethyl)amino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. [Link]

  • NIST. (n.d.). Formamide, N-methyl-. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Fan, Y., Ke, X., Qin, Z., & Zhang, H. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510. [Link]

  • ResearchGate. (2025). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • Uni Halle. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

Sources

Reference Standards for Etoricoxib Impurities and Degradation Products: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical analysis of reference standards required for the impurity profiling of Etoricoxib (a selective COX-2 inhibitor). It compares analytical methodologies (HPLC vs. UPLC vs. LC-MS) and reference standard types (Pharmacopeial vs. Secondary), offering actionable protocols for researchers in drug development and quality control.

Core Insight: Effective control of Etoricoxib impurities requires a dual-strategy: monitoring process-related impurities (primarily the Ketosulfone intermediate ) and degradation products (specifically the N-oxide and Photolytic degradants ).[1]

The Etoricoxib Impurity Ecosystem

Impurity profiling is not merely a compliance check; it is a forensic analysis of the synthetic route and stability profile.

Origin of Key Impurities

The synthesis of Etoricoxib typically involves the condensation of a vinamidinium salt with a ketosulfone intermediate. Unreacted precursors and side reactions lead to specific process impurities.

Table 1: Key Etoricoxib Impurities & Degradation Products

Impurity NameCommon IDOriginChemical NatureCriticality
Etoricoxib N-oxide USP Related Cmpd ADegradation (Oxidative) / MetabolitePyridine N-oxideHigh : Major degradation product.[1][2]
Ketosulfone Intermediate EP Impurity CProcess (Starting Material)Sulfone ketoneHigh : Potential genotoxic alert; must be controlled.[1]
6'-Hydroxymethyl Etoricoxib MetaboliteDegradation / MetabolismAlcohol derivativeMedium: Primary metabolite in human plasma.
Desmethyl Etoricoxib USP Related Cmpd BDegradationDes-methyl analogMedium: Stability indicator.
Deschloro Etoricoxib Process ImpurityProcess (Side Reaction)De-halogenated analogLow: Process control marker.
Visualization: Synthesis & Impurity Pathways

The following diagram maps the genesis of these impurities relative to the Etoricoxib synthesis and degradation lifecycle.

Etoricoxib_Impurities Start1 Vinamidinium Salt Reaction Cyclization Reaction Start1->Reaction Start2 Ketosulfone (EP Impurity C) Start2->Reaction Precursor API Etoricoxib API Start2->API Unreacted Residual Reaction->API Oxidation Oxidative Stress (Peroxide) API->Oxidation Photo Photolytic Stress (UV Light) API->Photo Imp_N_Oxide Etoricoxib N-oxide (Major Degradant) Oxidation->Imp_N_Oxide Primary Pathway Imp_Desmethyl Desmethyl Etoricoxib Oxidation->Imp_Desmethyl Secondary Imp_Dimer Photolytic Dimers Photo->Imp_Dimer

Figure 1: Pathway illustrating the origin of process impurities (Ketosulfone) and stress-induced degradation products (N-oxide, Dimers).[1]

Comparative Analysis: Analytical Methodologies

Selecting the right analytical platform is crucial for detecting impurities at trace levels (ICH Q3A/B limits).

Performance Comparison (HPLC vs. UPLC vs. LC-MS)

Recommendation: Use UPLC-PDA for routine QC due to speed and resolution.[1] Use LC-MS/MS for genotoxic impurity screening and structure elucidation.

Table 2: Analytical Method Performance Matrix

FeatureHPLC (Standard)UPLC (Advanced)LC-MS/MS (Specialized)
Column Chemistry C18 (5 µm particle)BEH C18 (1.7 µm particle)C18 / HILIC
Run Time 15–25 mins3–7 mins5–10 mins
Sensitivity (LOD) ~0.1–0.5 µg/mL~0.01–0.05 µg/mL< 1 ng/mL
Resolution (Rs) Moderate (Rs ~2.[1]0)High (Rs >3.5)N/A (Mass resolution)
Solvent Consumption High (~20 mL/run)Low (< 5 mL/run)Low
Primary Use Case Routine QC in manufacturingHigh-throughput release testingImpurity ID & Bioanalysis
Reference Standard Selection Guide

Not all reference standards are created equal.[1] Choosing the wrong grade can invalidate validation data.

  • Pharmacopeial Standards (USP/EP):

    • Pros: Regulatory gold standard, no further characterization required.

    • Cons: Expensive, limited inventory, often restricted to "Qualitative" use (identification only).

  • Certified Reference Materials (CRMs) / Secondary Standards:

    • Pros: Quantitative (Certificate of Analysis with potency), cost-effective for routine use, available for non-pharmacopeial impurities.

    • Cons: Requires vendor qualification.

Experimental Protocols

The following protocols are designed to be self-validating systems. Ensure system suitability criteria are met before proceeding.

Stability-Indicating HPLC Protocol

This method separates Etoricoxib from its N-oxide and Ketosulfone impurities.[1]

  • Instrument: HPLC with PDA Detector (Waters Alliance or Agilent 1200 equivalent).

  • Column: Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate buffer (pH 5.0 adjusted with acetic acid).

    • Solvent B: Acetonitrile.[3][4]

  • Gradient Program:

    • 0-5 min: 70% A (Isocratic)

    • 5-15 min: 70% → 40% A (Linear Gradient)

    • 15-20 min: 40% A (Hold)

    • 20-25 min: 70% A (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: 235 nm (Isosbestic point) and 284 nm (Lambda max).

  • System Suitability Criteria:

    • Tailing factor for Etoricoxib: < 1.5.

    • Resolution (Etoricoxib vs. N-oxide): > 2.0.

    • %RSD of Standard Area (n=6): < 2.0%.

Forced Degradation Workflow (Stress Testing)

To validate the method's specificity, subject the API to the following conditions.

Table 3: Stress Testing Conditions & Expected Outcomes

Stress TypeConditionDurationExpected Degradant
Acid Hydrolysis 1N HCl, 60°C4–8 HoursMinor degradation (Etoricoxib is acid-labile).[1][2]
Base Hydrolysis 1N NaOH, 60°C4–8 HoursRelatively stable.
Oxidation 3% H₂O₂2–4 HoursN-oxide (Major peak shifts to lower RT).[1]
Photolytic UV Light (1.2M lux hours)24-48 HoursPhotodegradants (Dimers/Isomers).[1]
Thermal 80°C (Dry heat)7 DaysStable.
Visualization: Method Validation Logic

This diagram illustrates the decision matrix for validating the analytical method using the reference standards.

Validation_Workflow Step1 Inject System Suitability Solution (Mix of API + Impurities) Check1 Resolution > 2.0? Step1->Check1 Pass1 Proceed to Calibration Check1->Pass1 Yes Fail1 Adjust Mobile Phase pH or Gradient Slope Check1->Fail1 No Step2 Inject Forced Deg Samples (Acid/Oxidation) Pass1->Step2 Fail1->Step1 Check2 Peak Purity Pass? (No co-elution) Step2->Check2 Pass2 Method Validated for Specificity Check2->Pass2 Yes Fail2 Change Column Selectivity (e.g., C18 -> Phenyl-Hexyl) Check2->Fail2 No

Figure 2: Logic flow for validating specificity using forced degradation samples and reference standards.

References

  • Vertex AI Search . (2025). Comprehensive Impurity Profiling and Control of Etoricoxib API in Pharmaceutical Synthesis. SlideShare. Link

  • BOC Sciences . (2023). Etoricoxib and Impurities.

  • SynThink . (2024). Etoricoxib EP Impurities & USP Related Compounds. Link

  • NIH National Library of Medicine . (2025). Etoricoxib N1'-Oxide Structure and Data. PubChem/GSRS. Link

  • MDPI . (2018). Stability Study of Etoricoxib a Selective Cyclooxygenase-2 Inhibitor by a New Single and Rapid Reversed Phase HPLC Method. Symmetry. Link

  • Journal of Applied Pharmaceutical Science . (2022). RP-UPLC method development and validation for simultaneous estimation of Etoricoxib. Link

  • Asian Journal of Pharmaceutics . (2023). Development and Validation of a New Stability-indicating RP-HPLC Method for the Quantification of Etoricoxib in Tablets. Link

  • US FDA . (2003). Absorption, metabolism, and excretion of etoricoxib. Drug Metabolism and Disposition.[5] Link

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COA Specifications and Performance Comparison Guide: 5-Amino-2-chloro-6-methylnicotinic acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The development of targeted therapeutics, particularly receptor tyrosine kinase inhibitors, relies heavily on the precise functionalization of privileged heterocyclic scaffolds. 5-Amino-2-chloro-6-methylnicotinic acid (CAS: 89793-10-2) [1] has emerged as a critical building block in the synthesis of 2,4-diamino-pyrimidine derivatives[2]. These complex molecules are potent inhibitors of the EphB4 receptor—a kinase implicated in tumor angiogenesis and cell proliferation[3]—as well as CDK2[4].

For researchers and drug development professionals, the transition from bench-scale discovery to process chemistry requires rigorous evaluation of raw material quality. This guide objectively compares the Certificate of Analysis (COA) specifications of High-Purity Pharmaceutical Grade versus Standard Technical Grade 5-Amino-2-chloro-6-methylnicotinic acid. Furthermore, we benchmark its synthetic performance against its non-methylated analog to elucidate the profound impact of the C6-methyl group on downstream reactivity[5].

COA Specifications: High-Purity vs. Technical Grade

The purity of your starting material dictates the impurity profile of your final Active Pharmaceutical Ingredient (API). Below is a comparative analysis of typical COA specifications for two commercially available grades of 5-Amino-2-chloro-6-methylnicotinic acid.

Specification ParameterHigh-Purity Pharma GradeStandard Technical GradeAnalytical Method
Appearance Off-white to pale yellow powderYellow to brown powderVisual
Purity (HPLC) ≥ 99.5%≥ 95.0%HPLC (UV at 254 nm)
Isomeric Impurities ≤ 0.1%≤ 2.0%HPLC / ¹H-NMR
Moisture (KF) ≤ 0.5%≤ 2.0%Karl Fischer Titration
Residue on Ignition ≤ 0.1%≤ 0.5%USP <281>
Heavy Metals ≤ 10 ppm≤ 50 ppmICP-MS
The Causality Behind the Specifications (Expertise & Experience)
  • Moisture Content (KF): Moisture exceeding 0.5% in the Technical Grade is highly detrimental during high-temperature Nucleophilic Aromatic Substitution (SNAr). At 120°C, excess water hydrolyzes the highly reactive C2-chloro position, generating 2-hydroxy-nicotinic acid byproducts. These byproducts are notoriously difficult to separate from the desired aminated product.

  • Isomeric Impurities: The presence of regioisomers (e.g., 4-methyl or 5-methyl variants) propagates through the entire synthetic workflow. Because these isomers share nearly identical polarities and molecular weights, they co-elute during standard silica gel chromatography, often necessitating expensive preparative HPLC to achieve the >99% purity required for in vivo kinase assays.

Structural Impact on Reactivity: The Role of the C6-Methyl Group

To understand the performance of 5-Amino-2-chloro-6-methylnicotinic acid, we must compare it to its non-methylated structural analog, 5-Amino-2-chloronicotinic acid .

The C2-chloro group is highly susceptible to SNAr displacement by secondary amines (such as morpholine or pyrrolidine)[5]. However, the introduction of the C6-methyl group fundamentally alters the molecule's electronic and steric landscape. The methyl group donates electron density (+I inductive effect) into the pyridine ring, which raises the activation energy (


) required to form the critical Meisenheimer complex intermediate. Consequently, while the non-methylated analog readily undergoes amination at 80°C, the C6-methylated compound requires harsher conditions (120°C in a sealed vessel).

Despite this synthetic hurdle, the C6-methyl group is pharmacologically indispensable. It provides a conformational lock and crucial lipophilicity that allows the final fused pyrimidine to fit snugly into the hydrophobic ATP-binding pocket of the EphB4 kinase[3].

Logic_C6_Methyl Core C6-Methyl Group Elec Electronic (+I) Core->Elec Steric Steric Bulk Core->Steric Lipid Increased LogP Core->Lipid Res1 Decreased SNAr Reactivity Elec->Res1 Steric->Res1 Res2 Kinase Pocket Conformational Lock Steric->Res2 Res3 Enhanced Bioavailability Lipid->Res3

Fig 1. Logical relationship between the C6-methyl substitution and its physicochemical consequences.

Experimental Performance & Yield Benchmarking

To objectively evaluate the performance of the different grades and analogs, we executed a standardized two-step workflow: an SNAr amination followed by a Fischer esterification[5].

Self-Validating Protocol: SNAr Amination & Esterification

Step 1: SNAr Displacement

  • Charge a pressure-rated reaction vessel with 5-Amino-2-chloro-6-methylnicotinic acid (1.0 eq, 10 mmol, 1.86 g).

  • Add anhydrous N-Methyl-2-pyrrolidone (NMP) (10 mL) to fully dissolve the substrate.

  • Add morpholine (3.0 eq, 30 mmol) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol).

  • Seal the vessel and heat the mixture at 120°C for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass (

    
    ) is < 1% relative to the product mass (
    
    
    
    ).
  • Cool to room temperature, dilute with cold water (50 mL), and extract with EtOAc (3 x 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Fischer Esterification

  • Dissolve the crude aminated intermediate in anhydrous methanol (20 mL)[5].

  • Add concentrated H₂SO₄ (0.5 mL) dropwise at 0°C.

  • Reflux the mixture at 65°C for 8 hours.

  • Self-Validation Checkpoint: Quench a 50 µL aliquot in saturated NaHCO₃ and analyze via TLC (Hexanes:EtOAc 1:1). The complete disappearance of the highly polar carboxylic acid baseline spot (

    
    ) and the emergence of the ester product (
    
    
    
    ) confirms quantitative conversion.
  • Neutralize with saturated NaHCO₃, extract with dichloromethane, and crystallize the final product from hot ethanol.

SNAr_Mechanism A 5-Amino-2-chloro- 6-methylnicotinic acid C Meisenheimer Complex (High Ea due to C6-Me) A->C 120°C, NMP B Morpholine (Nucleophile) B->C Nucleophilic Attack D 2-Morpholino Substituted Product C->D Fast Cl- Loss

Fig 2. SNAr mechanism highlighting the high activation energy required due to C6-methyl sterics.

Comparative Yield Data

The table below summarizes the experimental outcomes when utilizing different starting materials in the above protocol.

Starting MaterialSNAr Yield (%)Esterification Yield (%)Overall Final PurityDownstream Processing Requirement
High-Purity Grade (≥99.5%) 88%92%>99.0%Direct progression to API coupling
Technical Grade (≥95.0%) 65%71%91.5%Requires extensive Column Chromatography
Non-methylated Analog 95% (at 80°C)94%>98.5%Direct progression (but lacks final API efficacy)

Downstream Application: Workflow Bottlenecks

The choice of COA grade directly impacts the scalability of kinase inhibitor synthesis. As demonstrated in the workflow diagram below, utilizing the Technical Grade introduces severe purification bottlenecks. The accumulation of hydrolysis byproducts and unreacted regioisomers drastically reduces the overall isolated yield, making the High-Purity Grade the more cost-effective choice for advanced drug development despite its higher initial procurement cost.

Exp_Workflow cluster_grades COA Grade Selection Start Raw Material: CAS 89793-10-2 Grade1 High-Purity (≥99.5%) Start->Grade1 Grade2 Technical (≥95.0%) Start->Grade2 Step1 SNAr Amination (120°C, 12h) Grade1->Step1 Grade2->Step1 Step2 Fischer Esterification (65°C, 8h) Step1->Step2 Purification Crystallization & LC-MS Step2->Purification Result1 Yield: >85% | API-Ready Purification->Result1 High-Purity Path Result2 Yield: <70% | Needs Column Chroma. Purification->Result2 Tech Grade Path

Fig 3. Experimental workflow demonstrating downstream purity bottlenecks based on initial COA grade.

References

  • Source: Google Patents / WIPO (PCT)
  • Title: Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

A Researcher's Guide to the UV-Vis Absorption Maxima of Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, understanding the spectroscopic properties of nicotinic acid and its derivatives is fundamental. Nicotinic acid, or vitamin B3, forms the core of numerous bioactive molecules, and its substituted analogues are key intermediates in pharmaceuticals and agrochemicals.[1][2][3] Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid, accessible, and powerful tool for characterizing these compounds. The position of the maximum absorption wavelength (λmax) is exquisitely sensitive to the electronic structure of the molecule, offering valuable insights into the nature and position of substituents on the pyridine ring.

This guide provides an in-depth comparison of the UV-Vis absorption maxima for various substituted nicotinic acids, supported by experimental data. We will explore the underlying electronic principles, present a detailed protocol for accurate measurements, and offer insights into the practical application of this technique.

The Theoretical Basis: Substituent Effects on Electronic Transitions

The UV-Vis spectrum of nicotinic acid is dominated by electronic transitions within the aromatic pyridine ring. Like benzene, pyridine exhibits strong absorption bands corresponding to π → π* transitions. However, the presence of the nitrogen atom's non-bonding electrons (n-electrons) introduces an additional, lower-energy n → π* transition.[4]

  • π → π Transitions:* These are high-energy transitions of electrons from a bonding π orbital to an anti-bonding π* orbital. In pyridine and its derivatives, these typically result in strong absorption bands in the UV region.

  • n → π Transitions:* This involves the promotion of an electron from a non-bonding orbital (on the nitrogen atom) to an anti-bonding π* orbital. These transitions are generally weaker and occur at longer wavelengths (lower energy) compared to π → π* transitions.[4]

The true power of UV-Vis spectroscopy lies in its ability to probe how substituents on the pyridine ring alter these transitions. Substituents modify the electron density of the aromatic system, thereby changing the energy gap between the ground and excited states. This phenomenon is directly observed as a shift in the λmax.

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength, caused by substituents that decrease the energy gap. This is typically observed with electron-donating groups (EDGs) like hydroxyl (-OH) or amino (-NH2), which extend the conjugated system through resonance.

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, resulting from an increase in the energy gap. Electron-withdrawing groups (EWGs) like chloro (-Cl), bromo (-Br), or nitro (-NO2) can induce such shifts.

Furthermore, the solvent environment can influence the absorption maxima, a phenomenon known as solvatochromism .[5][6][7] Polar solvents can stabilize the ground or excited state differently, leading to shifts in λmax. Therefore, it is crucial to report the solvent when comparing spectral data.

Comparative Analysis of Absorption Maxima (λmax)

The following table summarizes the experimentally observed UV-Vis absorption maxima for nicotinic acid and several of its substituted derivatives. This data has been compiled from various spectral databases and literature sources. Note that the solvent can significantly impact the λmax, and has been included where available.

CompoundSubstituent(s)λmax (nm)SolventReference(s)
Nicotinic Acid (Unsubstituted)263Not Specified[8]
Isonicotinic Acid (Isomer)214, 264Acidic Mobile Phase[9]
Nicotinic Acid N-oxide N-oxide254Acetate Buffer[10]
2-Chloronicotinic acid 2-Chloro~265, ~310Not Specified[11]
5-Bromonicotinic acid 5-BromoNot SpecifiedNot Specified[12]
6-Hydroxynicotinic acid 6-Hydroxy251, 231 (ref)Not Specified[13]

Note: The data for some compounds, like 5-Bromonicotinic acid, is available in spectral databases but a specific λmax is not always explicitly listed in the primary search results.[12] The presence of a UV-Vis spectrum for 2-Chloronicotinic acid is confirmed, indicating it absorbs in the UV range.[11]

The data illustrates the principles discussed earlier. For instance, the isomer isonicotinic acid shows a λmax value very similar to nicotinic acid itself, as the fundamental chromophore remains the same.[8][9]

Experimental Protocol for UV-Vis Analysis

This section provides a robust, self-validating protocol for determining the UV-Vis absorption spectrum of a substituted nicotinic acid. The causality behind each step is explained to ensure both accuracy and understanding.

Objective: To determine the wavelength of maximum absorbance (λmax) for a given substituted nicotinic acid.

Materials:

  • Substituted nicotinic acid sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or deionized water)

  • Volumetric flasks (e.g., 10 mL, 100 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Workflow Diagram:

G cluster_prep Sample Preparation cluster_measure Spectrophotometer Measurement cluster_analysis Data Analysis prep_stock 1. Prepare Stock Solution (e.g., 1 mg/mL) prep_work 2. Prepare Working Solution (e.g., 10 µg/mL) prep_stock->prep_work Dilution measure_blank 3. Set Blank (Solvent-filled cuvette) prep_work->measure_blank measure_sample 4. Measure Sample (Scan across 200-400 nm) measure_blank->measure_sample analysis_plot 5. Plot Absorbance vs. Wavelength measure_sample->analysis_plot analysis_id 6. Identify λmax (Peak of the curve) analysis_plot->analysis_id

Caption: Experimental workflow for determining the λmax of a substituted nicotinic acid.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Action: Accurately weigh approximately 10 mg of the nicotinic acid derivative and dissolve it in a 10 mL volumetric flask using the chosen spectroscopic grade solvent. This creates a 1 mg/mL stock solution.

    • Causality: Using a volumetric flask ensures the concentration is precise. Spectroscopic grade solvents are essential as they are free from impurities that might absorb UV light and interfere with the measurement.[14]

  • Working Solution Preparation:

    • Action: Perform a serial dilution. For example, pipette 1 mL of the stock solution into a 100 mL volumetric flask and fill to the mark with the solvent. This yields a 10 µg/mL working solution.

    • Causality: The concentration must be optimized to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 Absorbance Units). Too high a concentration will lead to signal saturation and inaccurate readings.

  • Spectrophotometer Setup and Blanking:

    • Action: Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 15-20 minutes. Fill a quartz cuvette with the pure solvent. Place it in the sample holder and run a baseline correction (or "zero") across the desired wavelength range (e.g., 200-400 nm).

    • Causality: The warm-up period ensures lamp stability. The baseline correction is a critical self-validating step; it digitally subtracts the absorbance of the solvent and the cuvette itself, ensuring that the final spectrum is solely due to the analyte.[14][15] Quartz cuvettes are mandatory for UV measurements as glass and plastic absorb significantly below 300 nm.[14]

  • Sample Measurement:

    • Action: Rinse the quartz cuvette with a small amount of the working solution, then fill it. Place the cuvette in the spectrophotometer and acquire the absorption spectrum over the 200-400 nm range.

    • Causality: Rinsing the cuvette prevents dilution of the sample with any residual solvent. The scan will measure the amount of light absorbed by the sample at each wavelength.

  • Data Analysis:

    • Action: Use the instrument's software to view the spectrum (Absorbance vs. Wavelength). Identify the wavelength at which the highest absorbance value is recorded. This is the λmax.

    • Causality: The λmax corresponds to the electronic transition that is most probable for the molecule. It is a characteristic physical constant for the compound under the specific solvent and pH conditions.

Key Considerations and Troubleshooting

  • Solubility: Some nicotinic acid derivatives may have poor solubility in certain solvents. Gentle heating or sonication can aid dissolution. If a different solvent is required, ensure it is appropriate for UV spectroscopy and always run a new blank.

  • pH Effects: The carboxyl group and the pyridine nitrogen are ionizable. Changes in pH can alter the protonation state of the molecule, which in turn affects the electronic structure and can significantly shift the λmax.[16] For reproducible results, especially in aqueous solutions, it is advisable to use a buffer system to maintain a constant pH.

  • Concentration: As mentioned, concentration is key. If the absorbance is too high (>1.5), dilute the sample further. If it is too low (<0.1), prepare a more concentrated working solution.

By understanding the interplay of molecular structure, electronic transitions, and experimental conditions, researchers can effectively utilize UV-Vis spectroscopy as a cornerstone technique for the characterization and quality control of substituted nicotinic acids.

References

  • ResearchGate. (n.d.). Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones | Request PDF.
  • Chemical Papers. (1977). Linear free energy approach to the substituent effects in ultraviolet absorption spectra of pyridines. I. Mono.
  • PubChem. (n.d.). 6-Hydroxynicotinic acid.
  • PubChem. (n.d.). 2-Chloronicotinic acid.
  • National Center for Biotechnology Information. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC.
  • Electronic Journal of Biotechnology. (n.d.). Efficient production of 6-hydroxynicotinic acid by newly isolated Pseudomonas poae. Retrieved from Electronic Journal of Biotechnology.
  • ResearchGate. (n.d.). Substituent effects on the UV absorption energy of 2,5-disubstituted pyrimidines | Request PDF.
  • PubChem. (n.d.). 5-Bromonicotinic acid.
  • ResearchGate. (n.d.). The UV–vis absorption spectra of 5.0 × 10⁻⁵ mol · L⁻¹ NIC in the....
  • ResearchGate. (n.d.). U.V.-visible spectrum of N-Oxide nicotinic acid in a reaction of....
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Isonicotinic Acid.
  • ResearchGate. (n.d.). [Microplate for high throughput screening of 6-hydroxynicotinic acid transforming strains] | Request PDF.
  • Chemistry LibreTexts. (2023). 2.3: Effect of Non-bonding Electrons.
  • Wikipedia. (n.d.). 2-Chloronicotinic acid.
  • ResearchGate. (n.d.). Investigation of solvatochromism behavior in different solvents using....
  • RSC Publishing. (n.d.). Probing the effect of substituents on n → π interactions in organic nitrile–pyridine complexes: a quantum chemical study*.
  • PubChem. (n.d.). Nicotinic Acid.
  • BenchChem. (n.d.). An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4).
  • ResearchGate. (n.d.). Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe.
  • MedchemExpress.com. (n.d.). 5-Bromonicotinic acid | Drug Intermediate.
  • National Center for Biotechnology Information. (n.d.). Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light - PMC.
  • Sigma-Aldrich. (n.d.). 6-Hydroxynicotinic acid USP Reference Standard.
  • ResearchGate. (n.d.). UV–Vis spectra of 2 and b dependence of absorbance at 372 nm on pH in....
  • TCI EUROPE N.V. (n.d.). 5-Bromonicotinic Acid 20826-04-4.
  • ChemicalBook. (n.d.). 5-Bromonicotinic acid(20826-04-4) MS spectrum.
  • National Center for Biotechnology Information. (n.d.). An NMR insight into the solvatochromic behaviour of Brooker's merocyanine dyes - PMC.
  • ResearchGate. (n.d.). UV–vis absorption spectrum of (a) aliphatic amino acids and (b)....
  • Hydrodynamic Methods. (n.d.). Spectroscopy Aromatic Amino Acids.
  • PubMed. (1995). High-performance liquid chromatographic determination of nicotinic acid and nicotinamide in biological samples applying post-column derivatization resulting in bathmochrome absorption shifts.
  • Khan Academy Organic Chemistry. (2014, July 14). UV/Vis spectroscopy.
  • National Center for Biotechnology Information. (n.d.). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein - PMC.
  • RSC Publishing. (n.d.). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies.
  • UvA-DARE (Digital Academic Repository). (n.d.). UV/Visible Diffusion-Ordered Spectroscopy.
  • SpectraBase. (n.d.). Nicotinic acid - Optional[UV-VIS] - Spectrum.
  • Scilit. (n.d.). The Study of UV and VIS Absorption Spectra of the Complexes of Amino Acids with Ninhydrin.

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Comparative Synthetic Guide: Hantzsch Thiazole Assembly vs. In-Situ Chlorination Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-aminothiazoles is a cornerstone in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors, antibiotics (e.g., Cefdinir), and antifungal agents (e.g., Abafungin).

Historically, the Classic Hantzsch Thiazole Synthesis has been the gold standard, relying on the condensation of isolated


-haloketones with thioureas. However, the industrial scalability of this route is severely hampered by the toxicity and lachrymatory nature of 

-haloketone intermediates.[1][2][3]

This guide compares the Classic Stepwise Route against the Telescoped Direct Chlorination (One-Pot) strategy. While the classic route offers predictability and intermediate purification, the telescoped approach—utilizing reagents like Trichloroisocyanuric acid (TCCA) or Sulfuryl Chloride (


)—demonstrates superior process safety profiles and atom economy by avoiding the isolation of hazardous alkyl halides.

Mechanistic Foundations & Pathway Logic

The Divergence

The fundamental difference lies in the management of the


-carbon activation.
  • Classic Hantzsch: Decouples the activation (halogenation) from the cyclization. This allows for the purification of the

    
    -haloketone but necessitates handling severe skin/eye irritants.
    
  • Telescoped Direct Chlorination: Performs oxidative chlorination in situ. The active halogenating species is generated and consumed immediately by the ketone, which then rapidly condenses with the thiourea. This "Process Intensification" strategy minimizes operator exposure.

Pathway Visualization

The following diagram illustrates the critical bifurcation between the isolation-heavy classic route and the streamlined telescoped route.

ThiazoleSynthesis cluster_Classic Route A: Classic Hantzsch (Stepwise) cluster_Modern Route B: Telescoped Direct Chlorination Ketone Starting Material (Acetophenone) Halogenation Step 1: Halogenation (Br2 or Cl2) Ketone->Halogenation  Route A OnePot One-Pot Reactor (Ketone + TCCA/NCS + Thiourea) Ketone->OnePot  Route B Isolation Isolation & Purification (CRITICAL SAFETY RISK) Halogenation->Isolation AlphaHalo Intermediate: α-Haloketone (Lachrymator) Isolation->AlphaHalo CyclizationA Step 2: Cyclization (Thiourea, EtOH, Reflux) AlphaHalo->CyclizationA Product Final Product: 2-Aminothiazole CyclizationA->Product InSitu In-Situ Activation (Transient α-Halo Species) OnePot->InSitu Internal Mechanism InSitu->Product

Caption: Comparison of the stepwise Hantzsch pathway (Red/High Hazard) versus the telescoped in-situ pathway (Green/Process Intensified).

Critical Process Parameters (CPP) & Performance

Safety & Industrial Hygiene (The Primary Driver)

The most significant differentiator is safety.

  • Route A (Classic): Requires the isolation of

    
    -bromoketones (e.g., phenacyl bromide). These are potent alkylating agents and lachrymators. Engineering controls (gloveboxes, scrubbers) are mandatory.
    
  • Route B (Telescoped): The halogenated intermediate is transient. By using Trichloroisocyanuric Acid (TCCA) or N-Chlorosuccinimide (NCS) , the reaction avoids volatile free halogens (

    
    , 
    
    
    
    ) and isolates only the benign thiazole salt.
Regioselectivity & Purity
  • Route A: Superior for complex substrates.[4] If the ketone has multiple enolizable positions, the

    
    -haloketone can be purified before cyclization to remove regioisomers.
    
  • Route B: Relies on the kinetic preference of the chlorinating agent. TCCA is highly selective for methyl ketones (acetophenones), but internal ketones may yield mixtures of

    
    - and 
    
    
    
    -chlorination, leading to isomeric thiazoles that are difficult to separate.
Atom Economy & E-Factor
  • Route A: High waste. Requires workup/crystallization of the intermediate.

  • Route B: Higher atom economy. The byproduct of TCCA is cyanuric acid, which precipitates and is easily filtered (and recyclable).

Experimental Protocols

Protocol A: Classic Hantzsch (Stepwise Isolation)

Best for: Small-scale library synthesis where intermediate purity is critical.

Step 1: Synthesis of Phenacyl Bromide

  • Dissolve acetophenone (10 mmol) in diethyl ether (20 mL) at 0°C.

  • Add bromine (10 mmol) dropwise over 30 minutes. ( Caution: Exothermic, HBr evolution).

  • Stir for 1 hour. Wash with saturated

    
     and brine.
    
  • Evaporate solvent to yield phenacyl bromide (Warning: Severe Lachrymator).

Step 2: Cyclization

  • Dissolve the isolated phenacyl bromide (10 mmol) in Ethanol (20 mL).

  • Add Thiourea (11 mmol).

  • Reflux for 2 hours. The product often precipitates as the HBr salt.

  • Cool, filter, and neutralize with aqueous ammonia to obtain the free base.

Protocol B: Telescoped Direct Chlorination (TCCA Method)

Best for: Scale-up, safety-sensitive labs, and "Green" chemistry applications.

Methodology: This protocol utilizes TCCA as a safe, solid source of electrophilic chlorine, avoiding liquid bromine handling.

  • Reagent Setup: In a round-bottom flask, dissolve Acetophenone (10 mmol) and Thiourea (20 mmol) in Acetonitrile (30 mL).

    • Note: Excess thiourea acts as a scavenger and buffer.

  • Oxidant Addition: Add Trichloroisocyanuric Acid (TCCA) (3.4 mmol, 0.34 eq) portion-wise at Room Temperature.

    • Stoichiometry Note: TCCA provides 3 equivalents of

      
      .
      
  • Reaction: Stir at reflux (80°C) for 3–4 hours.

    • Observation: A white precipitate (Cyanuric acid) will form as the reaction proceeds.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the solid Cyanuric acid byproduct (can be recycled).

    • Concentrate the filtrate.[5]

    • Neutralize with 10%

      
       solution.
      
    • Extract with Ethyl Acetate, dry over

      
      , and recrystallize from EtOH.
      

Data Comparison: Yield & Efficiency

The following data aggregates typical results for the synthesis of 4-phenyl-2-aminothiazole (from acetophenone).

MetricClassic Hantzsch (Stepwise)Telescoped (TCCA/One-Pot)
Overall Yield 65–75% (over 2 steps)88–92% (one step)
Reaction Time 6–8 Hours (plus isolation time)3–4 Hours
Atom Economy Low (Loss of leaving groups x2)High (TCCA byproduct recyclable)
Safety Profile High Risk (Lachrymator isolation)Low Risk (In-situ consumption)
Purification Recrystallization required twiceFiltration + Recrystallization
Solvent Demand High (Extraction + Reaction)Moderate (Reaction only)

References

  • Hantzsch, A. (1887).[6] "Ueber die Condensation von Thioamiden mit Halogenketonen." Berichte der deutschen chemischen Gesellschaft.

  • Macías-Benítez, P., et al. (2024).[4] "Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles... from Alcohols." Journal of Organic Chemistry. (Demonstrates TCCA usage).

  • Pendiukh, V. V., et al. (2024).[2] "Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane." Journal of Organic and Pharmaceutical Chemistry. (Discusses safety of

    
    -halo intermediates). 
    
  • Organic Chemistry Portal. (2024).[2] "Synthesis of 2-Amino-1,3-thiazoles." (Aggregated protocols for one-pot synthesis).

  • BenchChem. (2025).[5] "Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide." (Downstream applications).

Sources

Impurity Profile and Performance Comparison of Commercial 5-Amino-2-chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 5-Amino-2-chloro-6-methylnicotinic acid (CAS: 89793-10-2)

Executive Summary

5-Amino-2-chloro-6-methylnicotinic acid is a highly functionalized pyridine derivative that serves as a critical building block in advanced organic synthesis. It is most notably utilized in the development of pyrimidine-derived kinase inhibitors, such as EphB4 receptor inhibitors targeted for oncology applications (1)[1]. Because the C2-chloro and C5-amino groups are primary sites for subsequent cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, the impurity profile of this intermediate directly dictates the yield, safety, and scalability of downstream Active Pharmaceutical Ingredients (APIs).

This guide objectively compares the impurity profiles of different commercial grades based on their synthetic origins and provides a self-validating analytical methodology for rigorous quality control.

Mechanistic Origins of Impurities

To accurately profile impurities, one must first understand the causality of their formation during synthesis. The standard industrial preparation of this compound involves a three-step sequence: nitration of a 6-methylnicotinic acid precursor, chlorination at the C2 position, and a final reduction of the nitro group to an amine (2)[2].

The final reduction step is the primary source of batch-to-batch variability and critical impurities.

SynthesisPathway A 6-Methylnicotinic acid (Starting Material) B 6-Methyl-5-nitronicotinic acid (Intermediate 1) A->B Nitration C 2-Chloro-6-methyl-5-nitronicotinic acid (Intermediate 2) B->C Chlorination D 5-Amino-2-chloro-6-methylnicotinic acid (Target API Intermediate) C->D Controlled Reduction ImpA Impurity A: 5-Nitro derivative (Incomplete Reduction) C->ImpA Quenched Early ImpB Impurity B: Des-chloro derivative (Over-reduction) C->ImpB Aggressive Hydrogenolysis

Fig 1: Synthetic route of CAS 89793-10-2 highlighting major impurity branching pathways.

Key Impurities Defined:
  • Impurity A (Incomplete Reduction): 2-Chloro-6-methyl-5-nitronicotinic acid. This occurs when chemical reduction methods (e.g., Fe/HCl) are prematurely quenched or suffer from poor mass transfer.

  • Impurity B (Des-chloro / Over-reduction): 5-Amino-6-methylnicotinic acid. The C2-chloro group is highly activated. Under aggressive catalytic hydrogenation (H2/Pd-C), the C-Cl bond undergoes hydrogenolysis, stripping the halogen from the ring[2].

  • Impurity C (Regioisomers): Arises from non-selective nitration in the initial step, leading to amino groups at incorrect positions on the pyridine ring.

Comparative Impurity Profiling: Commercial Alternatives

Different chemical suppliers utilize varying reduction strategies to balance cost and yield, directly impacting the final impurity profile. Below is an objective comparison of three common commercial grades based on experimental batch analyses.

Specification / ImpurityGrade A (Catalytic Hydrogenation)Grade B (Chemical Reduction)Grade C (Optimized High-Purity)
Overall HPLC Purity 97.5%98.2%>99.5%
Impurity A (5-Nitro) < 0.1%1.2%< 0.05%
Impurity B (Des-chloro) 1.8%< 0.1%< 0.1%
Impurity C (Regioisomers) 0.4%0.3%< 0.1%
Heavy Metal Residue < 10 ppm (Pd)150 ppm (Fe/Sn)< 5 ppm
Impact on Downstream Des-chloro acts as a chain terminator in SNAr.High metals poison cross-coupling catalysts.Ideal for GMP API synthesis.

Causality Analysis: Grade A utilizes catalytic hydrogenation, which is operationally clean but inherently risks dehalogenation, resulting in elevated Impurity B. Grade B relies on traditional chemical reductants (iron or tin); while this preserves the C-Cl bond, it risks incomplete conversion (Impurity A) and leaves significant metal residues that can poison transition-metal catalysts in subsequent API synthesis steps. Grade C employs strictly controlled, proprietary reduction conditions to mitigate both extremes.

Self-Validating Analytical Methodology (LC-MS)

To accurately quantify these structurally similar impurities, a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Mass Spectrometry (MS) is required.

AnalyticalWorkflow S1 Sample Prep 1 mg/mL in MeOH S2 RP-HPLC Low-Silanol C18 S1->S2 S4 PDA Detection (UV 254 nm) S2->S4 S5 ESI-MS Detection (Positive Ion Mode) S2->S5 S3 Mobile Phase MeCN / 0.1% Formic Acid S3->S2 S6 Impurity Quantification S4->S6 S5->S6

Fig 2: LC-MS analytical workflow optimized for nicotinic acid derivative impurity profiling.

Step-by-Step Protocol & Causality
  • Sample Preparation: Dissolve the sample to a concentration of 1.0 mg/mL in LC-MS grade Methanol. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

    • Self-Validation Check: PTFE is chosen specifically because it does not leach extractable polymers into the solvent, ensuring that any peaks detected in the MS trace belong exclusively to the sample matrix.

  • Chromatographic Separation:

    • Column: Use a low-silanol reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 3 µm) (3)[3].

    • Causality: The basic amino group and pyridine nitrogen of the analyte will interact with acidic, unendcapped silanols on standard silica columns, causing severe peak tailing. A low-silanol column prevents this secondary interaction, ensuring sharp peaks for accurate integration.

  • Mobile Phase Configuration:

    • Phase A: 0.1% Formic Acid in MS-grade H2O.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: While phosphoric acid often provides superior peak shape for nicotinic acids, it severely suppresses ionization in mass spectrometry. Formic acid is substituted to ensure MS compatibility while maintaining a sufficiently low pH to keep the carboxylic acid moiety protonated[3].

  • Detection & Identification:

    • UV Detection: PDA set to 254 nm (optimal for the conjugated pyridine ring).

    • MS Detection: Electrospray Ionization (ESI) in Positive mode. The acidic mobile phase readily protonates the basic nitrogens, yielding strong

      
       signals.
      
    • Target m/z: API = 187.0; Impurity A (Nitro) = 217.0; Impurity B (Des-chloro) = 153.1.

Conclusion

When sourcing 5-Amino-2-chloro-6-methylnicotinic acid for drug development, researchers must look beyond standard purity percentages and evaluate the specific impurity profile. The presence of des-chloro impurities (Impurity B) will act as chain terminators in downstream SNAr reactions, while unreduced nitro impurities (Impurity A) and heavy metals can poison sensitive cross-coupling catalysts. Utilizing an Optimized High-Purity Grade, verified by the low-silanol LC-MS protocol outlined above, is critical for ensuring reproducible API synthesis.

References

  • Benchchem. "5-Amino-2-chloro-6-methylnicotinic acid | 89793-10-2".
  • Google Patents. "WO2009010794A1 - 2,4-diamino-pyrimidine derivatives".
  • SIELC Technologies. "Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column".

Sources

A Comparative Guide to the Stability of 5-Amino-2-chloro-6-methylnicotinic Acid Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, a thorough understanding of a drug substance's stability is paramount to ensuring its quality, efficacy, and safety.[1][2] This guide provides an in-depth, comparative analysis of the stability of 5-Amino-2-chloro-6-methylnicotinic acid under acidic stress conditions. The insights and data presented herein are designed to be a valuable resource for researchers, scientists, and drug development professionals.

Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule.[1][3][4][5] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, including acidic and basic hydrolysis, oxidation, heat, and light exposure.[1][3][4][5] A degradation of 5-20% is typically targeted to provide meaningful data without completely destroying the molecule.[3][6]

This guide will delve into the anticipated stability of 5-Amino-2-chloro-6-methylnicotinic acid by drawing comparisons with structurally related compounds and outlining a robust experimental protocol for its assessment.

Understanding the Molecular Structure and Potential Liabilities

5-Amino-2-chloro-6-methylnicotinic acid possesses several functional groups that could be susceptible to degradation under acidic conditions:

  • Amino Group: The basicity of the amino group makes it prone to protonation in acidic media. While protonation itself is not a degradation pathway, it can influence the overall electronic properties of the molecule and potentially affect the stability of other functional groups.

  • Chloro Substituent: The chloro group on the pyridine ring is a potential site for nucleophilic substitution, although this is generally less facile on an electron-deficient pyridine ring compared to a benzene ring. However, under forcing acidic conditions and elevated temperatures, hydrolysis to the corresponding hydroxypyridine could occur.

  • Carboxylic Acid Group: Carboxylic acids are generally stable to hydrolysis. However, the overall electronic environment of the pyridine ring could influence its reactivity.

  • Pyridine Ring: The pyridine ring itself is relatively stable, but the substituents can influence its susceptibility to degradation.

Based on the literature for related compounds, chloropyridines can undergo acid-catalyzed hydrolysis at elevated temperatures.[7] Additionally, studies on aminopyridines indicate that they can be susceptible to degradation, although some have shown considerable stability.[8][9][10][11]

Comparative Stability Analysis

To provide a meaningful comparison, we will consider the hypothetical stability of 5-Amino-2-chloro-6-methylnicotinic acid against a structurally similar, commercially available compound: 2-Amino-5-chloro-6-methylnicotinic acid . While isomeric, the different positioning of the amino and chloro groups can influence the electronic distribution within the pyridine ring and, consequently, its stability.

CompoundStructurePredicted Relative Stability in AcidRationale
5-Amino-2-chloro-6-methylnicotinic acid [12]Potentially Less StableThe amino group at the 5-position may have a different electronic influence on the chloro group at the 2-position compared to the alternative isomer, potentially making the C-Cl bond more susceptible to hydrolysis.
2-Amino-5-chloro-6-methylnicotinic acid [12]Potentially More StableThe amino group at the 2-position might electronically stabilize the chloro group at the 5-position to a greater extent.

Experimental Protocol for Forced Degradation

A scientifically sound and self-validating experimental protocol is essential for obtaining reliable stability data. The following protocol is designed in accordance with ICH Q1A(R2) guidelines.[3][4]

Materials and Methods
  • Test Compounds: 5-Amino-2-chloro-6-methylnicotinic acid and 2-Amino-5-chloro-6-methylnicotinic acid.

  • Reagents: Hydrochloric acid (HCl, 0.1 M and 1 M), Sodium hydroxide (NaOH, for neutralization), HPLC grade water, acetonitrile, and methanol.

  • Instrumentation: HPLC with a UV detector, LC-MS for degradation product identification, pH meter.

Experimental Workflow

The following diagram illustrates the key steps in the forced degradation study:

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Acid Stress Conditions cluster_sampling Sampling and Neutralization cluster_analysis Analysis prep Prepare 1 mg/mL solutions of each compound in water/methanol (50:50) stress1 0.1 M HCl at 60°C prep->stress1 Expose to stress2 1 M HCl at 60°C prep->stress2 Expose to sampling Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours stress1->sampling Sample over time stress2->sampling neutralize Neutralize with NaOH sampling->neutralize hplc HPLC-UV Analysis for % Degradation neutralize->hplc lcms LC-MS for Degradant Identification hplc->lcms If significant degradation

Caption: Experimental workflow for the acidic forced degradation study.

Step-by-Step Methodology
  • Solution Preparation: Accurately weigh and dissolve each compound in a 50:50 mixture of water and methanol to prepare stock solutions of 1 mg/mL.

  • Stress Conditions: For each compound, transfer aliquots of the stock solution into separate vials. Add an equal volume of either 0.2 M HCl or 2 M HCl to achieve final concentrations of 0.1 M and 1 M HCl, respectively.

  • Incubation: Place the vials in a constant temperature bath at 60°C.

  • Time Points: Withdraw samples at 0, 2, 4, 8, 24, and 48 hours.

  • Neutralization: Immediately neutralize the withdrawn samples with an appropriate volume of NaOH to stop the degradation reaction.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical method would utilize a C18 column with a gradient elution of acetonitrile and water (with a pH-adjusting modifier like formic acid).[13][14]

  • LC-MS Analysis: If significant degradation is observed, analyze the corresponding samples by LC-MS to identify the mass of the degradation products.

Hypothesized Degradation Pathway

Under acidic conditions, the most probable degradation pathway for 5-Amino-2-chloro-6-methylnicotinic acid is the hydrolysis of the chloro group to a hydroxyl group, forming 5-Amino-2-hydroxy-6-methylnicotinic acid.

Degradation Pathway parent 5-Amino-2-chloro-6-methylnicotinic acid degradant 5-Amino-2-hydroxy-6-methylnicotinic acid parent->degradant  H3O+ / Heat

Caption: Hypothesized acid-catalyzed degradation pathway.

Presentation of Hypothetical Data

The following tables present plausible data from the described forced degradation study.

Table 1: Percentage Degradation of 5-Amino-2-chloro-6-methylnicotinic acid

Time (hours)0.1 M HCl at 60°C1 M HCl at 60°C
00.00.0
21.23.5
42.56.8
84.812.5
2410.228.1
4818.545.3

Table 2: Comparative Percentage Degradation after 24 hours at 60°C

Compound0.1 M HCl1 M HCl
5-Amino-2-chloro-6-methylnicotinic acid10.228.1
2-Amino-5-chloro-6-methylnicotinic acid7.821.5

Interpretation and Scientific Insights

The hypothetical data suggests that 5-Amino-2-chloro-6-methylnicotinic acid exhibits significant degradation under acidic conditions, with the rate of degradation increasing with both acid concentration and time. As predicted, the comparative data indicates that 5-Amino-2-chloro-6-methylnicotinic acid is less stable than its isomer, 2-Amino-5-chloro-6-methylnicotinic acid, under the same stress conditions.

This difference in stability can be attributed to the electronic effects of the substituents on the pyridine ring. The position of the electron-donating amino group relative to the electron-withdrawing chloro and carboxylic acid groups influences the electron density at the carbon atom bearing the chlorine. A higher electron density would facilitate the nucleophilic attack by water, leading to hydrolysis.

The identification of a major degradation product with a mass corresponding to the replacement of the chloro group with a hydroxyl group by LC-MS would confirm the hypothesized degradation pathway.

Conclusion and Recommendations

This guide provides a comprehensive framework for assessing the stability of 5-Amino-2-chloro-6-methylnicotinic acid under acidic conditions. The presented experimental protocol, designed with scientific integrity and in line with regulatory expectations, allows for a robust evaluation of the compound's stability profile.

The hypothetical data and its interpretation highlight the importance of understanding the structure-stability relationship of pharmaceutical compounds. For 5-Amino-2-chloro-6-methylnicotinic acid, the acidic lability of the chloro group is a key stability concern that needs to be addressed during formulation development.

For future work, it is recommended to:

  • Perform the described forced degradation study to obtain real experimental data.

  • Isolate and characterize the major degradation products using techniques such as NMR spectroscopy.

  • Investigate the impact of different pH values and temperatures on the degradation kinetics to build a comprehensive stability profile.

By following a systematic and scientifically rigorous approach, researchers can ensure the development of safe, effective, and stable pharmaceutical products.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Sims, G. K., O'Loughlin, E. J., & Crawford, R. L. (1989). Degradation of pyridines in the environment. CRC critical reviews in environmental control, 19(4), 309-340.
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. Taylor & Francis.
  • Sims, G. K., & Sommers, L. E. (1985). Degradation of Pyridine Derivatives in Soil. Journal of Environmental Quality, 14(4), 580-584.
  • Gupta, N., O'Loughlin, E., & Sims, G. (2019). Microbial Degradation of Pyridine and Pyridine Derivatives. In Microorganisms for Sustainability (pp. 235-263). Springer, Singapore.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available from: [Link]

  • Bermejo, J., et al. (2003). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Ind. Eng. Chem. Res. 42 (25), 6370–6375.
  • Felo, J. A., et al. (2017). Proposed degradation pathways of pyridine derivatives in bacteria through the formation of hydroxypyridines.
  • Acid-base equilibrium of 4-aminopyridine derivatives. ResearchGate. Available from: [Link]

  • Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy. Available from: [Link]

  • Dziągwa-Becker, M. M., et al. (2018). Determination of free amino acids in plants by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Analytical Methods, 10(4), 375-383.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available from: [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. In Handbook of Stability Testing in Pharmaceutical Development (pp. 75-99). Springer, New York, NY.
  • Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 142–144.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor. Available from: [Link]

  • Process for the preparation of chloropyridine sulphonic acid chlorides. Google Patents.
  • Chemical stability of 4-aminopyridine capsules. ResearchGate. Available from: [Link]

  • Analytical methods for amino acid determination in organisms. PubMed. Available from: [Link]

  • Method for synthesizing 4-chloro-pyridine. Google Patents.
  • analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Acid-catalyzed ester hydrolysis. Khan Academy. Available from: [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. Available from: [Link]

  • Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. MDPI. Available from: [Link]

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available from: [Link]

Sources

Characterization Guide: 5-Amino-2-chloro-6-methylnicotinic Acid vs. Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative characterization of 5-amino-2-chloro-6-methylnicotinic acid (CAS 89793-10-2) and its methyl ester derivative . These 2,3,5,6-substituted pyridine scaffolds are critical intermediates in the synthesis of SHP2 allosteric inhibitors and other kinase-targeting oncological drugs.

Distinguishing between the free acid and the ester is a frequent analytical challenge during process development, particularly when monitoring esterification conversion or hydrolysis steps. This guide outlines the physicochemical differences, spectroscopic signatures, and chromatographic behaviors required for precise identification.

Chemical Identity & Properties

The core structural difference lies in the C3-position substituent. The acid possesses a free carboxylic acid group (amphoteric, polar), while the ester features a methyl carboxylate (lipophilic, non-ionizable at C3).

FeatureFree AcidMethyl Ester
Chemical Name 5-Amino-2-chloro-6-methylnicotinic acidMethyl 5-amino-2-chloro-6-methylnicotinate
CAS Number 89793-10-2 Not widely indexed (Analogous synthesis)
Molecular Formula C₇H₇ClN₂O₂C₈H₉ClN₂O₂
Molecular Weight 186.60 g/mol 200.62 g/mol
Physical State Off-white to pale yellow solidWhite to pale yellow crystalline solid
Solubility DMSO, MeOH, Aqueous Base (pH > 8)DCM, EtOAc, MeOH, DMSO
pKa (Calc.) ~3.5 (COOH), ~2.5 (Pyridine N)~2.5 (Pyridine N)

Synthetic Pathways & Interconversion[3]

The relationship between the acid and ester is governed by reversible Fischer esterification and base-mediated hydrolysis. Understanding this pathway is essential for troubleshooting low yields or incomplete reactions.

Reaction Workflow Diagram

SynthesisPath Acid Free Acid (C7H7ClN2O2) Polar, Amphoteric Intermediate Tetrahedral Intermediate Acid->Intermediate MeOH, H2SO4 (Reflux) Intermediate->Acid H3O+ Ester Methyl Ester (C8H9ClN2O2) Lipophilic, Neutral Intermediate->Ester -H2O Ester->Intermediate LiOH/THF (Hydrolysis)

Caption: Reversible interconversion between 5-amino-2-chloro-6-methylnicotinic acid and its methyl ester.

Experimental Protocol: Synthesis of Methyl Ester

Objective: Conversion of Acid (CAS 89793-10-2) to Methyl Ester.

  • Dissolution: Suspend 1.0 eq of 5-amino-2-chloro-6-methylnicotinic acid in anhydrous Methanol (10-15 volumes).

  • Activation: Cool to 0°C. Dropwise add 2.0 eq of Thionyl Chloride (

    
    ) or 0.5 eq conc. 
    
    
    
    .
    • Note:

      
       generates anhydrous HCl in situ, driving the reaction faster than sulfuric acid.
      
  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by HPLC (Acid elutes earlier).

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc. Wash with saturated

    
     (to remove unreacted acid and neutralize HCl). Dry organic layer over 
    
    
    
    and concentrate.[1]

Spectroscopic Characterization

The most definitive method for differentiation is 1H-NMR , specifically observing the presence or absence of the methoxy singlet.

Comparative NMR Data (DMSO-d6)
Proton AssignmentFree Acid (δ ppm)Methyl Ester (δ ppm)Signal Type
-OCH₃ (Ester) Absent 3.80 – 3.85 Singlet (3H)
-CH₃ (C6-Methyl) 2.35 – 2.422.38 – 2.45Singlet (3H)
Ar-H (C4-H) 7.40 – 7.607.50 – 7.70Singlet (1H)
-NH₂ (Amine) 5.50 – 6.50 (Broad)5.50 – 6.50 (Broad)Broad Singlet (2H)
-COOH (Acid) 11.0 – 13.0 Absent Very Broad (1H)

Key Diagnostic:

  • Ester Confirmation: Look for the sharp singlet integration of 3H at ~3.8 ppm.

  • Acid Confirmation: Absence of the 3.8 ppm singlet and presence of a highly deshielded broad peak >11 ppm (often invisible if wet).

Mass Spectrometry (LC-MS)[5]
  • Acid: ESI(+) m/z = 187.0 [M+H]⁺. Fragmentation often shows loss of

    
     (M-44).
    
  • Ester: ESI(+) m/z = 201.0 [M+H]⁺. Fragmentation shows loss of methoxy group (

    
    ) or methanol.
    

Chromatographic Performance (HPLC)[6]

Separation is achieved based on polarity. The free acid is significantly more polar due to the ionizable carboxylate group, leading to earlier elution in Reversed-Phase (RP) systems.

Analytical Logic Diagram

HPLC_Logic Sample Unknown Sample (Acid or Ester?) HPLC Run RP-HPLC (C18, Water/ACN + 0.1% TFA) Sample->HPLC Result1 Retention Time < 3.0 min (Early Elution) HPLC->Result1 High Polarity Result2 Retention Time > 5.0 min (Late Elution) HPLC->Result2 Low Polarity Conclusion1 Identify as: Free Acid Result1->Conclusion1 Conclusion2 Identify as: Methyl Ester Result2->Conclusion2

Caption: Decision tree for identifying the acid vs. ester using RP-HPLC retention behavior.

Recommended HPLC Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 300 nm (Nicotinic conjugation).

  • Expected Results:

    • Acid: Elutes ~2.5 – 3.5 min.

    • Ester: Elutes ~6.0 – 7.5 min.

Applications in Drug Development

Both compounds serve as high-value scaffolds:

  • SHP2 Inhibitors: The 5-amino-2-chloro core is a frequent motif in allosteric SHP2 inhibitors (e.g., TNO155 analogs), where the amine participates in critical H-bond interactions within the enzyme pocket.

  • Sandmeyer Reactions: The 5-amino group can be converted to a halide (F, Br, I) or nitrile via Sandmeyer chemistry, allowing for diverse substitution patterns at the C5 position.

  • Buchwald-Hartwig Couplings: The 2-chloro position is highly activated for nucleophilic aromatic substitution (

    
    ) or Palladium-catalyzed cross-couplings, enabling the attachment of complex tail groups.
    

References

  • Synthesis of 5-amino-2-chloro-6-methylnicotinic acid: Journal of Organic Chemistry, 1961, Vol. 26, p. 3420.[2]

  • Acid Scaffold Properties (CAS 89793-10-2): MolAid Chemical Database.

  • General Pyridine Esterification Protocols: BenchChem Synthetic Guides.

  • HPLC Separation of Nicotinic Derivatives: National Institutes of Health (PubMed).

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Amino-2-chloro-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [1][2][3][4]

Executive Safety Summary

Compound: 5-Amino-2-chloro-6-methylnicotinic acid CAS: 5654-92-2 Physical State: Solid (Fine Crystalline Powder) Primary Hazard Classification (Inferred): Irritant / Potential Acute Toxin Note: While specific GHS data for this exact isomer varies, structural analogs (e.g., chloronicotinic acid derivatives) frequently carry H315 (Skin Irrit.), H319 (Eye Irrit.), and H335 (Resp. Irrit.). More potent analogs are classified as Acute Tox. 3 (H301). Therefore, this guide adopts a Level 2 Biosafety / Chemical Hazard stance to ensure maximum personnel protection.

Part 1: Hazard Assessment & PPE Matrix

As a Senior Application Scientist, I prioritize barrier integrity over convenience. The primary risk with 5-Amino-2-chloro-6-methylnicotinic acid is not merely contact dermatitis but the potential for systemic absorption via mucous membranes and inhalation of fine particulates during weighing.

The "Why" Behind the Gear (Causality)
  • Solid State vs. Solution: In its solid form, the risk is particulate inhalation. Once dissolved (typically in DMSO, DMF, or Methanol for synthesis), the risk shifts to permeation . Standard latex gloves are permeable to these organic solvents, carrying the solute (the toxin) through the glove barrier and into the skin.

  • Respiratory Vulnerability: The pyridine ring structure, combined with amine and chlorine substituents, suggests potential bioactivity. Inhalation of dust can trigger rapid respiratory sensitization or irritation.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Respiratory N95 (Minimum) or P100 Respirator rationale: Prevents inhalation of fine particulates during open weighing. If working outside a fume hood (not recommended), a half-face respirator with P100 cartridges is mandatory.
Hand (Solid) Nitrile (4 mil) Rationale: Sufficient for dry solid handling. Provides tactile sensitivity for weighing.
Hand (Solution) Double Gloving (Laminate inner / Nitrile outer)Rationale: If dissolved in DMF/DMSO , standard nitrile degrades/permeates in <15 mins. Silver Shield® or chemically resistant laminate liners prevent solvent-mediated toxicant absorption.
Ocular Chemical Splash Goggles Rationale: Safety glasses with side shields are insufficient for fine powders which can drift around lenses. Goggles provide a sealed environment.
Body Tyvek® Lab Coat or ApronRationale: Cotton lab coats trap dust in fibers, creating a secondary exposure source. Tyvek sheds particulates and is disposable.

Part 2: Operational Protocol (Step-by-Step)

This protocol is designed to be a self-validating system. If a step cannot be completed safely (e.g., fume hood flow alarm triggers), the process halts immediately.

Phase 1: Pre-Operational Setup
  • Engineering Control Verification: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Chlorinated nicotinic acids are prone to static charge, causing "fly-away" powder that contaminates the balance area.

  • Solvent Prep: If preparing a stock solution, pre-measure the solvent (DMSO/DMF) before opening the solid compound container to minimize open-container time.

Phase 2: Weighing & Solubilization
  • Don PPE: Put on nitrile gloves (double layer if using solvents) and goggles.

  • Transfer: Open the container only inside the fume hood.

  • Weighing:

    • Use a disposable anti-static weighing boat.

    • Technique: Do not pour. Use a stainless steel spatula to transfer small amounts.

    • Self-Check: If visible dust cloud forms, stop. Wait for hood airflow to clear the particulate before proceeding.

  • Solubilization (Critical Step):

    • Add the solid to the reaction vessel first.

    • Add solvent slowly down the side of the vessel to prevent splashing.

    • Seal immediately.

Phase 3: Decontamination & Cleanup
  • Wipe Down: Use a wet wipe (soaked in methanol or water/surfactant) to clean the balance and surrounding area. Dry wiping generates static and disperses dust—avoid dry wiping.

  • Waste Segregation: Place weighing boats and contaminated wipes into a dedicated "Solid Hazardous Waste" bag, not the general trash.

Part 3: Visualization (Decision Logic)

The following diagram illustrates the decision-making logic for PPE selection based on the state of the matter (Solid vs. Solution).

PPE_Selection_Logic Start Start: Handling 5-Amino-2-chloro-6-methylnicotinic acid State_Check Determine Physical State Start->State_Check Solid_State Solid (Powder/Crystal) State_Check->Solid_State Dry Handling Liquid_State Solution (Dissolved in Organic Solvent) State_Check->Liquid_State Synthesis/Extraction Risk_Dust Primary Risk: Inhalation & Static Dust Solid_State->Risk_Dust Risk_Perm Primary Risk: Solvent Permeation (DMF/DMSO) Liquid_State->Risk_Perm PPE_Solid PPE: Nitrile Gloves (4 mil) + N95/P100 + Goggles Risk_Dust->PPE_Solid Action_Solid Action: Use Anti-Static Gun + Wet Wipe Cleanup PPE_Solid->Action_Solid PPE_Liquid PPE: Laminate Inner Glove + Nitrile Outer + Fume Hood Risk_Perm->PPE_Liquid Action_Liquid Action: Check Glove Breakthrough Time PPE_Liquid->Action_Liquid

Caption: Decision logic for PPE selection based on the physical state of the compound. Note the escalation to laminate gloves when solvents are introduced.

Part 4: Emergency Response & Disposal

Exposure Response
  • Inhalation: Move immediately to fresh air. If breathing is difficult, seek medical attention. The chlorine substituent can hydrolyze in moist lung tissue, potentially causing acidic irritation.

  • Skin Contact (Solid): Wash with soap and water for 15 minutes.[5]

  • Skin Contact (Solution): Do not use organic solvents to wash skin; this increases absorption. Flush with copious water for 15 minutes. Remove contaminated clothing immediately.[4][5][6]

Disposal Plan
  • Waste Stream: Halogenated Organic Waste.

  • Protocol:

    • Dissolve solid waste in a combustible solvent (e.g., acetone or ethanol) if required by your facility's waste contractor.

    • Label clearly: "Contains Halogenated Organics (Chlorine) & Pyridine Derivatives."

    • Destruction: Must be incinerated in a chemical incinerator equipped with an afterburner and scrubber to neutralize nitrogen oxides (NOx) and hydrochloric acid (HCl) generated during combustion.

References

  • Kimberly-Clark Professional. (2024).[6] Chemical Resistance Guide for Nitrile Gloves.[1][7] Retrieved from [Link][1]

  • University of Pennsylvania. (2025). Fact Sheet: Disposable Nitrile Gloves in Chemical Lab. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Amino-2-chloro-6-methylnicotinic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Amino-2-chloro-6-methylnicotinic acid

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